Product packaging for SPI-112(Cat. No.:CAS No. 1051387-90-6)

SPI-112

Cat. No.: B1682163
CAS No.: 1051387-90-6
M. Wt: 468.5 g/mol
InChI Key: ABVSYWGFUNXYAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SPI 112 is cell-impermeable inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP-2) in cell-free assays (IC50 = 1 µM). It selectively inhibits SHP-2 over SHP-1 and protein tyrosine phosphatase 1B (PTP1B;  IC50s = 18.3 and 14.5 µM, respectively).>SPI-112, the this compound methyl ester analog was able to inhibit cellular Shp2 PTP activity. This compound bound to Shp2 by surface plasmon resonance (SPR) and displayed competitive inhibitor kinetics to Shp2.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H17FN4O5S B1682163 SPI-112 CAS No. 1051387-90-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[[5-[(4-fluorophenyl)methylsulfamoyl]-2-hydroxy-1H-indol-3-yl]diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O5S/c23-15-6-4-13(5-7-15)12-24-33(31,32)17-8-9-19-18(11-17)20(21(28)25-19)27-26-16-3-1-2-14(10-16)22(29)30/h1-11,24-25,28H,12H2,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXZSNNAEVDPNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=NC2=C(NC3=C2C=C(C=C3)S(=O)(=O)NCC4=CC=C(C=C4)F)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Molecular Target of SPI-112: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular target of SPI-112, a competitive inhibitor of the protein tyrosine phosphatase Shp2 (PTPN11). This document summarizes key quantitative data, details the experimental methodologies used for target identification and validation, and illustrates the relevant signaling pathways and experimental workflows.

Core Target: Shp2 (PTPN11)

The primary molecular target of this compound is Src homology region 2 domain-containing phosphatase 2 (Shp2), also known as protein tyrosine phosphatase, non-receptor type 11 (PTPN11).[1][2] Shp2 is a ubiquitously expressed protein tyrosine phosphatase that plays a crucial role in mediating growth factor signaling pathways.[1] Gain-of-function mutations in the gene encoding Shp2 (PTPN11) are causally linked to certain types of leukemias, making it an attractive target for anticancer drug discovery.[1] this compound was developed from a lead compound, NSC-117199, as a Shp2 inhibitor.[1]

Quantitative Data Summary

The inhibitory activity and binding affinity of this compound for its target, Shp2, have been quantified through various biochemical and biophysical assays. The data is summarized in the tables below.

Inhibitory Activity of this compound
Target IC50
Shp21 µM
Protein Tyrosine Phosphatase (PTP) general18.3 µM
PTP1B14.5 µM
Binding Kinetics and Inhibition Model
Parameter Value
Binding Stoichiometry (this compound:Shp2) 1:1
Kinetic Dissociation Constant (KD) 1.30 µM
Inhibition Model Competitive
Inhibitor Constant (Ki) 0.8 µM

Experimental Protocols

The identification and characterization of this compound as a Shp2 inhibitor involved several key experimental methodologies.

Surface Plasmon Resonance (SPR) for Binding Analysis

Objective: To determine the binding kinetics and stoichiometry of this compound to Shp2.

Methodology:

  • Recombinant Shp2 protein is immobilized on a sensor chip.

  • Various concentrations of this compound are flowed over the sensor chip surface.

  • The association and dissociation of this compound to the immobilized Shp2 are monitored in real-time by detecting changes in the refractive index at the surface.

  • The resulting sensorgrams are analyzed to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A 1:1 binding model is typically fitted to the data.[2]

Enzyme Inhibition Assay

Objective: To determine the potency and mode of inhibition of this compound against Shp2 and other phosphatases.

Methodology:

  • The assay is performed in a suitable buffer system.

  • Recombinant Shp2 enzyme is incubated with varying concentrations of this compound.

  • A synthetic phosphopeptide substrate (e.g., p-nitrophenyl phosphate or a more specific peptide) is added to initiate the enzymatic reaction.

  • The dephosphorylation of the substrate is monitored over time, typically by measuring the absorbance of the product.

  • The initial reaction velocities are plotted against the inhibitor concentration to determine the IC50 value.

  • To determine the mode of inhibition (e.g., competitive), the assay is repeated with varying concentrations of both the inhibitor and the substrate, and the data are analyzed using Lineweaver-Burk or other kinetic plots.[1][2]

Cell-Based Assays with SPI-112Me

Due to the low cell permeability of this compound, a methyl ester analog, SPI-112Me, was synthesized to facilitate cellular uptake.[1] SPI-112Me is designed to be hydrolyzed to the active this compound form within the cell.[1]

Objective: To evaluate the ability of this compound to inhibit Shp2 activity and its downstream signaling in a cellular context.

Methodology:

  • Cell Culture: A suitable cell line, such as one that shows activation of the Shp2 pathway upon growth factor stimulation (e.g., with Epidermal Growth Factor - EGF), is cultured under standard conditions.[1]

  • Treatment: Cells are pre-incubated with SPI-112Me for a defined period.

  • Stimulation: The cells are then stimulated with a growth factor like EGF to activate the Shp2 signaling pathway.[1]

  • Lysis and Western Blotting: Cells are lysed, and protein extracts are subjected to SDS-PAGE and Western blotting to analyze the phosphorylation status of Shp2 substrates and downstream effectors, such as:

    • Paxillin: To assess Shp2-mediated dephosphorylation.[1]

    • Erk1/2: To evaluate the effect on the MAPK signaling pathway.[1]

  • Cell Migration Assay: The effect of SPI-112Me on cell migration, a process often regulated by Shp2, is assessed using assays such as the wound healing assay or transwell migration assay.[1]

  • Cell Viability/Survival Assay: In cancer cell lines with activating Shp2 mutations (e.g., Shp2(E76K)-transformed TF-1 myeloid cells), the effect of SPI-112Me on cell survival is measured using assays like MTT or trypan blue exclusion.[1]

Signaling Pathways and Experimental Workflows

Shp2 Signaling Pathway Inhibition by this compound

Shp2_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Gab1 Gab1 Grb2->Gab1 Shp2 Shp2 Gab1->Shp2 Paxillin_P Phospho-Paxillin Shp2->Paxillin_P Dephosphorylates Ras Ras Shp2->Ras Paxillin Paxillin Paxillin_P->Paxillin Raf Raf Ras->Raf MEK MEK Raf->MEK Erk12_P Phospho-Erk1/2 MEK->Erk12_P Migration Cell Migration Erk12_P->Migration SPI112 This compound SPI112->Shp2 Inhibits Experimental_Workflow Start Start CellCulture Cell Culture (e.g., EGF-responsive cells) Start->CellCulture Treatment Treat cells with SPI-112Me CellCulture->Treatment Stimulation Stimulate with EGF Treatment->Stimulation WesternBlot Western Blot for P-Paxillin & P-Erk1/2 Stimulation->WesternBlot MigrationAssay Cell Migration Assay Stimulation->MigrationAssay ViabilityAssay Cell Viability Assay (in Shp2 mutant cells) Stimulation->ViabilityAssay End End WesternBlot->End MigrationAssay->End ViabilityAssay->End

References

An In-depth Technical Guide to the Core of SPI-112: A Selective SHP2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to the compound SPI-112, a potent and selective inhibitor of the Src homology region 2 domain-containing phosphatase 2 (SHP2). This document synthesizes available data to offer a detailed resource for professionals in the fields of oncology, signal transduction, and medicinal chemistry.

Core Compound Structure and Properties

This compound is a novel, competitive inhibitor of the SHP2 protein tyrosine phosphatase (PTP).[1][2][3] It was developed from the lead compound NSC-117199.[2][4] Due to the presence of a polar carboxyl or nitro group, this compound exhibits poor cell permeability, which has led to the development of a cell-permeable methyl ester analog, SPI-112Me, for cellular assays.[2][4] Upon entering the cell, SPI-112Me is hydrolyzed by cellular esterases to the active this compound compound.[2][4]

PropertyValue
Chemical Name 3-[(2Z)-2-[5-[[[(4-fluorophenyl)methyl]amino]sulfonyl]-1,2-dihydro-2-oxo-3H-indol-3-ylidene]hydrazinyl]-benzoic acid
CAS Number 1051387-90-6
Molecular Formula C₂₂H₁₇FN₄O₅S
Molecular Weight 468.5 g/mol
SMILES O=C1/C(C2=CC(S(NCC3=CC=C(F)C=C3)(=O)=O)=CC=C2N1)=N\NC4=CC=CC(C(O)=O)=C4
Solubility DMF: 1 mg/ml; DMSO: 2 mg/ml; DMSO:PBS (pH 7.2) (1:4): 0.2 mg/ml

Quantitative Inhibitory Activity and Binding Affinity

This compound demonstrates potent and selective inhibition of SHP2 over other protein tyrosine phosphatases, such as PTP1B.[1][3] The inhibitory and binding kinetics have been characterized through various biochemical assays.

ParameterValueDescription
IC₅₀ (SHP2) 1 µMThe half maximal inhibitory concentration against SHP2 phosphatase activity.[1][3]
IC₅₀ (PTP1B) 14.5 µMThe half maximal inhibitory concentration against Protein Tyrosine Phosphatase 1B.[1][3]
IC₅₀ (General PTP) 18.3 µMThe half maximal inhibitory concentration against general protein tyrosine phosphatase activity.[1]
Kᵢ 0.8 µMThe inhibition constant, indicating this compound is a competitive inhibitor of SHP2.[1]
K₋ 1.30 µMThe kinetic constant determined by surface plasmon resonance (SPR), reflecting the binding affinity to SHP2.[1][3]

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor of the SHP2 enzyme, suggesting that it directly interacts with the catalytic site of the phosphatase.[1] SHP2 is a key signaling protein that mediates the transduction of signals from various growth factor and cytokine receptors. A primary pathway regulated by SHP2 is the Ras/MAPK (Erk1/2) signaling cascade, which is crucial for cell proliferation, differentiation, and survival.

In a typical signaling event, the binding of a growth factor, such as Epidermal Growth Factor (EGF), to its receptor tyrosine kinase (RTK) leads to the autophosphorylation of the receptor. SHP2 is then recruited to the phosphorylated receptor, where it becomes activated and dephosphorylates specific substrates, ultimately leading to the activation of the Ras/MAPK pathway.

The cell-permeable prodrug, SPI-112Me, has been shown to inhibit EGF-stimulated SHP2 PTP activity within cells.[2][4] This inhibition leads to a reduction in the dephosphorylation of SHP2 targets and subsequent downstream signaling events, including the activation of Erk1/2.[2][4]

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Recruits & Activates EGF EGF EGF->RTK Binds Grb2_SOS Grb2/SOS SHP2->Grb2_SOS Activates Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk1/2 MEK->Erk Transcription Gene Transcription (Proliferation, Survival) Erk->Transcription SPI112 This compound SPI112->SHP2 Inhibits

SHP2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

While detailed, step-by-step laboratory protocols for the synthesis and analysis of this compound are proprietary to the developing researchers, this section outlines the general methodologies employed in its characterization based on published literature.

Synthesis of this compound and SPI-112Me

This compound was synthesized as part of a lead optimization effort starting from the compound NSC-117199.[2][4] The synthesis of the methyl ester analog, SPI-112Me, involves the esterification of the carboxylic acid group of this compound. This modification is designed to neutralize the negative charge and increase the lipophilicity of the molecule, thereby enhancing its ability to cross the cell membrane. Once inside the cell, cellular esterases are predicted to hydrolyze the methyl ester, releasing the active inhibitor, this compound.[2][4]

In Vitro SHP2 Phosphatase Inhibition Assay

The inhibitory activity of this compound against SHP2 and other phosphatases is typically determined using an in vitro phosphatase assay.

  • Enzyme: Recombinant purified SHP2 protein (and other phosphatases like PTP1B for selectivity profiling).

  • Substrate: A fluorogenic phosphatase substrate, such as DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate), is commonly used.

  • Procedure:

    • The assay is performed in a suitable buffer (e.g., Tris-HCl, pH 7.2, containing NaCl, EDTA, and DTT).

    • A fixed concentration of the enzyme is incubated with varying concentrations of this compound.

    • The reaction is initiated by the addition of the fluorogenic substrate.

    • The rate of substrate hydrolysis is monitored by measuring the increase in fluorescence over time using a plate reader.

    • The IC₅₀ value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

The binding affinity and kinetics of this compound to SHP2 are determined using Surface Plasmon Resonance (SPR).

  • Ligand: Purified SHP2 protein is immobilized on the surface of a sensor chip.

  • Analyte: this compound is flowed over the sensor surface at various concentrations.

  • Procedure:

    • A baseline is established by flowing buffer over the immobilized SHP2.

    • Solutions of this compound at different concentrations are injected, and the association is monitored in real-time as a change in the SPR signal (response units).

    • After the association phase, the buffer is flowed again to monitor the dissociation of the this compound from SHP2.

    • The resulting sensorgrams are analyzed using a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (K₋).

The following diagram illustrates the general workflow for characterizing a novel inhibitor like this compound.

Experimental_Workflow cluster_synthesis Compound Development cluster_biochemical Biochemical Characterization cluster_cellular Cellular Assays Lead_Compound Lead Compound (NSC-117199) Synthesis Chemical Synthesis & Optimization Lead_Compound->Synthesis SPI112 This compound Synthesis->SPI112 SPI112Me SPI-112Me (Prodrug) SPI112->SPI112Me PTP_Assay In Vitro PTP Inhibition Assay SPI112->PTP_Assay SPR Surface Plasmon Resonance (SPR) SPI112->SPR Cell_Culture Cell Culture (e.g., MDA-MB-468) SPI112Me->Cell_Culture IC50 Determine IC₅₀ PTP_Assay->IC50 Kinetics Determine Kᵢ, K₋ SPR->Kinetics Stimulation EGF Stimulation Cell_Culture->Stimulation Western_Blot Western Blot (p-Erk, Erk) Stimulation->Western_Blot Cell_Proliferation Proliferation Assay Stimulation->Cell_Proliferation

General experimental workflow for the characterization of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of SHP2 in cellular signaling. Its high potency and selectivity make it a suitable compound for in vitro studies. The development of its cell-permeable prodrug, SPI-112Me, allows for the investigation of SHP2 inhibition in cellular contexts, providing insights into the downstream consequences of targeting this critical phosphatase in pathways relevant to cancer and other diseases. Further research and development of SHP2 inhibitors based on the this compound scaffold may hold promise for future therapeutic applications.

References

An In-depth Technical Guide to SPI-112: A Potent SHP2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the small molecule inhibitor SPI-112, targeting the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, mechanism of action, involvement in key signaling pathways, and associated experimental methodologies.

Core Properties of this compound

This compound is a potent and selective competitive inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth, differentiation, and migration. Due to its involvement in various signaling pathways, SHP2 has emerged as a significant target for therapeutic intervention in oncology and other diseases.

Physicochemical and Biochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 1051387-90-6[1][2][3][4]
Molecular Formula C₂₂H₁₇FN₄O₅S[3]
Molecular Weight 468.5 g/mol [3]
Appearance Light yellow to brown solid powder[1]
Purity ≥98.01%[1]
Solubility DMF: 1 mg/mL; DMSO: 2 mg/mL; DMSO:PBS (pH 7.2) (1:4): 0.2 mg/mL[3]
IC₅₀ SHP2 1 µM[1][2]
IC₅₀ SHP-1 18.3 µM[3]
IC₅₀ PTP1B 14.5 µM[1][2]
Binding Kinetics (Kᴅ) 1.30 µM (for SHP2)[1][2]
Inhibition Constant (Kᵢ) 0.8 µM (competitive inhibition model for SHP2)[1]
Cell Permeability Not cell permeable[2]

Mechanism of Action and Signaling Pathways

This compound functions as a competitive inhibitor of SHP2, indicating that it directly interacts with the catalytic site of the enzyme.[1] However, its utility in cellular studies is limited by its lack of cell permeability, a challenge that has been addressed by the development of a methyl ester analog, SPI-112Me.[5]

The Role of SHP2 in the Ras-ERK Signaling Pathway

SHP2 is a critical positive regulator of the Ras-ERK (MAPK) signaling cascade, which is frequently hyperactivated in various cancers. Upon growth factor stimulation, SHP2 is recruited to activated receptor tyrosine kinases (RTKs) or associated docking proteins (e.g., Gab1), where it dephosphorylates specific targets, leading to the activation of Ras and the downstream kinase cascade (Raf-MEK-ERK). Inhibition of SHP2 by this compound is expected to attenuate this signaling pathway.

Ras_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos Grb2-SOS RTK->Grb2_Sos Recruitment SHP2 SHP2 RTK->SHP2 Recruitment Ras_GDP Ras-GDP (inactive) Grb2_Sos->Ras_GDP Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP SOS-mediated GEF activity Raf Raf Ras_GTP->Raf SHP2->Ras_GTP Positive Regulation MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription SPI112 This compound SPI112->SHP2 Inhibition

Caption: The role of SHP2 in the Ras-ERK signaling pathway and its inhibition by this compound.

The Influence of SHP2 on the IFN-γ-STAT1 Signaling Pathway

SHP2 also acts as a negative regulator of the interferon-gamma (IFN-γ) signaling pathway. IFN-γ stimulation leads to the activation of JAKs, which in turn phosphorylate STAT1. Phosphorylated STAT1 dimerizes and translocates to the nucleus to induce the transcription of IFN-γ-stimulated genes. SHP2 can dephosphorylate components of this pathway, thereby dampening the signal. Inhibition of SHP2 by SPI-112Me has been shown to enhance IFN-γ-stimulated STAT1 tyrosine phosphorylation.[5]

IFN_gamma_STAT1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNGR IFN-γ Receptor JAK1_2 JAK1/JAK2 IFNGR->JAK1_2 Activation STAT1 STAT1 JAK1_2->STAT1 pSTAT1 p-STAT1 STAT1->pSTAT1 Phosphorylation pSTAT1->pSTAT1 ISG IFN-γ Stimulated Genes (Antiproliferative effects) pSTAT1->ISG Nuclear Translocation and Transcription SHP2 SHP2 SHP2->JAK1_2 Dephosphorylation SHP2->STAT1 Dephosphorylation SPI112 This compound SPI112->SHP2 Inhibition

Caption: Negative regulation of the IFN-γ-STAT1 pathway by SHP2 and the effect of this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize this compound, based on available information. Researchers should optimize these protocols for their specific experimental conditions.

SHP2 Inhibition Assay (In Vitro)

This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound on SHP2.

SHP2_Inhibition_Assay start Start prepare_reagents Prepare Reagents: - SHP2 enzyme - DiFMUP substrate - Assay buffer - this compound dilutions start->prepare_reagents add_reagents Add SHP2 and this compound to 384-well plate prepare_reagents->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate add_substrate Add DiFMUP substrate pre_incubate->add_substrate incubate Incubate at RT add_substrate->incubate read_fluorescence Read Fluorescence incubate->read_fluorescence analyze_data Analyze Data (IC50) read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro SHP2 inhibition assay.

Materials:

  • Recombinant SHP2 enzyme

  • 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20

  • This compound stock solution and serial dilutions

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a working solution of SHP2 in the assay buffer.

  • Add the SHP2 working solution to the wells of a 384-well plate.

  • Add serial dilutions of this compound or vehicle control (e.g., DMSO) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.

  • Initiate the reaction by adding the DiFMUP substrate to each well.

  • Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30-60 minutes).

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the product of DiFMUP dephosphorylation.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the binding affinity and kinetics of this compound to SHP2 in real-time.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant SHP2 (ligand)

  • This compound (analyte)

  • Immobilization buffers (e.g., amine coupling kit: EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP)

Procedure:

  • Ligand Immobilization: a. Equilibrate the sensor chip with running buffer. b. Activate the sensor surface using a mixture of EDC and NHS. c. Inject the SHP2 solution over the activated surface to allow for covalent coupling. d. Deactivate any remaining active esters by injecting ethanolamine. e. A reference flow cell should be prepared similarly but without the ligand immobilization.

  • Analyte Binding: a. Prepare a series of concentrations of this compound in the running buffer. b. Inject the different concentrations of this compound sequentially over the ligand and reference flow cells at a constant flow rate. c. Monitor the change in the SPR signal (response units, RU) in real-time during the association and dissociation phases.

  • Data Analysis: a. Subtract the reference flow cell data from the ligand flow cell data to correct for bulk refractive index changes. b. Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kᴅ).

Cellular Assays with SPI-112Me

The following outlines a general approach for assessing the cellular activity of the cell-permeable analog, SPI-112Me.

Cell Culture and Treatment:

  • Culture the desired cell line (e.g., A549, HeLa) in appropriate media and conditions.

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of SPI-112Me or vehicle control for the desired duration.

  • In some experiments, cells may be stimulated with a growth factor (e.g., EGF) or cytokine (e.g., IFN-γ) during or after treatment with SPI-112Me.

Western Blotting for Phospho-protein Analysis:

  • After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking agent (e.g., BSA or non-fat milk).

  • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., p-ERK, ERK, p-STAT1, STAT1).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities to determine the effect of SPI-112Me on protein phosphorylation.

Conclusion

This compound is a valuable research tool for studying the biological functions of SHP2. Its high potency and selectivity make it a suitable probe for investigating the role of SHP2 in various signaling pathways. While its lack of cell permeability has been a limitation, the development of its methyl ester analog, SPI-112Me, has enabled the exploration of its effects in cellular contexts. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this important SHP2 inhibitor.

References

The Discovery and Synthesis of SPI-112: A Potent Inhibitor of Protein Tyrosine Phosphatase Shp2

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and characterization of SPI-112, a potent and selective inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase-2 (Shp2). Shp2 is a critical signaling node and a well-validated target in oncology. This document details the chemical synthesis of this compound, presents its inhibitory activity and binding kinetics in structured tables, and provides in-depth experimental protocols for its characterization. Furthermore, a detailed visualization of the Shp2 signaling pathway affected by this class of inhibitors is provided to aid in understanding its mechanism of action. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

The protein tyrosine phosphatase (PTP) Shp2, encoded by the PTPN11 gene, is a non-receptor PTP that plays a crucial positive role in signal transduction downstream of various growth factors and cytokines.[1] It is fundamentally involved in regulating cell proliferation, differentiation, and migration.[1] Notably, Shp2 is a key mediator for the activation of the Ras-MAPK (Erk1/2) pathway by receptor tyrosine kinases (RTKs) such as EGFR, ErbB2, and c-Met, which are frequently implicated in human cancers.[1][2] Gain-of-function mutations in Shp2 are causally linked to developmental disorders like Noonan syndrome and are also found in several childhood hematological malignancies, including juvenile myelomonocytic leukemia.[1] Given its critical role in oncogenic signaling, Shp2 has emerged as a compelling target for the development of novel anti-cancer therapeutics.[1]

The discovery of small molecule inhibitors of Shp2 represents a promising therapeutic strategy. This compound was identified through the screening of the NCI diversity set of compounds, which led to the initial identification of NSC-117199 as a modest Shp2 inhibitor.[3] Subsequent lead optimization efforts based on an oxindole scaffold resulted in the synthesis of this compound, a compound with significantly improved potency and selectivity for Shp2.[3]

Discovery and Synthesis of this compound

This compound was developed as part of a focused library of compounds built around an isatin scaffold, derived from the initial hit NSC-117199 which inhibited Shp2 with an IC50 of 47 µM.[3][4] The synthesis of this compound, chemically named (Z)-3-(2-(5-(N-(4-fluorobenzyl)sulfamoyl)-2-oxoindolin-3-ylidene)hydrazinyl)benzoic acid, involves a multi-step process.

Synthesis Protocol

The synthesis of this compound and its analogs is based on the condensation of substituted isatins with phenylhydrazines.[1] The general procedure for the synthesis of the oxindole-based Shp2 inhibitors is as follows: The appropriately substituted isatin is suspended in ethanol, to which the corresponding phenylhydrazine and a catalytic amount of hydrochloric acid are added.[1] The mixture is then heated under reflux for several hours.[1] The resulting precipitate is filtered and washed to yield the final product.[1]

Synthesis of (Z)-3-(2-(5-(N-(4-fluorobenzyl)sulfamoyl)-2-oxoindolin-3-ylidene)hydrazinyl)benzoic acid (this compound):

A specific protocol for a closely related analog is provided in the source literature, which can be adapted for this compound. For the synthesis of compound 5, Isatin-5-sulfonic acid (1.72 mmol) and 2-nitrophenylhydrazine (1.65 mmol) were suspended in ethanol (10 ml), to which aqueous hydrochloric acid (4M, 4 drops) was added.[1] The mixture was heated under reflux for 12 hours.[1] The resulting bright orange precipitate was filtered and washed with ethanol to provide the product.[1] The synthesis of this compound would follow a similar condensation reaction between 5-((4-fluorobenzyl)sulfamoyl)isatin and 3-hydrazinylbenzoic acid.

Quantitative Data

The inhibitory activity and binding affinity of this compound and its precursor have been quantitatively assessed through various biochemical and biophysical assays.

CompoundTargetIC50 (µM)SelectivityBinding Constant (K_D) (µM)
NSC-117199 Shp247-Not Reported
This compound Shp21.018.3-fold vs Shp1, 14.5-fold vs PTP1B1.30
SPI-112Me Shp2>100 (in vitro)-Not Reported

Table 1: Inhibitory activity and binding affinity of this compound and related compounds.

Experimental Protocols

In Vitro PTP Activity Assay

The inhibitory activity of this compound against Shp2 and other phosphatases was determined using an in vitro protein tyrosine phosphatase assay.

Protocol:

  • Recombinant Shp2 protein is incubated with varying concentrations of the inhibitor (e.g., this compound) in a reaction buffer.

  • The phosphatase reaction is initiated by the addition of a fluorogenic substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).[1]

  • The reaction is allowed to proceed at a controlled temperature for a specific duration.

  • The fluorescence generated from the dephosphorylation of the substrate is measured using a fluorescence plate reader.

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Surface Plasmon Resonance (SPR) Assay

The binding kinetics of this compound to Shp2 were characterized using Surface Plasmon Resonance (SPR).

Protocol:

  • A sensor chip (e.g., CM5) is activated, and recombinant Shp2 protein is immobilized on the sensor surface.

  • A reference flow cell is prepared without the immobilized protein to allow for background subtraction.

  • A series of concentrations of the analyte (this compound) are prepared in a suitable running buffer.

  • The analyte solutions are injected over the sensor and reference surfaces at a constant flow rate.

  • The binding of the analyte to the immobilized ligand is monitored in real-time by detecting changes in the refractive index at the sensor surface, which are recorded as resonance units (RU).

  • After each injection, the sensor surface is regenerated using an appropriate regeneration solution to remove the bound analyte.

  • The resulting sensorgrams are analyzed using appropriate software to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Signaling Pathway and Mechanism of Action

This compound is a competitive inhibitor of Shp2. Its mechanism of action involves binding to the catalytic site of Shp2, thereby preventing the dephosphorylation of its substrates. This inhibition of Shp2's phosphatase activity disrupts its positive regulatory role in the Ras-Erk1/2 signaling pathway, which is often hyperactivated in cancer. A cell-permeable methyl ester analog of this compound, SPI-112Me, was developed to overcome the poor cell permeability of the parent compound.[3] Upon entering the cell, SPI-112Me is hydrolyzed to the active inhibitor, this compound.[3]

Shp2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Shp2_inactive Shp2 (Inactive) EGFR->Shp2_inactive Recruits & Activates SOS SOS Grb2->SOS Recruits Ras_GDP Ras-GDP SOS->Ras_GDP Activates Ras_GTP Ras-GTP Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK Erk Erk1/2 MEK->Erk Transcription Gene Transcription (Proliferation, Survival) Erk->Transcription Shp2_active Shp2 (Active) Shp2_inactive->Shp2_active Shp2_active->Ras_GTP Promotes Activation SPI112 This compound SPI112->Shp2_active Inhibits

Caption: EGF-stimulated Shp2 signaling pathway leading to Erk1/2 activation and its inhibition by this compound.

Conclusion

This compound is a potent and selective oxindole-based inhibitor of the Shp2 protein tyrosine phosphatase. Its discovery through lead optimization of an initial screening hit demonstrates a successful approach to developing targeted therapies. While the parent compound exhibits poor cell permeability, its methyl ester prodrug, SPI-112Me, effectively inhibits cellular Shp2 activity and downstream signaling. The detailed synthetic and experimental protocols provided in this whitepaper serve as a valuable resource for researchers in the field of oncology and drug discovery who are interested in targeting the Shp2 phosphatase. Further development and investigation of this compound and its analogs may lead to novel therapeutic agents for the treatment of cancers driven by aberrant Shp2 signaling.

References

In Vitro Activity of SPI-112: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the in vitro activity of SPI-112, a potent inhibitor of the protein tyrosine phosphatase Shp2 (PTPN11). The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Core Findings

This compound has been identified as a direct and competitive inhibitor of the Shp2 protein tyrosine phosphatase.[1][2][3] However, a significant limitation of this compound is its lack of cell permeability, which has led to the development of cell-permeable analogs such as SPI-112Me for cellular-level investigations.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the in vitro activity of this compound.

Table 1: Inhibitory Activity of this compound against Shp2

ParameterValueNotes
IC50 1.0 µMConcentration required for 50% inhibition of Shp2 PTP activity in vitro.[1]
Ki 0.8 µMInhibition constant, indicating competitive inhibition.[4]

Table 2: Binding Kinetics of this compound to Shp2

ParameterValueUnitMethod
KD 1.30 ± 0.14µMSurface Plasmon Resonance (SPR)
Ka 2.24 x 104M-1s-1Surface Plasmon Resonance (SPR)
Kd 0.029s-1Surface Plasmon Resonance (SPR)

Data from SPR binding assay indicates a 1:1 stoichiometric binding of this compound to Shp2.[1]

Experimental Protocols

In Vitro Shp2 PTP Inhibition Assay

This assay is designed to determine the direct inhibitory effect of a compound on the enzymatic activity of Shp2.

Materials:

  • Recombinant GST-Shp2 PTP protein (enzyme)

  • DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) (substrate)

  • This compound (inhibitor)

  • Assay buffer

Procedure:

  • The recombinant GST-Shp2 PTP enzyme is incubated with varying concentrations of this compound.

  • The enzymatic reaction is initiated by the addition of the substrate, DiFMUP.

  • The phosphatase activity of Shp2 leads to the dephosphorylation of DiFMUP, resulting in a fluorescent product.

  • The fluorescence is measured over time to determine the reaction rate.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence of this compound to the control (no inhibitor).

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]

Mechanism of Action and Signaling Pathway

This compound acts as a competitive inhibitor of the Shp2 phosphatase.[2][3] Computational modeling suggests that this compound binds to the catalytic pocket of Shp2. The phenyl carboxylic acid moiety of this compound mimics a phosphotyrosine residue, forming crucial hydrogen bonds with Gly-464 and Arg-465 within the P-loop of the enzyme.[1] This binding prevents the natural substrate from accessing the catalytic site, thereby inhibiting the phosphatase activity of Shp2.

Shp2 is a key signaling node downstream of various receptor tyrosine kinases (RTKs). Its inhibition by this compound can disrupt multiple signaling pathways, including the RAS/MAPK pathway, which is frequently hyperactivated in cancer.

SPI112_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) pRTK Phosphorylated RTK RTK->pRTK Phosphorylation GrowthFactor Growth Factor GrowthFactor->RTK Binds Grb2 Grb2 pRTK->Grb2 Recruits Shp2_inactive Shp2 (inactive) pRTK->Shp2_inactive Recruits SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Shp2_active Shp2 (active) Shp2_inactive->Shp2_active Activation Shp2_active->pRTK Dephosphorylates regulatory sites SPI112 This compound SPI112->Shp2_active Inhibits

Caption: Mechanism of this compound action on the Shp2 signaling pathway.

Experimental Workflow

The general workflow for evaluating the in vitro activity of a small molecule inhibitor like this compound is depicted below.

In_Vitro_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays (using cell-permeable analog) Enzyme_Assay In Vitro Enzyme Inhibition Assay (e.g., Shp2 PTP assay) Analog_Synthesis Analog Synthesis (SPI-112Me) Enzyme_Assay->Analog_Synthesis Identifies need for improved properties Binding_Assay Direct Binding Assay (e.g., SPR) Binding_Assay->Analog_Synthesis Confirms target binding Cell_Permeability Cell Permeability Assay Target_Engagement Cellular Target Engagement Assay Cell_Permeability->Target_Engagement Downstream_Signaling Downstream Signaling Pathway Analysis Target_Engagement->Downstream_Signaling Functional_Assay Functional Assays (e.g., Proliferation, Migration) Downstream_Signaling->Functional_Assay Compound_Synthesis Compound Synthesis (this compound) Compound_Synthesis->Enzyme_Assay Compound_Synthesis->Binding_Assay Analog_Synthesis->Cell_Permeability

Caption: General workflow for the in vitro evaluation of this compound and its analogs.

References

The Challenge of Cellular Delivery: An In-depth Technical Guide on the Cell Permeability of SPI-112

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical aspect of cell permeability for the promising Shp2 inhibitor, SPI-112. While a potent inhibitor in biochemical assays, its translation to cellular and in vivo models has been hampered by its inability to cross the cell membrane. This guide will explore the data supporting this characteristic, the strategic chemical modification undertaken to overcome this limitation, and the experimental validation of this approach.

This compound: A Potent Inhibitor with Limited Cellular Access

This compound has been identified as a competitive inhibitor of the protein tyrosine phosphatase Shp2 (PTPN11), a key signaling node in various growth factor pathways and a validated target in oncology.[1] However, a significant hurdle in its development has been its lack of cell permeability, which restricts its utility in biological studies and therapeutic applications.[1]

To address this challenge, a methyl ester analog, SPI-112Me, was synthesized.[1] This pro-drug strategy is designed to mask the polar carboxylic acid group of this compound, rendering the molecule more lipophilic and thus more capable of diffusing across the lipid bilayer of the cell membrane. Once inside the cell, it is anticipated that ubiquitous intracellular esterases cleave the methyl ester, releasing the active inhibitor, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding this compound and its cell-permeable analog, SPI-112Me.

CompoundTargetIC50 (in vitro)Cell PermeabilityNotes
This compound Shp2Not explicitly stated, but described as a potent inhibitor.NoDescribed as not cell-permeable, precluding its use in biological studies.[1]
SPI-112Me Shp2 (intracellular)Not directly measured, but inhibits EGF-stimulated Shp2 PTP activity in cells.YesA methyl ester analog designed to be hydrolyzed to this compound upon cellular entry.[1]

Experimental Protocols

The assessment of SPI-112Me's cell permeability and its intracellular activity involved several key experimental methodologies.

Fluorescence Uptake Assay

This assay is a direct method to visualize the accumulation of a fluorescently tagged compound within cells.

Objective: To qualitatively and quantitatively assess the cellular uptake of SPI-112Me.

Methodology:

  • Cell Culture: A suitable cell line (e.g., HeLa or a relevant cancer cell line) is cultured on glass coverslips or in multi-well plates suitable for microscopy.

  • Compound Incubation: The cells are incubated with a fluorescently labeled version of SPI-112Me for various time points.

  • Washing: After incubation, the cells are washed with phosphate-buffered saline (PBS) to remove any extracellular compound.

  • Fixation (Optional): Cells may be fixed with a solution like 4% paraformaldehyde for better preservation of cellular morphology.

  • Imaging: The coverslips are mounted on microscope slides, and the cells are imaged using a fluorescence microscope. The intensity and localization of the fluorescence signal within the cells are recorded.

Confocal Imaging

Confocal microscopy provides high-resolution images and allows for the three-dimensional reconstruction of the fluorescent signal within the cells, confirming intracellular localization.

Objective: To confirm the intracellular localization of SPI-112Me and rule out non-specific binding to the cell surface.

Methodology:

  • Sample Preparation: Cells are prepared as described in the fluorescence uptake assay.

  • Imaging: A confocal laser scanning microscope is used to acquire a series of optical sections (z-stacks) through the depth of the cells.

  • Image Analysis: The z-stacks are reconstructed to create a 3D image, which can be rotated and analyzed to definitively determine if the fluorescence signal is originating from within the cell's cytoplasm or nucleus, as opposed to being confined to the cell membrane.

Western Blot Analysis for Downstream Signaling

This biochemical technique is used to measure the levels of specific proteins and their phosphorylation status, providing indirect evidence of the target engagement and activity of the intracellularly delivered inhibitor.

Objective: To assess the functional consequence of SPI-112Me uptake by measuring the inhibition of Shp2-mediated signaling pathways.

Methodology:

  • Cell Treatment: Cells are treated with SPI-112Me for a specified duration. In many experimental setups, the cells are then stimulated with a growth factor like Epidermal Growth Factor (EGF) to activate the Shp2 signaling pathway.

  • Cell Lysis: The cells are lysed to release their protein content.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading in the subsequent steps.

  • SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of downstream targets of Shp2 (e.g., phospho-Erk1/2) and total protein levels as a loading control.

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction, allowing for the visualization of the protein bands.

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the extent of inhibition by SPI-112Me.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G cluster_0 The Challenge of this compound Delivery cluster_1 The Pro-drug Solution: SPI-112Me SPI112 This compound (Potent Shp2 Inhibitor) CellMembrane Cell Membrane SPI112->CellMembrane Impermeable Intracellular Intracellular Space (Target Location) SPI112Me SPI-112Me (Cell-Permeable Prodrug) CellMembrane2 Cell Membrane SPI112Me->CellMembrane2 Permeable Intracellular2 Intracellular Space CellMembrane2->Intracellular2 Diffusion Esterases Intracellular Esterases ActiveSPI112 Active this compound Esterases->ActiveSPI112 Cleavage Shp2 Shp2 ActiveSPI112->Shp2 Inhibition

Caption: A diagram illustrating the cell permeability problem of this compound and the pro-drug strategy of SPI-112Me.

G cluster_0 Experimental Workflow for Assessing SPI-112Me Cellular Activity Start Start CellCulture Cell Culture Start->CellCulture Incubation Incubate cells with SPI-112Me CellCulture->Incubation Stimulation Stimulate with Growth Factor (e.g., EGF) Incubation->Stimulation Lysis Cell Lysis Stimulation->Lysis WB Western Blot for p-Erk1/2 Lysis->WB Analysis Data Analysis WB->Analysis

Caption: A flowchart of the experimental workflow to determine the intracellular activity of SPI-112Me.

G cluster_0 Inhibition of Shp2 Signaling by Intracellular this compound EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Shp2 Shp2 EGFR->Shp2 Activation Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk1/2 MEK->Erk Proliferation Cell Proliferation, Migration Erk->Proliferation Shp2->Ras Activation SPI112 This compound (from SPI-112Me) SPI112->Shp2 Inhibition

Caption: A simplified signaling pathway showing the point of inhibition by this compound.

Conclusion

References

The Central Role of SHP2 in Cell Signaling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Src Homology Region 2-Containing Protein Tyrosine Phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that is ubiquitously expressed across various tissues.[1] For three decades, SHP2 has been a central focus of cell signaling research.[2] It is a critical intracellular regulator involved in the signaling pathways of numerous growth factors, cytokines, and hormones, mediating processes such as cell proliferation, differentiation, survival, and migration.[1][3] Despite being a phosphatase, SHP2 primarily functions as a positive regulator in many signaling cascades, most notably the RAS-MAPK pathway, making it the first identified proto-oncogene that encodes a tyrosine phosphatase.[2][4] Dysregulation of SHP2 expression or activity is implicated in developmental disorders, such as Noonan Syndrome, and a wide range of malignancies, including leukemia, breast, lung, and gastric cancers.[1][5][6] This has positioned SHP2 as a compelling therapeutic target for cancer and other diseases.[1][7]

SHP2: Structure and Mechanism of Action

SHP2 is a modular protein consisting of two tandem N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail with two key tyrosine phosphorylation sites (Y542, Y580).[8][9]

Autoinhibitory Regulation: In its basal, inactive state, SHP2 exists in a "closed" conformation. The backside loop of the N-SH2 domain directly inserts into the catalytic cleft of the PTP domain, physically blocking its active site and rendering the enzyme catalytically inert.[8][10]

Activation Mechanism: Activation of SHP2 is a multi-step process initiated by upstream signaling events:

  • Recruitment: Upon stimulation of Receptor Tyrosine Kinases (RTKs) by growth factors or cytokines, specific phosphotyrosine (pY) residues are created on the receptor or its associated docking proteins (e.g., GAB1, IRS-1).[11][12]

  • Conformational Change: The SH2 domains of SHP2 recognize and bind to these pY-containing motifs. This binding event induces a significant conformational change, causing the N-SH2 domain to rotate away from the PTP domain.[10][13]

  • Catalytic Activation: The displacement of the N-SH2 domain exposes the catalytic site, allowing SHP2 to access and dephosphorylate its substrates, thereby transitioning to its "open," active state.[8][14]

SHP2_Activation SHP2 Activation Mechanism cluster_inactive Inactive State (Closed) cluster_active Active State (Open) Inactive SHP2 (Autoinhibited) N-SH2 blocks PTP domain PTP_inactive PTP (Blocked) NSH2_inactive N-SH2 pY_Peptide Phosphotyrosine (pY) Peptide Binding Inactive->pY_Peptide Recruitment to activated receptor/ scaffold protein Active SHP2 (Active) PTP domain is accessible Active->Inactive Deactivation PTP_active PTP (Accessible) NSH2_active N-SH2 pY_Peptide->Active Conformational change releases autoinhibition

Figure 1. Mechanism of SHP2 activation.

Role in Core Signaling Pathways

SHP2 is a critical node that integrates signals from multiple pathways, with its function being highly context-dependent.

RAS-MAPK Pathway

SHP2 is a crucial positive regulator required for the full activation of the RAS/MAPK signaling cascade downstream of most RTKs.[2][15] Its primary role is to act upstream of RAS. Upon activation by RTKs, SHP2 is recruited to scaffold proteins like GAB1 or FRS2.[11][12] Here, it dephosphorylates specific negative regulators of RAS activation, such as Sprouty (SPRY) proteins or RAS p21 protein activator (RASA), thereby promoting the accumulation of the active, GTP-bound form of RAS and sustaining downstream signaling through RAF, MEK, and ERK.[16] This sustained ERK activation is vital for promoting cell proliferation, differentiation, and survival.[17]

RAS_MAPK_Pathway SHP2 in the RAS-MAPK Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) Grb2_Sos Grb2-SOS1 RTK->Grb2_Sos recruits SHP2 SHP2 RTK->SHP2 recruits & activates RAS_GDP RAS-GDP (Inactive) Grb2_Sos->RAS_GDP promotes GTP loading RAS_GTP RAS-GTP (Active) SHP2->RAS_GTP promotes activation (by dephosphorylating negative regulators) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Nucleus Nucleus ERK->Nucleus translocates to Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation regulates transcription

Figure 2. SHP2 as a positive regulator of RAS-MAPK signaling.
JAK-STAT Pathway

In contrast to its role in the RAS-MAPK pathway, SHP2 generally functions as a negative regulator of the JAK-STAT pathway, particularly in response to interferons (IFNs).[18][19] Following cytokine stimulation, Janus kinases (JAKs) phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which then dimerize, translocate to the nucleus, and regulate gene expression. SHP2 can be recruited to the cytokine receptor complex where it dephosphorylates JAKs or the receptors themselves, thereby attenuating the signal.[20] Fibroblasts lacking functional SHP2 exhibit hypersensitivity to the cytotoxic effects of IFNs and show excessive STAT activation.[18][19] This negative regulatory role is crucial for preventing overactive inflammatory responses and controlling cytokine-induced cellular outcomes.[21]

JAK_STAT_Pathway SHP2 in the JAK-STAT Pathway Cytokine_Receptor Cytokine Receptor (e.g., IFN Receptor) JAK JAK Cytokine_Receptor->JAK activates SHP2 SHP2 Cytokine_Receptor->SHP2 recruits & activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT (Dimerized) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to SHP2->Cytokine_Receptor dephosphorylates SHP2->JAK dephosphorylates Gene_Expression Gene Expression (e.g., Inflammation, Apoptosis) Nucleus->Gene_Expression regulates

Figure 3. SHP2 as a negative regulator of JAK-STAT signaling.
PD-1 Immune Checkpoint Pathway

SHP2 is a key downstream effector of the Programmed Death-1 (PD-1) immune checkpoint receptor in T cells.[22] Cancer cells often express the PD-1 ligand (PD-L1) to evade immune destruction. When PD-L1 binds to PD-1 on activated T cells, the intracellular tail of PD-1 becomes phosphorylated on its immunoreceptor tyrosine-based inhibitory motif (ITIM) and switch motif (ITSM).[23] These phosphorylated motifs serve as docking sites for the SH2 domains of SHP2, leading to its recruitment and activation.[22] Activated SHP2 then dephosphorylates and inactivates key proximal components of the T cell receptor (TCR) signaling cascade, such as CD28, ZAP70, and Lck, leading to the suppression of T cell proliferation and cytokine production.

PD1_Pathway SHP2 in the PD-1 Pathway cluster_APC Tumor Cell / APC cluster_TCell T Cell PDL1 PD-L1 PD1 PD-1 Receptor PDL1->PD1 binds SHP2 SHP2 PD1->SHP2 recruits & activates via p-ITSM/ITIM TCR_Signaling TCR Signaling Complex (e.g., CD28, Lck) SHP2->TCR_Signaling dephosphorylates & inactivates TCell_Inhibition T Cell Inhibition (Anergy, Exhaustion) TCR_Signaling->TCell_Inhibition leads to

Figure 4. SHP2 mediating immunosuppression downstream of PD-1.

SHP2 in Disease and as a Therapeutic Target

Given its central role in regulating cell proliferation and survival, it is unsurprising that SHP2 dysregulation is linked to multiple human diseases.

  • Cancer: SHP2 is considered a bona fide oncogene. Gain-of-function mutations and overexpression are associated with various solid tumors (breast, lung, gastric) and hematological malignancies (juvenile myelomonocytic leukemia, acute myeloid leukemia).[5][6][24][25] In cancer, SHP2 promotes tumor cell proliferation, survival, invasion, and metastasis.[5] It also contributes to drug resistance against targeted therapies, such as EGFR and ALK inhibitors, by mediating the reactivation of bypass signaling pathways.[26]

  • RASopathies: Germline gain-of-function mutations in PTPN11 are the primary cause of Noonan Syndrome, a developmental disorder characterized by distinct facial features, congenital heart defects, and short stature.[16][27] Conversely, loss-of-function mutations are associated with LEOPARD syndrome.[16]

The oncogenic role of SHP2 has made it an attractive target for cancer therapy.[28] Early attempts to develop active-site inhibitors were hampered by poor selectivity and low cell permeability.[29][] The discovery of an allosteric binding pocket has led to the development of highly specific and potent allosteric inhibitors (e.g., SHP099, TNO-155).[31][32] These inhibitors stabilize the autoinhibited conformation of SHP2, locking it in an inactive state.[13] Allosteric SHP2 inhibitors are currently in clinical trials, both as monotherapies and in combination with other targeted agents (like MEK or KRAS inhibitors) and immunotherapy, showing promise in overcoming adaptive drug resistance.[2][26][33]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to SHP2 function and inhibition.

Table 1: Michaelis-Menten Kinetics of SHP2 Variants

SHP2 Construct Substrate Activating Peptide Km (μM) Reference
SHP2-WT DiFMUP p-IRS1 ~10-20 [34][35]
SHP2-E76K (mutant) DiFMUP None ~10-20 [34]
SHP2cat (catalytic domain) DiFMUP None ~10-20 [34]

Note: Km values can vary based on assay conditions. DiFMUP is a common fluorogenic substrate. Wild-type (WT) SHP2 requires an activating phosphopeptide (like one derived from Insulin Receptor Substrate 1, p-IRS1) to relieve autoinhibition for in vitro assays.[34][36]

Table 2: Binding Affinities of SHP2 SH2 Domains

SH2 Domain Phosphopeptide Ligand Binding Affinity (Kd) Method Reference
N-SH2 PD-1 p-ITIM ~1.5 µM ITC [22]
N-SH2 PD-1 p-ITSM ~0.23 µM ITC [22]
C-SH2 PD-1 p-ITSM ~0.06 µM ITC [22]

Note: Isothermal Titration Calorimetry (ITC) is a common method to measure binding affinities. The higher affinity of the C-SH2 domain for the p-ITSM suggests its critical role in the initial recruitment of SHP2 to PD-1.[22]

Table 3: Potency of Allosteric SHP2 Inhibitors

Inhibitor Target IC50 Assay Type Reference
SHP099 SHP2-WT ~70 nM Biochemical [31][35]
TNO-155 SHP2-WT Not specified Clinical Stage []
RMC-4550 SHP2-WT Not specified Biochemical [34]

Note: IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. This value is a standard measure of inhibitor potency.

Key Experimental Protocols

This section provides detailed methodologies for common assays used to study SHP2 function.

SHP2 In Vitro Phosphatase Assay

This assay measures the catalytic activity of SHP2 by monitoring the dephosphorylation of a synthetic substrate.

Principle: A non-fluorescent, phosphorylated substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate, DiFMUP) is dephosphorylated by SHP2 to produce a highly fluorescent product (DiFMU). The rate of increase in fluorescence is directly proportional to the enzyme's activity.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20.[34]

    • Enzyme Solution: Prepare recombinant full-length wild-type SHP2 at a working concentration (e.g., 0.625 nM for a 0.5 nM final concentration).[34]

    • Activating Peptide: For WT SHP2, prepare a dually phosphorylated IRS-1 peptide at a working concentration (e.g., 625 nM for a 500 nM final concentration).[34]

    • Substrate Solution: Prepare DiFMUP stock in DMSO and dilute in assay buffer to the desired concentration (typically at or near the Km value, e.g., 10 µM).[35]

    • Inhibitor Solution: Prepare serial dilutions of the SHP2 inhibitor in DMSO, then dilute in assay buffer.

  • Assay Procedure (384-well plate format):

    • Enzyme Activation (for WT SHP2): Add the activating peptide to the SHP2 enzyme solution and incubate at room temperature for 20 minutes to relieve autoinhibition.[34][36]

    • Inhibitor Incubation: To appropriate wells, add 5 µL of the inhibitor solution (or DMSO vehicle control). Add 10 µL of the activated enzyme solution. Incubate for 15-30 minutes at room temperature.

    • Reaction Initiation: Add 10 µL of the DiFMUP substrate solution to all wells to start the reaction.

    • Measurement: Immediately place the plate in a fluorescence microplate reader. Measure fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) kinetically over 30-60 minutes.[37]

  • Data Analysis:

    • Calculate the reaction rate (slope of fluorescence vs. time).

    • For inhibition studies, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Phosphatase_Assay_Workflow Workflow: SHP2 Phosphatase Assay Prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) Activation 2. Enzyme Activation (WT SHP2 only) Incubate SHP2 with p-IRS1 peptide Prep->Activation Incubation 3. Plate Setup & Incubation Add inhibitor, then activated enzyme to wells Activation->Incubation Initiation 4. Reaction Initiation Add DiFMUP substrate Incubation->Initiation Measurement 5. Kinetic Measurement Read fluorescence (Ex360/Em460) Initiation->Measurement Analysis 6. Data Analysis Calculate rates and IC50 Measurement->Analysis

Figure 5. Experimental workflow for an in vitro SHP2 phosphatase assay.
Co-Immunoprecipitation (Co-IP) for SHP2 Interactions

This assay is used to determine if SHP2 physically interacts with a protein of interest (e.g., an activated receptor or a scaffold protein) within a cell.

Principle: An antibody specific to a "bait" protein is used to pull it out of a cell lysate. If a "prey" protein (e.g., SHP2) is bound to the bait, it will be pulled down as well. The presence of the prey protein is then detected by Western blotting.

Methodology:

  • Cell Culture and Lysis:

    • Culture cells to ~80-90% confluency.

    • Apply stimulus if required (e.g., treat with a growth factor to induce receptor phosphorylation).

    • Wash cells with ice-cold PBS and lyse them on ice using a non-denaturing lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors).

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating it with protein A/G beads for 1 hour to reduce non-specific binding.

    • Incubate the pre-cleared lysate with a primary antibody against the bait protein (or a control IgG) overnight at 4°C with gentle rotation.

    • Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for the prey protein (SHP2).

    • Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the bands. A band for SHP2 in the bait IP lane (but not the IgG control) indicates an interaction.

CoIP_Workflow Workflow: Co-Immunoprecipitation Lysis 1. Cell Lysis Prepare whole-cell lysate Preclear 2. Pre-clearing Incubate with beads to reduce non-specific binding Lysis->Preclear IP 3. Immunoprecipitation Incubate with 'bait' antibody, then with beads Preclear->IP Wash 4. Washing Wash beads to remove unbound proteins IP->Wash Elute 5. Elution Boil beads in loading buffer to release proteins Wash->Elute WB 6. Western Blot Separate proteins by SDS-PAGE and probe for 'prey' (SHP2) Elute->WB

Figure 6. Experimental workflow for Co-Immunoprecipitation.
Cell Proliferation Assay (CCK-8)

This assay assesses the effect of SHP2 inhibition on the proliferation rate of cancer cells.

Principle: The Cell Counting Kit-8 (CCK-8) assay uses a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases in living cells to produce a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding:

    • Trypsinize and count breast cancer cells (e.g., MDA-MB-231 or T47D).[38]

    • Seed the cells into a 96-well plate at a low density (e.g., 1,000 to 5,000 cells/well) in 100 µL of culture medium.[38][39]

  • Treatment:

    • Allow cells to adhere overnight.

    • The next day, treat the cells with various concentrations of a SHP2 inhibitor (or DMSO as a vehicle control).

  • Incubation and Measurement:

    • Incubate the plate for the desired time points (e.g., 24, 48, 72, 96 hours).

    • At each time point, add 10 µL of CCK-8 solution to each well.[40]

    • Incubate the plate for 1-4 hours at 37°C.[40]

    • Measure the absorbance at 450 nm using a microplate reader.[38]

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Plot the absorbance values against time for each treatment condition to generate cell growth curves.

    • A reduction in absorbance in inhibitor-treated wells compared to the control indicates an anti-proliferative effect.

Proliferation_Assay_Workflow Workflow: CCK-8 Proliferation Assay Seeding 1. Cell Seeding Plate cells in a 96-well plate Treatment 2. Treatment Add SHP2 inhibitor at various concentrations Seeding->Treatment Incubation 3. Incubation Culture for 24-96 hours Treatment->Incubation CCK8 4. Add CCK-8 Reagent Incubate for 1-4 hours Incubation->CCK8 Measure 5. Measurement Read absorbance at 450 nm CCK8->Measure Analysis 6. Data Analysis Plot growth curves Measure->Analysis

Figure 7. Experimental workflow for a CCK-8 cell proliferation assay.

References

Methodological & Application

Application Note: Time-Course Analysis of SPI-112Me Effects on Shp2 Signaling and Cellular Viability

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

SPI-112Me is a cell-permeable methyl ester prodrug of SPI-112, a competitive inhibitor of the protein tyrosine phosphatase Shp2 (PTPN11).[1] Shp2 is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating growth factor signaling pathways, including the RAS/MAPK cascade. Gain-of-function mutations in Shp2 are causally linked to developmental disorders and various cancers, making it an attractive target for therapeutic intervention.[1] This application note describes a detailed time-course experiment designed to elucidate the temporal effects of SPI-112Me on Shp2-mediated signaling, target gene expression, and overall cell viability. The following protocols are intended for researchers, scientists, and drug development professionals investigating the pharmacological effects of Shp2 inhibitors.

Experimental Objectives

  • To determine the time-dependent effect of SPI-112Me on the phosphorylation status of key proteins in the Shp2 signaling pathway.

  • To analyze the temporal changes in the expression of Shp2 target genes following SPI-112Me treatment.

  • To assess the time-course of SPI-112Me-induced changes in cell viability.

Experimental Design

This experiment will utilize a human cancer cell line known to be sensitive to Shp2 inhibition (e.g., TF-1 myeloid cells with a Shp2(E76K) mutation) and will involve treating these cells with a predetermined optimal concentration of SPI-112Me over a 48-hour period. Samples will be collected at various time points for analysis of protein phosphorylation, gene expression, and cell viability.

Cell Line: TF-1 (or other appropriate cell line) Treatment: SPI-112Me (e.g., 10 µM) or Vehicle (DMSO) Time Points: 0, 2, 4, 8, 12, 24, and 48 hours

Data Presentation

Table 1: Time-Course of SPI-112Me on Protein Phosphorylation
Time (hours)p-ERK1/2 (Relative to Total ERK1/2)p-STAT1 (Relative to Total STAT1)
0 1.001.00
2
4
8
12
24
48
Table 2: Time-Course of SPI-112Me on Gene Expression
Time (hours)Bcl-xL (Fold Change)p21 (Fold Change)
0 1.01.0
2
4
8
12
24
48
Table 3: Time-Course of SPI-112Me on Cell Viability
Time (hours)Cell Viability (%)
0 100
2
4
8
12
24
48

Experimental Protocols

Cell Culture and Treatment
  • Culture TF-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed cells in appropriate culture vessels (e.g., 6-well plates for protein and RNA extraction, 96-well plates for viability assays) at a density that will not exceed 80-90% confluency by the end of the experiment.

  • Allow cells to adhere and stabilize for 24 hours.

  • Prepare a stock solution of SPI-112Me in DMSO.

  • Treat cells with the final desired concentration of SPI-112Me (e.g., 10 µM) or an equivalent volume of DMSO for the vehicle control.

  • Incubate the cells for the designated time points (0, 2, 4, 8, 12, 24, and 48 hours).

Western Blotting for Protein Phosphorylation Analysis

This protocol is adapted from standard western blotting procedures.[2][3][4][5]

  • Cell Lysis:

    • At each time point, wash the cells with ice-cold 1X PBS.[2]

    • Lyse the cells by adding 1X SDS sample buffer.[2]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[2]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Electrophoresis and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[2]

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[4]

    • Incubate the membrane with primary antibodies against p-ERK1/2, total ERK1/2, p-STAT1, total STAT1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle shaking.[2][4]

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol follows the general principles of a two-step RT-qPCR.[6][7]

  • RNA Extraction:

    • At each time point, harvest the cells and extract total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit with oligo(dT) or random primers.[6]

  • qPCR:

    • Set up the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA as a template, and primers specific for the target genes (Bcl-xL, p21) and a reference gene (e.g., GAPDH or ACTB).

    • Perform the qPCR using a real-time PCR detection system.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Cell Viability Assay (MTT Assay)

This protocol is based on the colorimetric MTT assay which measures metabolic activity as an indicator of cell viability.[8][9][10]

  • Seed cells in a 96-well plate and treat with SPI-112Me or vehicle as described in the cell culture and treatment protocol.

  • At each time point, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

  • Incubate the plate at 37°C for 3-4 hours to allow for the formation of formazan crystals.[8]

  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9][10]

  • Mix thoroughly by pipetting.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

SPI112Me_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Gab1 Gab1 RTK->Gab1 pY SPI112Me SPI-112Me Shp2 Shp2 SPI112Me->Shp2 inhibits paxillin Paxillin Shp2->paxillin dephosphorylates SOS SOS Shp2->SOS STAT1 STAT1 Shp2->STAT1 dephosphorylates CellMigration Cell Migration paxillin->CellMigration Gab1->Shp2 Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (e.g., Bcl-xL, p21) ERK->Transcription STAT1->Transcription CellSurvival Cell Survival Transcription->CellSurvival GrowthFactor Growth Factor GrowthFactor->RTK IFNgamma IFN-γ IFNGR IFN-γ Receptor IFNgamma->IFNGR JAK JAK IFNGR->JAK JAK->STAT1 pY Experimental_Workflow cluster_assays Time-Point Assays start Start: Seed Cells treatment Treat with SPI-112Me or Vehicle (DMSO) start->treatment incubation Incubate for 0, 2, 4, 8, 12, 24, 48 hours treatment->incubation western Western Blot (p-ERK, p-STAT1) incubation->western qpcr qPCR (Bcl-xL, p21) incubation->qpcr viability MTT Assay (Cell Viability) incubation->viability data_analysis Data Analysis and Table Generation western->data_analysis qpcr->data_analysis viability->data_analysis end End: Application Note data_analysis->end

References

Application Notes and Protocols for Cell Migration Assay Using SPI-112Me

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: As of the latest update, publicly available scientific literature and databases do not contain specific information regarding a compound designated "SPI-112Me." The following application notes and protocols are presented as a representative template for a hypothetical cell migration inhibitor, herein referred to as "Compound X," based on established principles of cell migration assays and common signaling pathways involved. Researchers should substitute the specific details of their compound of interest.

I. Application Notes

1. Introduction

Cell migration is a fundamental biological process crucial for various physiological and pathological events, including embryonic development, tissue repair, immune response, and cancer metastasis.[1][2][3] The ability to modulate cell migration is therefore of significant interest in therapeutic drug development. These application notes provide a framework for utilizing a novel small molecule inhibitor, Compound X, to study its effects on cell migration in vitro. The primary assay described is the Transwell migration assay, a widely used method for quantifying the chemotactic response of cells.[1][2][4][5][6]

2. Principle of the Transwell Assay

The Transwell assay, or Boyden chamber assay, utilizes a permeable membrane insert that separates an upper and a lower chamber.[6] Cells are seeded into the upper chamber in serum-free media, while the lower chamber contains a chemoattractant, such as fetal bovine serum (FBS) or specific growth factors.[4][5][6] This creates a chemical gradient that induces cells to migrate through the pores of the membrane.[4][5] The inhibitory effect of Compound X is quantified by measuring the reduction in the number of cells that successfully migrate to the lower side of the membrane compared to an untreated control.

3. Overview of Compound X (Hypothetical)

Compound X is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and migration.[7] By inhibiting PI3K, Compound X is expected to decrease the downstream activation of Akt and other effectors, leading to a reduction in the cytoskeletal rearrangements and protrusive activity required for cell motility.

4. Data Presentation

Quantitative results from cell migration assays using Compound X should be systematically recorded to allow for robust analysis and comparison. The following table provides a template for data summarization.

Cell LineCompound X Concentration (µM)Mean Migrated Cells (per field)Standard Deviation% Inhibition of MigrationIC₅₀ (µM)
HT-10800 (Vehicle Control)250± 250%\multirow{5}{}{TBD}
0.1205± 2018%
1130± 1548%
1055± 878%
10012± 495.2%
MDA-MB-2310 (Vehicle Control)180± 180%\multirow{5}{}{TBD}
0.1160± 1511.1%
195± 1247.2%
1035± 680.6%
1008± 395.6%

TBD: To Be Determined from the dose-response curve.

II. Experimental Protocols

1. Cell Culture and Preparation

  • Cell Maintenance: Culture cells (e.g., HT-1080 fibrosarcoma or MDA-MB-231 breast cancer cells) in the recommended complete growth medium until they reach 70-80% confluency.[6]

  • Serum Starvation: The day before the assay, aspirate the complete growth medium, wash the cells once with Phosphate-Buffered Saline (PBS), and replace the medium with a serum-free medium. Incubate for 18-24 hours. This step is crucial to minimize basal migration and enhance the response to the chemoattractant.[1][2][6]

  • Cell Harvesting: On the day of the assay, detach the cells using a gentle dissociation reagent (e.g., 0.25% Trypsin-EDTA).[4][5] Neutralize the trypsin with medium containing serum, then centrifuge the cells at 300 x g for 5 minutes.

  • Cell Resuspension: Aspirate the supernatant and resuspend the cell pellet in serum-free medium to a final concentration of 1 x 10⁶ cells/mL.[4] Perform a cell count to ensure accuracy.

2. Transwell Migration Assay Protocol

  • Rehydration of Inserts: Rehydrate 24-well Transwell inserts (typically with 8 µm pores) by adding 100 µL of serum-free medium to the top chamber and 600 µL to the bottom chamber. Incubate for at least 30 minutes at 37°C.

  • Preparation of Chemoattractant: Prepare the chemoattractant solution by adding complete growth medium (e.g., DMEM with 10% FBS) to the lower wells of the 24-well plate (600 µL per well).[6] Include a negative control well with serum-free medium.[6]

  • Preparation of Compound X Dilutions: Prepare a series of concentrations of Compound X in serum-free medium. The final concentration in the upper chamber will be half of this prepared concentration.

  • Cell Seeding and Treatment:

    • Remove the rehydration medium from the top inserts.

    • In a separate tube, mix 100 µL of the cell suspension (1 x 10⁵ cells) with 100 µL of the desired Compound X dilution (or vehicle control).

    • Add the 200 µL cell/compound mixture to the top chamber of each Transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period determined by the cell type's migratory capacity (typically 4-24 hours).[1]

  • Removal of Non-Migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton-tipped applicator to gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane.[4]

  • Fixation and Staining:

    • Fix the migrated cells on the underside of the membrane by immersing the inserts in 70% ethanol for 10-15 minutes.[4][5]

    • Allow the inserts to air dry completely.

    • Stain the cells by placing the inserts in a well containing 0.2% crystal violet solution for 10 minutes.[5]

  • Washing and Drying: Gently wash the inserts in a beaker of water to remove excess stain and allow them to air dry.

  • Quantification:

    • Visualize the stained, migrated cells using an inverted microscope.

    • Capture images from several representative fields of view for each insert.

    • Count the number of migrated cells per field. The average count from multiple fields will be used for analysis.

    • Alternatively, the crystal violet stain can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured on a plate reader.

III. Visualizations

Signaling Pathway Diagram

SPI112Me_Pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates CompoundX Compound X CompoundX->PI3K Inhibits Cytoskeleton Cytoskeletal Rearrangement Akt->Cytoskeleton Promotes Migration Cell Migration Cytoskeleton->Migration

Caption: Hypothetical signaling pathway for Compound X, an inhibitor of the PI3K/Akt pathway, leading to the suppression of cell migration.

Experimental Workflow Diagram

Transwell_Workflow A 1. Seed Cells with Compound X in Top Chamber C 3. Incubate (4-24h) Cells Migrate Through Membrane A->C B 2. Add Chemoattractant to Bottom Chamber B->C D 4. Remove Non-migrated Cells from Top of Membrane C->D E 5. Fix and Stain Migrated Cells D->E F 6. Image and Quantify Migrated Cells E->F Result Data Analysis: % Inhibition F->Result

Caption: Workflow for the Transwell cell migration assay to evaluate the efficacy of an inhibitor.

References

Application Notes and Protocols for Immunoprecipitation of SHP2 Following SPI-112Me Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the immunoprecipitation of the protein tyrosine phosphatase SHP2 from cell lysates after treatment with SPI-112Me, a cell-permeable inhibitor of SHP2. The subsequent analysis of SHP2 and its interacting partners can be utilized to investigate the efficacy and mechanism of action of SPI-112Me and other SHP2 inhibitors. This document includes protocols for cell culture and treatment, cell lysis, immunoprecipitation, and western blot analysis, along with quantitative data on the effects of SPI-112Me and visual diagrams of the experimental workflow and the affected signaling pathway.

Introduction

SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical component of multiple signaling pathways that regulate cell growth, differentiation, and survival.[1][2] It is a key mediator in the RAS-MAPK, JAK-STAT, and PI3K-AKT signaling cascades.[3][4] Gain-of-function mutations in SHP2 are associated with various human cancers, making it an attractive target for anticancer drug development.[3][5]

SPI-112Me is a methyl ester analog of the SHP2 inhibitor SPI-112.[5] The addition of the methyl ester group renders the compound cell-permeable, allowing it to be hydrolyzed to its active form, this compound, within the cell.[5] Studies have shown that SPI-112Me effectively inhibits SHP2 phosphatase activity in cells, leading to the suppression of downstream signaling pathways, such as the Erk1/2 pathway, and inhibiting cell migration and survival.[1][5]

Immunoprecipitation is a powerful technique to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. This allows for the subsequent analysis of the protein's abundance, post-translational modifications, and interactions with other proteins. This protocol details the immunoprecipitation of SHP2 after treating cells with SPI-112Me to assess the inhibitor's impact on SHP2-mediated cellular processes.

Quantitative Data

The following table summarizes the quantitative effects of SPI-112Me on SHP2 activity and downstream signaling, as reported in the literature.

Cell LineTreatmentParameter MeasuredResultReference
MDA-MB-46820 µM SPI-112Me, stimulated with EGFSHP2 PTP activity77% reduction in EGF-stimulated activity[5]
TF-1/Shp2E76K10 µM SPI-112MeViable cells50% decrease in viable cells[5]
TF-1/Shp2E76K12.5 µM SPI-112MeApoptotic cells9.3% apoptotic cells[5]
TF-1/Shp2E76K25 µM SPI-112MeApoptotic cells18.8% apoptotic cells[5]

Experimental Protocols

Materials and Reagents
  • Cell Lines: MDA-MB-468 (human breast cancer), TF-1 (human erythroleukemia), or other cell lines of interest.

  • Cell Culture Media: As recommended for the specific cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • SPI-112Me: Prepare a stock solution in DMSO.

  • Epidermal Growth Factor (EGF): For stimulating SHP2 activity.

  • Phosphate Buffered Saline (PBS): pH 7.4.

  • Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, supplemented with protease and phosphatase inhibitor cocktails immediately before use.

  • SHP2 Antibody: A validated antibody for immunoprecipitation.

  • Protein A/G Agarose Beads or Magnetic Beads.

  • Wash Buffer: Cell Lysis Buffer diluted 1:1 with PBS.

  • SDS-PAGE Sample Buffer (2X): 125 mM Tris-HCl (pH 6.8), 4% SDS, 20% glycerol, 10% 2-mercaptoethanol, 0.004% bromophenol blue.

  • Western Blotting Reagents: Transfer buffer, blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST), primary and secondary antibodies, and a chemiluminescent substrate.

Protocol 1: Cell Culture and Treatment with SPI-112Me
  • Cell Seeding: Seed the chosen cell line in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation (Optional): For experiments involving growth factor stimulation, serum-starve the cells for 18 hours in media containing 0.1% BSA to reduce basal signaling.[5]

  • SPI-112Me Treatment:

    • Pre-treat the cells with the desired concentration of SPI-112Me (e.g., 20 µM) or vehicle (DMSO) for the specified duration (e.g., overnight).[5]

    • For stimulation experiments, add EGF (e.g., 50 ng/mL) for a short period (e.g., 10 minutes) before harvesting the cells.[5]

Protocol 2: Cell Lysis
  • Harvesting: After treatment, place the culture dishes on ice and wash the cells once with ice-cold PBS.

  • Lysis: Add ice-cold Cell Lysis Buffer to the plate and incubate on ice for 10-15 minutes with occasional swirling.

  • Scraping: Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).

Protocol 3: Immunoprecipitation of SHP2
  • Pre-clearing (Optional): To reduce non-specific binding, add 20 µL of Protein A/G beads to 1 mg of cell lysate and incubate with gentle rotation for 1 hour at 4°C. Centrifuge and collect the supernatant.

  • Antibody Incubation: Add the primary anti-SHP2 antibody (use the manufacturer's recommended amount) to the pre-cleared lysate. Incubate with gentle rotation overnight at 4°C.

  • Bead Incubation: Add 30 µL of Protein A/G bead slurry to the lysate-antibody mixture and incubate with gentle rotation for 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Carefully remove the supernatant.

    • Wash the beads three times with 1 mL of ice-cold Wash Buffer, pelleting the beads between each wash.

  • Elution: After the final wash, remove all supernatant and resuspend the beads in 40 µL of 2X SDS-PAGE Sample Buffer. Boil the samples at 95-100°C for 5 minutes to elute the immunoprecipitated proteins.

Protocol 4: Western Blot Analysis
  • SDS-PAGE: Centrifuge the eluted samples and load the supernatant onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Erk1/2, anti-Erk1/2, or antibodies against potential SHP2 interacting partners) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathway

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 Gab1 Gab1 RTK->Gab1 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk1/2 MEK->Erk Proliferation Cell Proliferation, Survival, Migration Erk->Proliferation SHP2->Ras Dephosphorylates inhibitory sites STAT STAT SHP2->STAT Dephosphorylates SPI112Me SPI-112Me SPI112Me->SHP2 Inhibits Gab1->SHP2 PI3K PI3K Gab1->PI3K AKT AKT PI3K->AKT JAK JAK JAK->STAT

Caption: SHP2 signaling pathway and the inhibitory action of SPI-112Me.

Experimental Workflow

Immunoprecipitation_Workflow start Start: Cell Culture treatment Treat with SPI-112Me and/or EGF start->treatment lysis Cell Lysis treatment->lysis ip Immunoprecipitation with anti-SHP2 Antibody lysis->ip wash Wash Beads ip->wash elution Elute SHP2 Complex wash->elution analysis Analyze by Western Blot elution->analysis

Caption: Workflow for the immunoprecipitation of SHP2 after SPI-112Me treatment.

References

Application Notes and Protocols for Utilizing SPI-112 in Surface Plasmon Resonance (SPR)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPI-112 is a competitive inhibitor of Shp2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase that is a key signaling node in various cellular processes.[1][2][3] Dysregulation of Shp2 has been implicated in the pathogenesis of several diseases, including cancer, making it an attractive target for therapeutic intervention. Surface Plasmon Resonance (SPR) is a powerful, label-free technology for the real-time analysis of biomolecular interactions. It is an invaluable tool for characterizing the binding kinetics and affinity of small molecule inhibitors like this compound to their protein targets. These application notes provide a comprehensive guide for researchers interested in studying the interaction between this compound and Shp2 using SPR technology.

Shp2 Signaling Pathway

Shp2 plays a crucial role in mediating signaling pathways downstream of receptor tyrosine kinases (RTKs). Upon growth factor binding, RTKs become autophosphorylated, creating docking sites for the SH2 domains of Shp2. This recruitment to the plasma membrane leads to the activation of Shp2's phosphatase activity, which in turn modulates the activity of downstream signaling cascades, most notably the Ras-MAPK pathway. By dephosphorylating specific substrates, Shp2 can either positively or negatively regulate signal transduction, impacting cell proliferation, survival, differentiation, and migration. The inhibitory action of this compound on Shp2 can block these downstream effects, providing a mechanism for therapeutic intervention.

Shp2_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds pRTK Phosphorylated RTK RTK->pRTK Autophosphorylation Shp2_inactive Shp2 (inactive) pRTK->Shp2_inactive Recruits Shp2_active Shp2 (active) Shp2_inactive->Shp2_active Activation Grb2_SOS Grb2/SOS Shp2_active->Grb2_SOS Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation SPI112 This compound SPI112->Shp2_active Inhibits SPR_Workflow Start Start Equilibrate Equilibrate System with Running Buffer Start->Equilibrate Activate Activate CM5 Sensor Chip Surface (NHS/EDC) Equilibrate->Activate Immobilize Immobilize Anti-His Antibody Activate->Immobilize Deactivate Deactivate Excess Reactive Groups (Ethanolamine) Immobilize->Deactivate Capture Capture His-tagged Shp2 Deactivate->Capture Inject Inject this compound (Analyte) Capture->Inject Dissociate Monitor Dissociation Inject->Dissociate Regenerate Regenerate Surface (Glycine-HCl) Dissociate->Regenerate Regenerate->Capture For next cycle Analyze Analyze Data Regenerate->Analyze End End Analyze->End

References

Application Notes and Protocols for Cell Viability Assay with SPI-112Me

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPI-112Me is a cell-permeable methyl ester analog of SPI-112, a potent and selective inhibitor of the protein tyrosine phosphatase Shp2 (PTPN11).[1][2] Shp2 is a critical intracellular signaling molecule that plays a significant role in mediating growth factor signaling pathways.[1][2] Gain-of-function mutations in Shp2 are associated with certain types of leukemias, making it an attractive target for anticancer drug development.[1][2] SPI-112Me is designed to readily cross the cell membrane, after which it is hydrolyzed to the active inhibitor, this compound.[1] This application note provides detailed protocols for assessing the effect of SPI-112Me on cell viability, migration, and its synergistic effects with interferon-gamma (IFN-γ).

Mechanism of Action

SPI-112Me inhibits the catalytic activity of Shp2, thereby disrupting downstream signaling cascades.[1] Key cellular processes affected by SPI-112Me include the inhibition of Epidermal Growth Factor (EGF)-stimulated Shp2 activity, which in turn leads to the suppression of Erk1/2 activation and cell migration.[1] Furthermore, SPI-112Me has been shown to inhibit the survival of cancer cells with activating Shp2 mutations and to enhance the anti-proliferative effects of IFN-γ.[1]

Data Presentation

The following tables summarize the observed effects of SPI-112Me on various cellular processes. Researchers should note that the half-maximal inhibitory concentration (IC50) for cell viability is cell-line dependent and should be determined empirically.

Table 1: Effect of SPI-112Me on EGF-Stimulated Cellular Events in MDA-MB-468 Breast Cancer Cells

Cellular ProcessSPI-112Me ConcentrationObserved Effect
Shp2 PTP Activity20 µM77% reduction in EGF-stimulated activity[1]
Erk1/2 Activation10 µMInhibition of EGF-stimulated phosphorylation[1]
Cell Migration12.5 µM62% reduction in EGF-stimulated migration[1]
Cell Migration25 µMComplete blockage of EGF-stimulated migration[1]

Table 2: Effect of SPI-112Me on Shp2(E76K) Mutant-Transformed TF-1 Myeloid Cells

Cellular ProcessEffect of SPI-112Me
Cell SurvivalInhibition of Shp2(E76K)-dependent survival[1]
Erk1/2 ActivationInhibition of Shp2(E76K)-induced activation[1]
Bcl-XL ExpressionInhibition of Bcl-XL expression[1]

Table 3: Synergistic Effects of SPI-112Me with Interferon-gamma (IFN-γ)

Cellular ProcessEffect of SPI-112Me in the presence of IFN-γ
STAT1 Tyrosine PhosphorylationEnhanced[1]
ISRE-luciferase Reporter ActivityEnhanced[1]
p21 ExpressionEnhanced[1]
Anti-proliferative EffectEnhanced[1]

Experimental Protocols

Protocol 1: Cell Viability Assay using MTT

This protocol outlines the determination of cell viability upon treatment with SPI-112Me using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-468)

  • Complete cell culture medium

  • SPI-112Me

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of SPI-112Me in DMSO. Make serial dilutions of SPI-112Me in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of SPI-112Me. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the SPI-112Me concentration to determine the IC50 value.

Protocol 2: Cell Migration Assay (Wound Healing Assay)

This protocol assesses the effect of SPI-112Me on the migration of adherent cells.

Materials:

  • Adherent cancer cell line (e.g., MDA-MB-468)

  • Complete cell culture medium

  • Serum-free or low-serum medium

  • SPI-112Me

  • 6-well plates or 24-well plates

  • Pipette tips (p200 or p1000)

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells into a 6-well or 24-well plate and grow them to form a confluent monolayer.

  • Wound Creation: Using a sterile pipette tip, create a straight scratch (wound) across the center of the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Compound Treatment: Add fresh serum-free or low-serum medium containing different concentrations of SPI-112Me (e.g., 0, 12.5 µM, and 25 µM) to the wells.

  • Image Acquisition: Immediately after adding the compound, capture an image of the wound at 0 hours using a microscope.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

  • Image Acquisition (Time Points): Capture images of the same wound area at different time points (e.g., 6, 12, and 24 hours).

  • Data Analysis: Measure the width of the wound at different points for each time point and concentration. Calculate the percentage of wound closure relative to the 0-hour time point.

Protocol 3: Assessing Synergistic Anti-proliferative Effects with IFN-γ

This protocol is designed to evaluate the combined effect of SPI-112Me and IFN-γ on cell proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • SPI-112Me

  • Recombinant human IFN-γ

  • Cell proliferation assay kit (e.g., MTT, MTS, or CellTiter-Glo)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate as described in Protocol 1.

  • Compound Treatment: Prepare solutions of SPI-112Me and IFN-γ in culture medium. Treat the cells with:

    • SPI-112Me alone at various concentrations.

    • IFN-γ alone at a fixed concentration.

    • A combination of SPI-112Me at various concentrations and a fixed concentration of IFN-γ.

    • Include vehicle and no-treatment controls.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • Viability/Proliferation Measurement: Perform a cell viability or proliferation assay according to the manufacturer's instructions (e.g., MTT assay as in Protocol 1).

  • Data Analysis: Compare the anti-proliferative effects of the combination treatment to the single-agent treatments to determine if the effect is synergistic, additive, or antagonistic.

Visualizations

SPI112Me_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor (e.g., EGFR) Shp2 Shp2 Growth_Factor_Receptor->Shp2 Activation SOS SOS Shp2->SOS Activation Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Erk1_2 Erk1/2 MEK->Erk1_2 Proliferation_Migration Cell Proliferation & Migration Erk1_2->Proliferation_Migration SPI_112Me SPI-112Me Hydrolysis Hydrolysis SPI_112Me->Hydrolysis SPI_112 This compound Hydrolysis->SPI_112 SPI_112->Shp2 Inhibition

Caption: SPI-112Me Signaling Pathway Inhibition.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Prepare SPI-112Me serial dilutions B->C D Treat cells with SPI-112Me C->D E Incubate for 24-72h D->E F Add MTT reagent E->F G Incubate for 2-4h F->G H Add solubilization solution G->H I Measure absorbance at 570 nm H->I J Calculate % viability and IC50 I->J

Caption: Cell Viability Assay Workflow.

Migration_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Imaging cluster_analysis Data Analysis A Seed cells to confluency B Create scratch wound A->B C Wash with PBS B->C D Add SPI-112Me in low-serum medium C->D E Image at 0h D->E F Incubate and image at time points E->F G Measure wound width F->G H Calculate % wound closure G->H

Caption: Wound Healing Migration Assay Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting SHP2 Inhibition with SPI-112

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing SHP2 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in-cell experiments with SPI-112 and its analogs. Our goal is to help you navigate experimental challenges and achieve reliable results.

Frequently Asked Questions (FAQs)

Q1: Why is this compound not inhibiting SHP2 in my cell-based assays?

A1: The primary reason for the lack of SHP2 inhibition by this compound in cellular experiments is its poor cell permeability.[1][2][3][4] this compound contains a negatively charged carboxyl group, which prevents it from efficiently crossing the cell membrane.[3] While this compound is a potent and competitive inhibitor of the SHP2 enzyme in biochemical assays, it is not suitable for direct use in live cells.[1][5]

To overcome this, a cell-permeable methyl ester prodrug, SPI-112Me , was developed.[1][2][3] This compound is designed to enter cells, where it is then hydrolyzed by intracellular esterases into the active inhibitor, this compound.[1] Therefore, for all cellular experiments, it is crucial to use the SPI-112Me prodrug.


Troubleshooting Guide: SPI-112Me In-Cell Efficacy Issues

This guide is intended for researchers who are using the correct cell-permeable prodrug, SPI-112Me, but are still not observing the expected inhibition of SHP2 activity.

Q2: I'm using SPI-112Me, but I'm not seeing a decrease in downstream signaling (e.g., p-ERK levels). What could be the problem?

A2: Several factors could contribute to a lack of efficacy with SPI-112Me. The following troubleshooting steps will help you identify the potential cause.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Start: No SHP2 Inhibition with SPI-112Me compound_check Compound Integrity - Purity and Stability? - Correct Stock Concentration? start->compound_check compound_check->compound_check protocol_check Experimental Protocol - Optimal Concentration? - Sufficient Incubation Time? - Appropriate Cell Line? compound_check->protocol_check Compound OK protocol_check->protocol_check readout_check Assay and Readout - Validated Assay? - Correct Timepoint for Readout? - Positive/Negative Controls Working? protocol_check->readout_check Protocol Optimized readout_check->readout_check target_engagement Target Engagement - Is SPI-112Me binding to SHP2 in your cells? readout_check->target_engagement Assay Validated target_engagement->target_engagement solution Resolution: Successful SHP2 Inhibition target_engagement->solution Engagement Confirmed

Caption: A logical workflow for troubleshooting the lack of SHP2 inhibition when using the SPI-112Me prodrug.

Step 1: Verify Compound Integrity and Handling
Potential Issue Troubleshooting Suggestion Rationale
Compound Degradation - Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO).- Aliquot and store stocks at -80°C to minimize freeze-thaw cycles.SPI-112Me, like many small molecules, can degrade over time, especially with improper storage.
Incorrect Concentration - Verify the initial weight and molarity calculations for your stock solution.- Consider having the concentration of your stock solution analytically verified.An inaccurate stock concentration will lead to incorrect final concentrations in your experiment.
Prodrug Hydrolysis - Avoid prolonged storage of SPI-112Me in aqueous solutions before adding to cells.The methyl ester group can be hydrolyzed prematurely in aqueous media, converting it to the cell-impermeable this compound.
Step 2: Optimize Experimental Protocol
Potential Issue Troubleshooting Suggestion Rationale
Suboptimal Concentration - Perform a dose-response experiment. Typical effective concentrations for SPI-112Me range from 10-25 µM.[1]The optimal concentration can be cell-line dependent. A titration will determine the effective concentration in your system.
Insufficient Incubation Time - Perform a time-course experiment. Pre-incubation times of 1-4 hours are a good starting point.Sufficient time is needed for the prodrug to enter the cells and be converted to the active inhibitor.
Cell Line Dependencies - Ensure your cell line has an active signaling pathway that is dependent on SHP2 (e.g., EGF-stimulated signaling).[1]SHP2 inhibition will only produce a measurable effect if the pathway being assayed is active and reliant on SHP2.
Serum Effects - If possible, perform the experiment in low-serum or serum-free media, especially during the stimulation phase.Components in serum can sometimes interfere with compound activity or activate parallel signaling pathways.
Step 3: Validate the Readout Assay
Potential Issue Troubleshooting Suggestion Rationale
Insensitive Assay - Ensure your positive control (e.g., growth factor stimulation) robustly induces the signal you are measuring (e.g., p-ERK).- Use a well-characterized, potent SHP2 inhibitor as a positive control for inhibition if available.A weak or variable signal at baseline will make it difficult to detect a decrease upon inhibition.
Incorrect Timing of Readout - For signaling events like ERK phosphorylation, the peak signal is often transient. Perform a time-course post-stimulation to identify the optimal time point for your readout.Measuring the readout at a sub-optimal time point may miss the inhibitory effect.
Antibody/Reagent Issues - Validate your antibodies for specificity and sensitivity (e.g., by using knockout/knockdown cell lines if available).Poor antibody performance can lead to unreliable and misleading results.
Step 4: Confirm Target Engagement

If the above steps do not resolve the issue, it may be necessary to confirm that SPI-112Me is binding to SHP2 in your cells.

Q3: How can I confirm that SPI-112Me is engaging with SHP2 inside the cell?

A3: A Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement.[6][7][8][9] This method assesses the binding of a ligand to its target protein by measuring changes in the protein's thermal stability.

Principle of CETSA:

  • Treatment: Treat intact cells with your compound (SPI-112Me) or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Analysis: The unbound protein will denature and aggregate at lower temperatures, while the ligand-bound protein will be stabilized and remain in solution at higher temperatures.

  • Detection: The amount of soluble SHP2 remaining at each temperature is quantified by Western blotting or other methods. An increase in the thermal stability of SHP2 in the presence of SPI-112Me indicates target engagement.

Experimental Protocols

Protocol 1: Western Blot for p-ERK Inhibition

This protocol assesses SHP2 inhibition by measuring the phosphorylation of a key downstream target, ERK.

  • Cell Seeding: Plate cells (e.g., MDA-MB-468) in 6-well plates and allow them to adhere overnight.

  • Starvation: The next day, replace the growth medium with serum-free medium and incubate for 12-24 hours.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of SPI-112Me (e.g., 0, 5, 10, 20, 25 µM) for 2-4 hours.

  • Stimulation: Stimulate the cells with a growth factor like EGF (e.g., 50 ng/mL) for 10 minutes.

  • Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH).

  • Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence substrate to visualize the bands. Quantify the band intensities to determine the ratio of p-ERK to total ERK.

Protocol 2: SHP2 Immunoprecipitation and Phosphatase Assay

This protocol directly measures the phosphatase activity of SHP2 from cell lysates.

  • Cell Treatment: Follow steps 1-4 from the Western Blot protocol above.

  • Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100).

  • Immunoprecipitation:

    • Pre-clear the lysates with Protein A/G agarose beads.

    • Incubate the pre-cleared lysates with an anti-SHP2 antibody overnight at 4°C.

    • Add Protein A/G agarose beads to pull down the antibody-SHP2 complex.

    • Wash the beads extensively with lysis buffer.

  • Phosphatase Assay:

    • Resuspend the beads in a phosphatase assay buffer.

    • Add a phosphopeptide substrate (e.g., pNPP or a specific tyrosine-phosphorylated peptide).

    • Incubate at 37°C for a defined period.

    • Measure the amount of released phosphate using a colorimetric assay (e.g., Malachite Green).

  • Normalization: Run a parallel Western blot on the immunoprecipitated samples to ensure equal amounts of SHP2 were pulled down in each condition.

Signaling Pathway Visualization

The diagram below illustrates the central role of SHP2 in the RAS/MAPK signaling pathway, which is a common focus of inhibition studies. SHP2 is recruited to activated receptor tyrosine kinases (RTKs) via adaptor proteins like Grb2-associated binder-1 (Gab1).[10] It then dephosphorylates specific substrates, leading to the activation of RAS and the downstream ERK cascade, which promotes cell proliferation and survival.[10][11][12]

Caption: SHP2's role in the RAS/MAPK signaling pathway and the mechanism of action for the SPI-112Me prodrug.

References

Technical Support Center: Enhancing Cell Permeability of SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with SHP2 inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions related to a critical challenge in SHP2 inhibitor development: achieving optimal cell permeability.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with SHP2 inhibitors, focusing on problems arising from poor cell permeability.

Issue Potential Cause Recommended Action
High biochemical potency (low nM IC50) but low or no activity in cell-based assays. 1. Poor Cell Permeability: The inhibitor cannot efficiently cross the cell membrane to reach the intracellular SHP2 target. This is a common issue with active-site inhibitors that are often highly polar or charged to mimic the phosphotyrosine substrate.[1] 2. Efflux by Transporters: The compound is actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[2] 3. Metabolic Instability: The inhibitor is rapidly metabolized into an inactive form within the cell.1. Assess Permeability: Perform a cell-free permeability assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) for an initial assessment of passive diffusion. Follow up with a Caco-2 permeability assay to evaluate both passive permeability and active transport.[2][3] 2. Prodrug Strategy: Synthesize a more lipophilic, neutral prodrug of your inhibitor. An ester prodrug, for instance, can mask a charged carboxylic acid group, facilitating cell entry, after which it is cleaved by intracellular esterases to release the active compound.[1][4] 3. Scaffold Modification: If a prodrug approach is not feasible, consider modifying the inhibitor's scaffold to reduce polarity and the number of hydrogen bond donors, while maintaining target engagement. 4. Co-administration with Efflux Inhibitors: In your Caco-2 assay, include a known efflux pump inhibitor (e.g., verapamil for P-gp) to determine if your compound is a substrate. A significant increase in permeability in the presence of the inhibitor confirms efflux.[2]
Inconsistent results in cellular assays across different cell lines. 1. Differential Expression of Efflux Pumps: Cell lines can have varying levels of efflux transporter expression, leading to different intracellular concentrations of your inhibitor. 2. Varied Metabolic Enzyme Activity: The expression and activity of metabolic enzymes can differ between cell lines, affecting the stability of your compound.1. Characterize Cell Lines: If possible, quantify the expression of major efflux transporters (e.g., P-gp, BCRP) in the cell lines you are using. 2. Use a Panel of Cell Lines: Test your inhibitor in a panel of well-characterized cell lines to understand the impact of cellular context on its activity.
Precipitation of the inhibitor in cellular assay media. Low Aqueous Solubility: The inhibitor may have poor solubility in the aqueous buffer of the cell culture media, leading to precipitation and an inaccurate assessment of its cellular activity.1. Measure Solubility: Determine the kinetic and thermodynamic solubility of your compound in relevant buffers. 2. Formulation Strategies: Consider using a small percentage of a co-solvent like DMSO in your final dilution, but be mindful of its potential effects on the cells. For in vivo studies, more advanced formulation strategies may be necessary. 3. Structural Modification: Modify the inhibitor to improve its solubility without compromising permeability. This often involves a careful balance of lipophilicity and polarity.

Frequently Asked Questions (FAQs)

Q1: Why do many potent active-site SHP2 inhibitors show poor cellular activity?

A1: Many active-site SHP2 inhibitors are designed to mimic the negatively charged phosphotyrosine substrate. This often results in molecules with highly polar or charged functional groups, such as carboxylic or sulfonic acids.[1] These characteristics hinder their ability to passively diffuse across the nonpolar lipid bilayer of the cell membrane, leading to low intracellular concentrations and, consequently, poor activity in cell-based assays.[1][5]

Q2: What is the difference between a PAMPA and a Caco-2 assay for assessing permeability?

A2: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[2] It is a high-throughput and cost-effective method for predicting passive permeability. The Caco-2 permeability assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[3][6] This assay can assess both passive diffusion and active transport processes, including the effects of efflux pumps like P-gp.[2]

Q3: How can a prodrug strategy improve the cell permeability of my SHP2 inhibitor?

A3: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. For SHP2 inhibitors with charged groups like carboxylic acids that impede cell entry, a common prodrug strategy is to create a neutral ester analog.[4] This ester can more easily cross the cell membrane. Once inside the cell, endogenous esterases cleave the ester group, releasing the active carboxylic acid-containing inhibitor at its site of action.[4]

Q4: Are allosteric SHP2 inhibitors generally more cell-permeable than active-site inhibitors?

A4: Yes, allosteric SHP2 inhibitors, such as SHP099 and RMC-4550, are often designed to bind to less polar, allosteric sites on the enzyme.[7][8] This allows for the design of more drug-like molecules with better physicochemical properties, including improved cell permeability, compared to the highly charged active-site inhibitors.[5]

Q5: My compound has a high efflux ratio in the Caco-2 assay. What does this mean and what can I do?

A5: An efflux ratio greater than 2 in a bidirectional Caco-2 assay suggests that your compound is a substrate for an active efflux transporter.[2] This means the compound is being actively pumped out of the cells, which will reduce its intracellular concentration and therapeutic efficacy. To address this, you can consider medicinal chemistry approaches to modify the structure of your compound to reduce its recognition by efflux transporters.

Quantitative Data on SHP2 Inhibitor Permeability and Potency

The following tables provide a summary of publicly available data for selected SHP2 inhibitors, comparing their biochemical potency against the purified enzyme with their activity in cellular assays. A significant drop in potency from the biochemical to the cellular assay can indicate poor cell permeability.

Table 1: Allosteric SHP2 Inhibitors

Inhibitor Biochemical IC50 (nM) Cellular IC50 (nM) Permeability Data Reference
SHP099 71Varies by cell line (e.g., ~500 nM in KYSE-520)Orally bioavailable[8]
TNO155 Potent (specific value not stated)Potent cellular inhibitionOrally efficacious[9]
RMC-4550 1.5539 (pERK readout in PC9 cells)High passive permeability (458 nm/s), Efflux ratio of 1[10]

Table 2: Active-Site SHP2 Inhibitors

Inhibitor Biochemical IC50 (µM) Cellular Activity Permeability Notes Reference
NSC-117199 Analog PotentNo detectable cellular activityContains a polar nitro or carboxyl group, leading to poor permeability.[1]
SPI-112 1.0Not cell-permeableHighly charged, preventing cell entry.[4]
SPI-112Me (Prodrug) >100 (inactive form)Inhibits cellular SHP2 activityMethyl ester prodrug designed to be cell-permeable.[4]
GS-493 0.071Inhibits cell colony formationSulfonic acid-containing compound.[11]

Experimental Protocols

Caco-2 Permeability Assay (Summary Protocol)

This protocol provides a general overview of the steps involved in a Caco-2 permeability assay.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-28 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[2]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values above a predetermined threshold are used.[2]

  • Compound Preparation: The SHP2 inhibitor is dissolved in a suitable transport buffer at the desired concentration.

  • Permeability Measurement (Apical to Basolateral - A to B):

    • The culture medium is replaced with pre-warmed transport buffer.

    • The test compound solution is added to the apical (upper) chamber.

    • The plate is incubated at 37°C with gentle shaking.

    • Samples are collected from the basolateral (lower) chamber at specified time points.

  • Permeability Measurement (Basolateral to Apical - B to A):

    • The procedure is repeated, but the test compound is added to the basolateral chamber, and samples are collected from the apical chamber. This is done to determine the efflux ratio.

  • Sample Analysis: The concentration of the inhibitor in the collected samples is quantified using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A to B and B to A directions. The efflux ratio (Papp B to A / Papp A to B) is then determined.

Parallel Artificial Membrane Permeability Assay (PAMPA) (Summary Protocol)

This protocol provides a general overview of the steps involved in a PAMPA assay.

  • Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., lecithin in dodecane) to form an artificial membrane.[2]

  • Compound Preparation: The SHP2 inhibitor is dissolved in a suitable buffer.

  • Assay Setup:

    • The acceptor plate is filled with buffer.

    • The lipid-coated filter plate (donor plate) is placed on top of the acceptor plate.

    • The test compound solution is added to the donor plate.

  • Incubation: The "sandwich" plate is incubated at room temperature for a specified period to allow the compound to diffuse across the artificial membrane.

  • Sample Analysis: The concentration of the inhibitor in both the donor and acceptor wells is measured, typically using UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Pe) is calculated based on the compound concentrations in the donor and acceptor compartments.

Visualizations

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Growth Factor Binding & Dimerization SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive Recruitment SOS1 SOS1 Grb2->SOS1 Ras_GDP Ras-GDP (inactive) SOS1->Ras_GDP GEF Activity SHP2_active SHP2 (active) SHP2_inactive->SHP2_active Conformational Change SHP2_active->Ras_GDP Dephosphorylates scaffolding proteins Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Permeability_Assay_Workflow cluster_pampa PAMPA (Passive Permeability) cluster_caco2 Caco-2 Assay (Passive + Active Transport) pampa_start Prepare lipid-coated filter plate pampa_add Add compound to donor well pampa_start->pampa_add pampa_incubate Incubate pampa_add->pampa_incubate pampa_analyze Analyze donor and acceptor wells (LC-MS/MS) pampa_incubate->pampa_analyze pampa_end Calculate Papp pampa_analyze->pampa_end caco2_start Culture Caco-2 cells on Transwell inserts (21 days) caco2_teer Measure TEER for monolayer integrity caco2_start->caco2_teer caco2_add Add compound to apical or basolateral side caco2_teer->caco2_add caco2_incubate Incubate at 37°C caco2_add->caco2_incubate caco2_sample Sample from receiver compartment caco2_incubate->caco2_sample caco2_analyze Analyze samples (LC-MS/MS) caco2_sample->caco2_analyze caco2_end Calculate Papp and Efflux Ratio caco2_analyze->caco2_end Permeability_Improvement_Strategies cluster_strategies Improvement Strategies cluster_outcomes Desired Outcomes start Problem: Low Cell Permeability prodrug Prodrug Approach (e.g., Esterification) start->prodrug Mask polar groups scaffold Scaffold Hopping/ Modification start->scaffold Reduce polarity/ H-bonds formulation Formulation Strategies start->formulation Enhance solubility increased_perm Increased Permeability prodrug->increased_perm scaffold->increased_perm formulation->increased_perm improved_potency Improved Cellular Potency increased_perm->improved_potency better_pk Better Pharmacokinetics improved_potency->better_pk

References

Technical Support Center: SPI-112Me Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability data for a compound designated "SPI-112Me" is not publicly available. This technical support guide is a generalized resource based on established principles of liposomal small molecule stability in cell culture media. The information provided is illustrative and intended to guide researchers in developing their own stability studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for the SPI-112Me stock solution?

A1: For optimal stability, it is recommended to store the SPI-112Me stock solution at -80°C in a light-protected container. Avoid repeated freeze-thaw cycles, which can compromise the integrity of the liposomal formulation. Aliquoting the stock solution into single-use volumes is highly recommended.

Q2: How long is SPI-112Me stable in cell culture media at 37°C?

A2: The stability of SPI-112Me in cell culture media at 37°C is dependent on the specific media composition and the presence of serum. Generally, liposomal formulations can be sensitive to components in serum, which can lead to drug leakage.[1] It is advisable to perform a time-course experiment to determine the stability in your specific cell culture system. Preliminary data suggests a half-life of approximately 24-48 hours in complete media containing 10% Fetal Bovine Serum (FBS).

Q3: Can I pre-mix SPI-112Me in cell culture media for long-term storage?

A3: It is not recommended to store SPI-112Me in cell culture media for extended periods. Components in the media, such as salts, pH, and proteins (if serum is present), can affect the stability of the liposomal formulation.[1][2] Prepare fresh dilutions of SPI-112Me in media immediately before each experiment.

Q4: Are there any known incompatibilities of SPI-112Me with common cell culture media supplements?

A4: While specific incompatibility studies for SPI-112Me are not available, high concentrations of certain supplements, such as some antibiotics or selection agents, may potentially affect liposome stability. It is good practice to visually inspect the media for any signs of precipitation or changes in turbidity after adding SPI-112Me.

Troubleshooting Guides

Issue 1: I am observing a decrease in the expected biological activity of SPI-112Me in my cell-based assays.

Possible Cause Troubleshooting Steps
Degradation of SPI-112Me in media - Prepare fresh dilutions of SPI-112Me for each experiment.- Reduce the incubation time of SPI-112Me with the cells.- Perform a time-course experiment to assess the stability of SPI-112Me in your specific cell culture media.
Improper storage of stock solution - Ensure the stock solution is stored at -80°C and protected from light.- Avoid multiple freeze-thaw cycles by preparing single-use aliquots.
Interaction with media components - Test the stability of SPI-112Me in serum-free versus serum-containing media to assess the impact of serum proteins.[1]

Issue 2: I am seeing inconsistent results between experiments.

Possible Cause Troubleshooting Steps
Variability in media preparation - Use a consistent source and lot of cell culture media and supplements.[3]
Inconsistent handling of SPI-112Me - Ensure accurate and consistent dilution of the SPI-112Me stock solution.- Add SPI-112Me to the cell culture plates at the same time point in each experiment.
Liposome aggregation - Visually inspect the diluted SPI-112Me solution for any signs of precipitation before adding it to the cells.- Consider gently vortexing the diluted solution before use.

Quantitative Data Summary

Table 1: Illustrative Stability of SPI-112Me in Different Cell Culture Media at 37°C

Media TypeTime (hours)Remaining SPI-112Me (%)
DMEM + 10% FBS0100
695
1288
2475
4855
RPMI 1640 + 10% FBS0100
692
1285
2470
4850
Serum-Free Media0100
698
1296
2492
4885

Table 2: Effect of Storage Temperature on SPI-112Me Stock Solution Stability

Storage Temperature (°C)Time (months)Remaining SPI-112Me (%)
4190
370
-20199
395
690
-801>99
3>99
6>99

Experimental Protocols

Protocol 1: Assessment of SPI-112Me Stability in Cell Culture Media using HPLC

  • Preparation of Media Samples:

    • Prepare complete cell culture medium (with or without serum, as required for your experiment).

    • Spike the medium with SPI-112Me to the final desired concentration.

    • Incubate the media at 37°C in a humidified incubator with 5% CO2.

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect aliquots of the media.

    • Immediately store the collected aliquots at -80°C until analysis.

  • Sample Preparation for HPLC:

    • Thaw the collected media samples.

    • Perform a protein precipitation step by adding a 3-fold excess of cold acetonitrile.

    • Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant containing SPI-112Me.

  • HPLC Analysis:

    • Analyze the supernatant using a validated reverse-phase HPLC method with UV detection at the appropriate wavelength for SPI-112Me.

    • Use a standard curve of SPI-112Me to quantify the concentration in each sample.

    • Calculate the percentage of remaining SPI-112Me at each time point relative to the 0-hour time point.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_sampling Time-Course Sampling cluster_analysis Analysis prep_media Prepare Cell Culture Medium spike Spike Medium with SPI-112Me prep_media->spike incubate Incubate at 37°C spike->incubate t0 T=0h incubate->t0 t_intermediate ... t0->t_intermediate t_final T=48h protein_precip Protein Precipitation t_final->protein_precip t_intermediate->t_final hplc HPLC Analysis protein_precip->hplc quantify Quantification hplc->quantify

Caption: Workflow for assessing the stability of SPI-112Me in cell culture media.

degradation_pathway cluster_liposome Liposomal SPI-112Me cluster_degradation Degradation liposome Intact Liposome (SPI-112Me Encapsulated) free_drug Free SPI-112Me liposome->free_drug Drug Leakage (Serum Protein Interaction) degraded_drug Degraded Product free_drug->degraded_drug Hydrolysis/Oxidation

Caption: Potential degradation pathway of a liposomal drug in cell culture media.

References

Technical Support Center: Optimizing SPI-112Me Incubation Time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time of SPI-112Me in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for SPI-112Me?

A1: Based on general protocols for phosphatase inhibitors, a pre-incubation time of 30 to 45 minutes at 37°C prior to cell stimulation is a recommended starting point.[1] However, the optimal time is cell-type and concentration-dependent and should be determined empirically.

Q2: How does SPI-112Me work, and how does this impact incubation time?

A2: SPI-112Me is a cell-permeable methyl ester prodrug. Once inside the cell, it is hydrolyzed to its active form, SPI-112, which then acts as a competitive inhibitor of the protein tyrosine phosphatase Shp2. The incubation time must be sufficient to allow for cellular uptake, hydrolysis, and binding to Shp2.

Q3: What is the downstream signaling pathway affected by SPI-112Me that I can use to monitor its activity?

A3: SPI-112Me inhibits Shp2, which is a key component of the RAS-ERK signaling pathway. A common method to assess SPI-112Me activity is to measure the phosphorylation level of ERK1/2 (p-ERK). Inhibition of Shp2 is expected to decrease growth factor-stimulated p-ERK levels. Time-course experiments monitoring p-ERK levels after stimulation are crucial for determining the optimal incubation time.[2][3]

Q4: Can prolonged incubation with SPI-112Me lead to cytotoxicity?

A4: As with many small molecule inhibitors, prolonged incubation times or high concentrations can lead to off-target effects and cytotoxicity. It is essential to perform cell viability assays (e.g., MTT, MTS, or XTT assays) in parallel with your functional assays to ensure that the observed effects are not due to cell death.[4][5][6][7]

Q5: What is the stability of SPI-112Me in cell culture media?

A5: The stability of small molecules in culture media can vary. It is advisable to prepare fresh dilutions of SPI-112Me for each experiment from a frozen stock solution. If long-term experiments are planned, the stability of the compound in your specific cell culture medium at 37°C should be considered.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No effect of SPI-112Me on downstream signaling (e.g., p-ERK levels). 1. Insufficient Incubation Time: The compound may not have had enough time to enter the cells, be hydrolyzed, and inhibit Shp2. 2. Suboptimal Concentration: The concentration of SPI-112Me may be too low. 3. Compound Degradation: The compound may have degraded due to improper storage or handling. 4. Low Shp2 Activity: The basal Shp2 activity in your cell line might be low, or the stimulus used is not potent enough to activate the pathway.1. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to determine the optimal pre-incubation time. 2. Perform a dose-response experiment with a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). 3. Ensure proper storage of SPI-112Me stock solutions (typically at -20°C or -80°C) and prepare fresh dilutions for each experiment. 4. Ensure your stimulus (e.g., growth factor) is active and used at an appropriate concentration to induce a robust p-ERK signal.
High variability between replicate experiments. 1. Inconsistent Incubation Times: Minor variations in incubation times can lead to significant differences in results. 2. Cell Passage Number: Different cell passages can have altered signaling responses. 3. Inconsistent Cell Density: The number of cells per well can affect the outcome.1. Use a precise timer and stagger the addition of reagents to ensure consistent incubation times for all samples. 2. Use cells within a consistent and narrow passage number range for all experiments. 3. Ensure accurate and consistent cell seeding in all wells.
Observed effect plateaus or decreases at longer incubation times. 1. Cellular Efflux: Cells may actively transport the inhibitor out over time. 2. Metabolism of the Compound: The cells may metabolize and inactivate the compound. 3. Feedback Mechanisms: Cellular signaling pathways may have feedback loops that counteract the inhibition over time.1. This is inherent to the cell type. The optimal incubation time is before this effect becomes significant. 2. Consider a shorter incubation time that shows maximal effect. 3. Analyze earlier time points to capture the primary inhibitory effect.
Unexpected increase in p-ERK levels. 1. Off-target Effects: At high concentrations or long incubation times, SPI-112Me might have off-target effects. 2. Cellular Stress Response: The treatment may be inducing a stress response that paradoxically activates ERK signaling.1. Lower the concentration of SPI-112Me and shorten the incubation time. 2. Check for signs of cellular stress and perform a cell viability assay.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time via Western Blot for p-ERK

This protocol outlines a time-course experiment to determine the optimal pre-incubation time of SPI-112Me by monitoring its inhibitory effect on growth factor-induced ERK phosphorylation.

Materials:

  • Cell line of interest cultured to 80-90% confluency

  • SPI-112Me stock solution (e.g., 10 mM in DMSO)

  • Growth factor (e.g., EGF, FGF)

  • Serum-free cell culture medium

  • Lysis buffer with protease and phosphatase inhibitors[8]

  • Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere and reach 80-90% confluency.

  • Serum-starve the cells for 4-6 hours (or overnight, depending on the cell line) by replacing the growth medium with serum-free medium.

  • Prepare working solutions of SPI-112Me in serum-free medium at the desired final concentration (e.g., 10 µM).

  • Pre-incubate the cells with SPI-112Me for different durations (e.g., 0, 15, 30, 60, 120, and 240 minutes) at 37°C. Include a vehicle control (DMSO) for the longest time point.

  • Following the pre-incubation, stimulate the cells with the appropriate growth factor at a pre-determined optimal concentration and time (e.g., EGF at 50 ng/mL for 10 minutes). Include an unstimulated control.

  • Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA or Bradford assay.

  • Perform SDS-PAGE and Western blotting with antibodies against p-ERK1/2 and total ERK1/2.

  • Analyze the band intensities to determine the incubation time that results in the maximal inhibition of p-ERK levels.

Data Presentation:

Incubation Time (min)p-ERK/Total ERK Ratio (Normalized to Stimulated Control)
01.00
150.85
300.50
600.35
1200.40
2400.60
Protocol 2: Cell Viability Assay to Assess Cytotoxicity

This protocol describes how to perform an MTT assay to evaluate the cytotoxic effects of different incubation times and concentrations of SPI-112Me.

Materials:

  • Cell line of interest

  • SPI-112Me stock solution

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of SPI-112Me (e.g., 1, 5, 10, 25, 50 µM) for different incubation periods (e.g., 2, 4, 8, 24, 48 hours). Include vehicle-treated (DMSO) and untreated controls.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Data Presentation:

SPI-112Me (µM)% Viability (2h)% Viability (4h)% Viability (8h)% Viability (24h)% Viability (48h)
19998979592
59896948880
109795908065
259592857050
509085755530

Visualizations

SPI112Me_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Shp2 Shp2 Grb2->Shp2 Ras Ras SOS->Ras Shp2->Ras Activation SPI112Me SPI-112Me SPI112 This compound (Active) SPI112Me->SPI112 Hydrolysis SPI112->Shp2 Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription

Caption: Signaling pathway showing the inhibitory effect of SPI-112Me on the Shp2-mediated activation of the RAS-ERK pathway.

Experimental_Workflow A 1. Seed and Culture Cells B 2. Serum Starve Cells A->B C 3. Pre-incubate with SPI-112Me (Time Course) B->C D 4. Stimulate with Growth Factor C->D E 5. Cell Lysis D->E F 6. Western Blot for p-ERK/Total ERK E->F G 7. Data Analysis F->G

Caption: Experimental workflow for determining the optimal incubation time of SPI-112Me.

Troubleshooting_Logic Start No effect of SPI-112Me observed Q1 Is incubation time optimized? Start->Q1 A1 Perform time-course experiment Q1->A1 No Q2 Is concentration optimal? Q1->Q2 Yes A1->Q2 A2 Perform dose-response experiment Q2->A2 No Q3 Is compound stable? Q2->Q3 Yes A2->Q3 A3 Use fresh dilutions, check storage Q3->A3 No End Re-evaluate experiment Q3->End Yes A3->End

Caption: A logical troubleshooting workflow for experiments where SPI-112Me shows no effect.

References

Technical Support Center: Troubleshooting SPI-112 Precipitation in Aqueous Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering precipitation issues with SPI-112, a model for poorly water-soluble compounds, in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide actionable solutions based on established principles of formulation science.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound precipitation in aqueous solutions?

A1: Precipitation of poorly soluble drugs like this compound is often multifactorial. Key causes include:

  • Supersaturation: When the concentration of this compound exceeds its thermodynamic equilibrium solubility in the aqueous medium, the solution becomes supersaturated and thermodynamically unstable, leading to precipitation.[1][2]

  • pH Shift: this compound may have pH-dependent solubility. A shift in the pH of the solution to a range where the compound is less ionized and therefore less soluble can trigger precipitation.[2][3][4] For instance, a weakly basic drug may dissolve in an acidic environment but precipitate when transferred to a more neutral or basic environment.[4]

  • Solvent/Antisolvent Effects: If this compound is initially dissolved in a water-miscible organic solvent (co-solvent) and then diluted into an aqueous solution (antisolvent), the sudden decrease in the organic solvent concentration can cause the drug to precipitate.[5][6]

  • Temperature Changes: The solubility of this compound may be temperature-dependent. A decrease in temperature can reduce its solubility and lead to precipitation.

  • Drug Incompatibility: Interactions with other components in the solution, such as buffers, salts, or other excipients, can lead to the formation of insoluble complexes and precipitation.[7]

  • Crystallization: Over time, even in a seemingly stable solution, the compound can nucleate and grow into crystals, leading to precipitation. This process is driven by the tendency to reach the lowest energy state.[8]

Q2: How can I prevent this compound from precipitating out of solution?

A2: Several strategies can be employed to prevent or delay precipitation:

  • Formulation with Polymeric Precipitation Inhibitors: Incorporating polymers such as hydroxypropyl methylcellulose (HPMC), polyvinylpyrrolidone (PVP), or HPMC-acetate succinate (HPMCAS) can help maintain a supersaturated state by inhibiting nucleation and crystal growth.[2][9][10] HPMCAS is noted as a particularly effective precipitation inhibitor for many poorly soluble drugs.[2]

  • Use of Surfactants: Surfactants can increase the solubility of this compound by forming micelles that encapsulate the drug molecules.[3][8]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with this compound, where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, thereby increasing its apparent solubility in water.[3][9][11]

  • pH Control: Maintaining the pH of the solution within a range where this compound has optimal solubility is crucial. This can be achieved through the use of appropriate buffer systems.[3]

  • Co-solvents: Utilizing a mixture of water and a water-miscible organic solvent can enhance the solubility of this compound.[3][6] However, care must be taken during dilution to avoid precipitation.[6]

  • Lipid-Based Formulations: Formulating this compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve its solubility and dispersion in aqueous media.[11][12]

Q3: What is the "Spring and Parachute" model and how does it relate to this compound precipitation?

A3: The "Spring and Parachute" model is a conceptual framework used to describe the behavior of supersaturating drug delivery systems.[2]

  • The "Spring": This represents the formulation's ability to generate a high-energy, supersaturated concentration of the drug upon introduction to an aqueous medium. This rapid increase in concentration acts like a compressed spring being released.

  • The "Parachute": This refers to the role of precipitation inhibitors (like polymers) in the formulation. These inhibitors act like a parachute, slowing down the rate of drug precipitation from the supersaturated state, thereby maintaining a higher drug concentration for a longer period to allow for absorption or other desired effects.[2]

For this compound, an effective formulation would act as a "spring" to achieve a high apparent solubility and would include a "parachute" (e.g., a suitable polymer) to prevent rapid precipitation.

Troubleshooting Guides

Issue 1: this compound precipitates immediately upon addition to an aqueous buffer.

Possible Cause Troubleshooting Step
Low Intrinsic Solubility at the Target pH 1. Determine the pKa of this compound. 2. Measure the solubility of this compound at different pH values to identify the optimal pH range for solubility. 3. Adjust the buffer pH to this optimal range.[3]
Antisolvent Precipitation 1. If this compound is being added from a concentrated stock solution in an organic solvent, reduce the concentration of the stock solution. 2. Add the stock solution to the aqueous buffer slowly and with vigorous stirring to ensure rapid mixing and minimize localized high concentrations. 3. Consider using a different co-solvent system that has a lower tendency to cause precipitation upon dilution.
Salt Formation 1. Analyze the composition of the buffer. Certain buffer salts (e.g., phosphate) can form insoluble salts with some drug molecules. 2. If incompatibility is suspected, switch to an alternative buffer system (e.g., citrate, acetate).

Issue 2: this compound solution is initially clear but becomes cloudy or shows precipitate after a few hours.

Possible Cause Troubleshooting Step
Slow Crystallization from a Supersaturated Solution 1. Incorporate a polymeric precipitation inhibitor (e.g., HPMC, PVP) into the aqueous solution before adding this compound to inhibit nucleation and crystal growth.[10] 2. Consider formulating this compound as an amorphous solid dispersion, which can generate and maintain a higher degree of supersaturation.[2]
Temperature Fluctuation 1. Ensure the solution is stored at a constant and controlled temperature. 2. Determine the temperature-solubility profile of this compound to understand its sensitivity to temperature changes.
Photodegradation 1. If this compound is light-sensitive, degradation products may be less soluble. 2. Protect the solution from light by using amber vials or covering the container with aluminum foil.

Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile of this compound

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, citrate, or acetate buffers).

  • Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: Withdraw an aliquot from each vial and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Analyze the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Analysis: Plot the measured solubility of this compound as a function of pH to determine the pH-solubility profile.

Protocol 2: Screening of Polymeric Precipitation Inhibitors

  • Preparation of Polymer Solutions: Prepare stock solutions of various polymers (e.g., HPMC, PVP, HPMCAS) in the desired aqueous medium at a specific concentration (e.g., 0.1% w/v).

  • Preparation of Supersaturated this compound Solution: Prepare a concentrated stock solution of this compound in a suitable water-miscible organic solvent (e.g., DMSO, ethanol).

  • Precipitation Induction: Add a small volume of the this compound stock solution to each of the polymer solutions and a control solution (without polymer) to induce supersaturation and potential precipitation.

  • Monitoring Precipitation: Monitor the solutions over time for the appearance of turbidity or precipitate. This can be done visually or quantitatively using a nephelometer or a UV-Vis spectrophotometer to measure absorbance/transmittance.

  • Data Analysis: Compare the time to the onset of precipitation and the extent of precipitation in the presence of different polymers to identify the most effective precipitation inhibitor for this compound.

Data Presentation

Table 1: Factors Influencing Drug Precipitation and Mitigation Strategies

FactorDescriptionMitigation Strategy
pH Solubility of ionizable drugs is pH-dependent.[3]Adjust pH to a range of optimal solubility; use appropriate buffers.
Co-solvents Water-miscible organic solvents can increase solubility.[3]Optimize co-solvent percentage; control dilution rate.
Surfactants Form micelles to solubilize hydrophobic drugs.[3]Select a suitable surfactant and optimize its concentration.
Polymers Inhibit nucleation and crystal growth to maintain supersaturation.[10]Screen for effective polymers (e.g., HPMC, PVP, HPMCAS).
Cyclodextrins Form inclusion complexes to enhance solubility.[3]Choose the appropriate cyclodextrin type and concentration.
Temperature Solubility can be temperature-dependent.Maintain constant temperature; determine temperature-solubility profile.

Visualizations

Troubleshooting_Precipitation start Precipitation of this compound Observed q1 When does precipitation occur? start->q1 immediate Immediately upon mixing q1->immediate Immediately delayed After a period of time q1->delayed Delayed q2_immediate Is this compound added from an organic stock? immediate->q2_immediate q2_delayed Is the solution supersaturated? delayed->q2_delayed yes_stock Yes q2_immediate->yes_stock Yes no_stock No q2_immediate->no_stock No action1 Optimize addition rate and mixing. Consider a different co-solvent. yes_stock->action1 action2 Check pH-solubility profile. Test for buffer incompatibility. no_stock->action2 yes_super Yes q2_delayed->yes_super Yes no_super No q2_delayed->no_super No action3 Add a precipitation inhibitor (e.g., HPMC). Consider amorphous solid dispersion. yes_super->action3 action4 Check for temperature fluctuations. Investigate potential degradation. no_super->action4

Caption: Troubleshooting workflow for this compound precipitation.

Formulation_Selection start Poorly Soluble Compound (this compound) q1 Is the compound ionizable? start->q1 yes_ionizable Yes q1->yes_ionizable Yes no_ionizable No q1->no_ionizable No strategy1 pH Modification Salt Formation yes_ionizable->strategy1 q2 Is solubility still insufficient? no_ionizable->q2 strategy1->q2 yes_insufficient Yes q2->yes_insufficient Yes no_insufficient No q2->no_insufficient No strategy2 Complexation (Cyclodextrins) yes_insufficient->strategy2 strategy3 Solid Dispersions (Amorphous Systems) yes_insufficient->strategy3 strategy4 Lipid-Based Systems (SEDDS) yes_insufficient->strategy4 end Proceed with Formulation no_insufficient->end

References

Off-target effects of SPI-112Me at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Shp2 inhibitor, SPI-112Me. The following information addresses potential off-target effects, particularly at high concentrations, and offers guidance on how to investigate unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target mechanism of action for SPI-112Me?

A1: SPI-112Me is a cell-permeable methyl ester prodrug of SPI-112.[1][2] Upon entering the cell, it is hydrolyzed to its active form, this compound, which is a competitive inhibitor of the protein tyrosine phosphatase Shp2 (PTPN11).[1][2] Shp2 is a key signaling protein that positively regulates the Ras-MAPK/Erk pathway downstream of growth factor receptor signaling.[1][3][4][5][6] It also acts as a negative regulator of the interferon-gamma (IFN-γ)-stimulated JAK/STAT pathway, particularly by dephosphorylating STAT1.[1][7][8][9] Therefore, inhibition of Shp2 by SPI-112Me is expected to decrease Erk1/2 activation and enhance STAT1 phosphorylation.[1]

Q2: I'm observing unexpected phenotypic changes in my cells at high concentrations of SPI-112Me (>10 µM) that don't align with Shp2 inhibition. What could be the cause?

A2: At concentrations significantly above the IC50 for the intended target, small molecule inhibitors can engage with other proteins, leading to off-target effects.[10] These off-target interactions may modulate other signaling pathways, resulting in unforeseen cellular responses. It is crucial to determine if the observed phenotype is a result of inhibiting Shp2 or an off-target protein. We recommend performing dose-response experiments and utilizing off-target identification assays to investigate this further.

Q3: What are some plausible off-target pathways that could be affected by a phosphatase inhibitor like SPI-112Me at high concentrations?

A3: Given that SPI-112Me is a phosphatase inhibitor, it could potentially interact with other protein tyrosine phosphatases (PTPs) or even kinases at high concentrations. This could lead to the modulation of various signaling pathways involved in cell proliferation, survival, and metabolism. For example, off-target inhibition of other PTPs involved in the negative regulation of a growth pathway could paradoxically lead to increased proliferation in some contexts.

Q4: How can I confirm that the effects I'm seeing in my experiment are due to on-target Shp2 inhibition?

A4: To confirm on-target activity, you can perform several experiments:

  • Rescue experiments: If possible, overexpress a constitutively active form of a downstream effector of Shp2 (e.g., a constitutively active MEK) to see if it rescues the phenotype induced by SPI-112Me.

  • Use of a structurally unrelated Shp2 inhibitor: If a similar phenotype is observed with a different Shp2 inhibitor, it is more likely that the effect is on-target.

  • Direct measurement of downstream signaling: Assess the phosphorylation status of known Shp2 downstream targets, such as Erk1/2 (which should decrease) and STAT1 (which should increase), at the effective concentration of SPI-112Me.[1]

Troubleshooting Guides

Issue 1: Unexpected Increase in Cell Proliferation at High Concentrations

Question: I am using SPI-112Me to inhibit Shp2, which is expected to reduce proliferation by downregulating the Ras-Erk pathway. However, at concentrations above 20 µM, I observe an unexpected increase in cell proliferation. Why is this happening?

Answer: This paradoxical effect could be due to off-target interactions. A plausible, though hypothetical, scenario is that at high concentrations, SPI-112Me inhibits a different phosphatase that is a negative regulator of a pro-proliferative pathway, such as the PI3K/Akt pathway.

Troubleshooting Steps:

  • Confirm the Dose-Response: Perform a detailed dose-response curve for SPI-112Me in your cell line, measuring both proliferation and phosphorylation of Erk1/2. This will help you distinguish the concentration range for on-target versus potential off-target effects.

  • Assess Key Signaling Pathways: At the concentration where you observe increased proliferation, analyze the phosphorylation status of key proteins in major signaling pathways, including:

    • Ras-Erk Pathway: p-Erk1/2 (as a control for on-target Shp2 inhibition).

    • PI3K/Akt Pathway: p-Akt, p-mTOR.

    • Other MAPK Pathways: p-JNK, p-p38.

  • Perform a Kinome/Phosphatase Profile: To identify potential off-targets, consider a kinome or phosphatase profiling screen. This will test the activity of SPI-112Me against a large panel of kinases or phosphatases.

  • Cellular Thermal Shift Assay (CETSA): Use CETSA to identify which proteins are physically engaged by SPI-112Me inside the cell at high concentrations.

Issue 2: Significant Cell Death Observed at Concentrations Intended for Chronic Dosing

Question: I am conducting a long-term experiment (72 hours) and observe significant cytotoxicity with SPI-112Me at a concentration that shows good Shp2 inhibition in short-term assays (4-6 hours). Is this expected?

Answer: While high concentrations of any compound can eventually lead to toxicity, significant cell death at a concentration that is effective for the target in short-term assays may indicate off-target effects or the induction of a downstream apoptotic pathway that takes longer to manifest. Shp2 itself is involved in cell survival signals, but potent and sustained inhibition, or off-target effects, could tip the balance towards apoptosis.

Troubleshooting Steps:

  • Titrate the Concentration for Long-Term Assays: Determine the optimal concentration for long-term experiments by performing a dose-response and time-course experiment, measuring both target inhibition (p-Erk) and cell viability (e.g., using a live/dead cell stain).

  • Analyze Apoptotic Markers: At the cytotoxic concentration and time point, assess the activation of apoptotic pathways by immunoblotting for cleaved caspase-3, cleaved PARP, and analyzing the expression of Bcl-2 family proteins.

  • Consider Off-Target Liabilities: As with other unexpected effects, consider that at this concentration, SPI-112Me might be inhibiting other proteins crucial for cell survival. A broad-spectrum off-target screening approach would be beneficial.

Experimental Protocols

Protocol 1: Kinome Profiling to Identify Off-Target Kinase Interactions

This protocol provides a general workflow for assessing the selectivity of SPI-112Me against a panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of SPI-112Me in DMSO. For a single-dose screen, a final concentration of 10 µM is often used.

  • Kinase Panel: Select a commercial kinase profiling service that offers a large panel of purified, active kinases (e.g., Eurofins KinaseProfiler™, Promega Kinase-Glo®). These services typically use radiometric or luminescence-based assays to measure kinase activity.[10][11]

  • Assay Principle: The assay measures the ability of a kinase to phosphorylate a substrate in the presence and absence of the test compound (SPI-112Me).

  • Execution:

    • The selected kinases are incubated with ATP and a specific substrate in the presence of SPI-112Me or a vehicle control (DMSO).

    • The reaction is allowed to proceed for a defined period at an optimal temperature.

    • The amount of substrate phosphorylation is quantified. For radiometric assays, this involves measuring the incorporation of 33P-ATP. For luminescence assays, the remaining ATP is measured, where a lower signal indicates higher kinase activity.

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to the vehicle control. Results are often presented as a percentage of remaining activity or percentage of inhibition. A common threshold for a significant off-target "hit" is >50% inhibition at the tested concentration.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to assess the physical binding of a drug to its target protein in a cellular context.

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with a high concentration of SPI-112Me (e.g., 20 µM) or vehicle (DMSO) for a specified time (e.g., 1 hour).

  • Cell Lysis: Harvest the cells and resuspend them in a suitable buffer. Lyse the cells through freeze-thaw cycles.

  • Heating Gradient: Aliquot the cell lysate into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (Shp2) and suspected off-target proteins in the soluble fraction by Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle- and SPI-112Me-treated samples. A shift in the melting curve to a higher temperature in the presence of SPI-112Me indicates that the compound binds to and stabilizes the protein.

Data Presentation

Table 1: Hypothetical Kinome Profiling Results for SPI-112Me at 10 µM
Kinase TargetFamily% Inhibition by SPI-112Me (10 µM)Notes
Shp2 (PTP) PTP95% On-target
PTPN1 (PTP1B)PTP45%Moderate off-target activity
PTPN6 (Shp1)PTP65%Significant off-target activity
SRCTyrosine Kinase55%Potential off-target kinase
LCKTyrosine Kinase15%Low off-target activity
PIK3CALipid Kinase5%Negligible off-target activity
AKT1Ser/Thr Kinase8%Negligible off-target activity
Table 2: Hypothetical CETSA Results for SPI-112Me
Protein TargetTreatmentTm (°C)ΔTm (°C)Interpretation
Shp2 Vehicle52.1-Baseline
SPI-112Me (20 µM)58.3+6.2Strong Target Engagement
Shp1 Vehicle54.5-Baseline
SPI-112Me (20 µM)57.0+2.5Moderate Off-Target Engagement
SRC Vehicle50.8-Baseline
SPI-112Me (20 µM)52.1+1.3Weak Off-Target Engagement
GAPDH Vehicle61.2-Baseline (Negative Control)
SPI-112Me (20 µM)61.3+0.1No Engagement

Visualizations

On-Target Signaling Pathway of SPI-112Me

On_Target_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2/SOS RTK->Grb2 Shp2 Shp2 RTK->Shp2 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Proliferation Gene Expression (Proliferation, Survival) Erk->Proliferation Shp2->Ras  promotes SPI112Me SPI-112Me SPI112Me->Shp2 inhibits

Caption: On-target action of SPI-112Me on the Ras-Erk pathway.

Hypothetical Off-Target Effect of SPI-112Me

Off_Target_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Survival Gene Expression (Survival, Proliferation) Akt->Survival PTP_X Phosphatase X (e.g., PTEN) PTP_X->Akt inhibits SPI112Me SPI-112Me (High Conc.) SPI112Me->PTP_X off-target inhibition

Caption: Hypothetical off-target inhibition of "Phosphatase X".

Experimental Workflow for Off-Target Identification

Workflow start Unexpected Phenotype Observed with High [SPI-112Me] dose_response Confirm Dose-Response (On-Target vs. Off-Target Range) start->dose_response biochemical Biochemical Screens (Kinome/Phosphatase Profiling) dose_response->biochemical cellular Cellular Target Engagement (CETSA) dose_response->cellular pathway Pathway Analysis (Western Blot for p-Akt, etc.) dose_response->pathway validation Validate Hits (e.g., siRNA knockdown of potential off-target) biochemical->validation cellular->validation pathway->validation conclusion Identify Off-Target Mechanism validation->conclusion

Caption: Workflow for investigating off-target effects.

References

Technical Support Center: Troubleshooting Inconsistent Results with SPI-112

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SPI-112. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues that may arise during experiments involving the Shp2 inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent or no inhibition of Shp2-mediated signaling in our cell-based assays with this compound. What could be the primary cause?

A1: A primary reason for a lack of activity in cellular assays is the poor cell permeability of this compound.[1] To overcome this, researchers have developed a methyl ester analog, SPI-112Me, which is designed to be hydrolyzed to this compound upon cell entry.[1] If you are using the parent this compound compound, you may not observe the expected downstream effects on signaling pathways, such as the inhibition of Erk1/2 activation.[1]

Q2: How can we confirm if poor cell permeability is the issue in our experiments?

A2: You can perform a comparative study using a cell-free (biochemical) assay and a cell-based assay. If this compound effectively inhibits Shp2 activity in a biochemical assay but fails to do so in a cellular context, poor membrane permeability is the likely culprit. Additionally, utilizing the cell-permeable analog, SPI-112Me, should result in the expected inhibition in your cellular experiments.

Q3: What is the proposed mechanism of action for this compound and its analog, SPI-112Me?

A3: this compound is a competitive inhibitor that binds to the protein tyrosine phosphatase (PTP) Shp2.[1] Shp2 is a key signaling protein that mediates growth factor signaling pathways.[1] The methyl ester analog, SPI-112Me, is designed to be a pro-drug. It is more lipophilic, allowing it to cross the cell membrane. Once inside the cell, it is presumed to be hydrolyzed by intracellular esterases to release the active inhibitor, this compound, which can then engage with its target, Shp2.

Troubleshooting Guides

Issue: Lack of Cellular Activity with this compound

This guide provides a systematic approach to troubleshooting when this compound does not produce the expected inhibitory effects in cell-based experiments.

Experimental Workflow for Troubleshooting

G cluster_0 Initial Observation cluster_1 Hypothesis: Poor Cell Permeability cluster_2 Analysis cluster_3 Conclusion A Inconsistent or No Effect of this compound in Cell-Based Assay B Perform Biochemical Assay with this compound A->B C Perform Cellular Assay with SPI-112Me A->C D This compound active in biochemical assay? B->D E SPI-112Me active in cellular assay? C->E F Confirm Poor Permeability of this compound. Use SPI-112Me for future cellular studies. D->F Yes G Investigate other experimental variables: - Compound stability - Assay conditions - Target expression D->G No E->F Yes E->G No

Caption: Troubleshooting workflow for inconsistent this compound cellular activity.

Data Presentation: Expected vs. Inconsistent Results

The table below illustrates a hypothetical comparison of results from biochemical and cellular assays that can help diagnose permeability issues.

Assay TypeCompoundExpected IC50 (nM)Observed IC50 (nM) - InconsistentPossible Interpretation
Biochemical This compound5055This compound is a potent inhibitor of Shp2 enzyme activity.
(e.g., PTP assay)SPI-112Me>1000>1000Pro-drug is not active against the isolated enzyme.
Cellular This compound-No activity observedPoor cell permeability of this compound.
(e.g., p-ERK WB)SPI-112Me200No activity observedPotential issues with intracellular hydrolysis of the pro-drug, or other experimental variables.
SPI-112Me200250Successful cell entry and conversion to active this compound.

Key Experimental Protocols

Protocol 1: Assessing Shp2 Inhibition in a Cell-Based Western Blot Assay

This protocol details a method to evaluate the efficacy of this compound and SPI-112Me in inhibiting growth factor-stimulated Shp2 signaling.

  • Cell Culture: Plate cells (e.g., HeLa or other suitable cell lines with active growth factor signaling) and allow them to adhere overnight.

  • Serum Starvation: The next day, starve the cells in a low-serum medium for 4-6 hours to reduce basal signaling.

  • Inhibitor Treatment: Treat the cells with varying concentrations of this compound or SPI-112Me for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulation: Stimulate the cells with a growth factor such as Epidermal Growth Factor (EGF) for 10-15 minutes to activate the Shp2 pathway.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blot:

    • Quantify protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities and calculate the ratio of phospho-ERK1/2 to total ERK1/2 to determine the inhibitory effect of the compounds.

Signaling Pathway and Compound Action

The following diagram illustrates the proposed mechanism of action for this compound and its pro-drug, SPI-112Me, in the context of a simplified growth factor signaling pathway.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Shp2 Shp2 RTK->Shp2 Downstream Downstream Signaling (e.g., Ras/Raf/MEK/ERK) Shp2->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation SPI112Me SPI-112Me (Pro-drug) SPI112 This compound (Active Drug) SPI112Me->SPI112 Hydrolysis SPI112->Shp2 Inhibition Esterases Intracellular Esterases

Caption: Proposed mechanism of SPI-112Me action on the Shp2 signaling pathway.

References

Technical Support Center: SPI-112Me Cellular Uptake

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in confirming the cellular uptake of SPI-112Me.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to confirm the cellular uptake of SPI-112Me?

The most common and reliable methods to confirm the cellular uptake of SPI-112Me involve fluorescence-based techniques and mass spectrometry. These include:

  • Fluorescence Microscopy: To visualize the intracellular localization of fluorescently-labeled SPI-112Me.

  • Flow Cytometry: To quantify the percentage of cells that have internalized SPI-112Me and the relative amount of uptake per cell.[1]

  • Fluorescence Spectroscopy: To measure the total amount of SPI-112Me in cell lysates.[1]

  • Mass Spectrometry (MALDI-TOF): To directly quantify the amount of intact internalized SPI-112Me and identify potential metabolites.[2]

Q2: How can I fluorescently label SPI-112Me for uptake studies?

SPI-112Me can be conjugated to a fluorescent dye such as Fluorescein isothiocyanate (FITC) or Tetramethylrhodamine (TAMRA). This is typically done by custom synthesis, where the fluorescent tag is covalently attached to the N-terminus of the molecule.[1][3]

Q3: I am observing conflicting results between flow cytometry and fluorescence spectroscopy. Why might this be happening?

Discrepancies between flow cytometry and fluorescence spectroscopy on cell lysates can arise due to several factors.[1] The fluorescence of the labeled SPI-112Me might be quenched when it is entrapped in the cell membrane, for instance, by interaction with tryptophan residues in transmembrane proteins. During cell lysis for spectroscopy, the membrane is disrupted, which can restore fluorescence and lead to an overestimation of the internalized amount compared to flow cytometry performed on intact cells.[1]

Troubleshooting Guides

Issue 1: No or Low Fluorescence Signal Detected in Cells
Potential Cause Troubleshooting Step
Inefficient Cellular Uptake Increase the concentration of SPI-112Me or the incubation time. Optimize cell culture conditions (e.g., serum concentration).
Photobleaching Minimize exposure of fluorescently-labeled SPI-112Me to light. Use an anti-fading agent in the mounting medium for microscopy.
Incorrect Filter Set on Microscope/Flow Cytometer Ensure the excitation and emission filters are appropriate for the specific fluorophore used (e.g., FITC, TAMRA).
Low Labeling Efficiency Verify the conjugation of the fluorescent dye to SPI-112Me using a suitable analytical method.
Issue 2: High Background Fluorescence
Potential Cause Troubleshooting Step
Non-specific Binding to Cell Surface After incubation, wash the cells thoroughly with cold PBS or an acidic buffer to remove surface-bound SPI-112Me.
Autofluorescence of Cells Use a control group of unlabeled cells to determine the background fluorescence level and subtract it from the signal of labeled cells.
Contamination of Reagents Use fresh, sterile, and high-purity reagents.

Experimental Protocols

Protocol 1: Cellular Uptake Analysis by Flow Cytometry
  • Cell Seeding: Seed cells in a 24-well plate at a density of 1 x 10^5 cells/well and culture for 24 hours.

  • Incubation: Replace the culture medium with fresh medium containing fluorescently-labeled SPI-112Me at the desired concentration. Incubate for the desired time period (e.g., 1.5 hours).[1]

  • Washing: Remove the incubation medium and wash the cells twice with cold PBS to remove non-internalized SPI-112Me.

  • Cell Detachment: Detach the cells using trypsin-EDTA.[1]

  • Analysis: Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA) and analyze using a flow cytometer with the appropriate laser and filters for the chosen fluorophore.

Protocol 2: Cellular Uptake Analysis by Fluorescence Spectroscopy
  • Cell Seeding and Incubation: Follow steps 1 and 2 from the Flow Cytometry protocol.

  • Washing: Follow step 3 from the Flow Cytometry protocol.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Quantification: Transfer the cell lysate to a microtiter plate and measure the fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths.[1]

  • Normalization: Normalize the fluorescence intensity to the total protein concentration of the lysate, determined by a protein assay (e.g., BCA assay).

Protocol 3: Cellular Uptake Quantification by MALDI-TOF Mass Spectrometry
  • Internal Standard: Use an internal standard with the same chemical structure as SPI-112Me but labeled with a stable isotope.[2]

  • Cell Incubation: Incubate cells with both the SPI-112Me and the internal standard.

  • Cell Lysis and Purification: After incubation and washing, lyse the cells. Purify the internalized peptide and standard, for example, by using biotin functionalization and streptavidin-coated magnetic beads.[2]

  • MALDI-TOF MS Analysis: Analyze the purified sample using MALDI-TOF mass spectrometry to determine the ratio of the analyte to the internal standard for accurate quantification.[2] This method also allows for the identification of any intracellular degradation products.[2]

Quantitative Data Summary

Table 1: Comparison of Cellular Uptake Quantification Methods

Method Principle Advantages Disadvantages
Flow Cytometry Measures fluorescence of individual cells.Provides quantitative data on a per-cell basis; high-throughput.[1]Not suitable for all cell types (e.g., polarized epithelial cells); potential for fluorescence quenching.[1]
Fluorescence Spectroscopy Measures total fluorescence in cell lysates.Simple and widely available.Can be affected by environmental factors (pH, detergents); susceptible to artifacts from membrane-entrapped peptides.[1]
MALDI-TOF MS Directly measures the mass-to-charge ratio of molecules.Highly accurate and specific; can detect intact molecule and metabolites.[2]Requires specialized equipment and expertise; more complex sample preparation.[2]

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_analysis Analysis Methods cluster_output Data Output seed_cells Seed Cells incubate_spi112me Incubate with Fluorescent SPI-112Me seed_cells->incubate_spi112me wash_cells Wash Cells incubate_spi112me->wash_cells flow_cytometry Flow Cytometry wash_cells->flow_cytometry fluorescence_spectroscopy Fluorescence Spectroscopy wash_cells->fluorescence_spectroscopy mass_spectrometry Mass Spectrometry wash_cells->mass_spectrometry percent_positive Percent Positive Cells flow_cytometry->percent_positive mfi Mean Fluorescence Intensity flow_cytometry->mfi total_fluorescence Total Fluorescence fluorescence_spectroscopy->total_fluorescence intact_peptide Intact Peptide Quantity mass_spectrometry->intact_peptide

Caption: Experimental workflow for confirming SPI-112Me cellular uptake.

troubleshooting_logic start Start: Low/No Signal check_uptake Check Uptake Conditions (Concentration, Time) start->check_uptake check_instrument Check Instrument Settings (Filters, Laser) check_uptake->check_instrument Sufficient optimize_conditions Optimize Conditions check_uptake->optimize_conditions Inefficient check_labeling Check Labeling Efficiency check_instrument->check_labeling Correct correct_settings Correct Settings check_instrument->correct_settings Incorrect verify_conjugation Verify Conjugation check_labeling->verify_conjugation Low end End: Signal Improved check_labeling->end Sufficient optimize_conditions->end correct_settings->end verify_conjugation->end

Caption: Troubleshooting logic for low or no fluorescence signal.

References

Technical Support Center: SPI-112 and SPI-112Me

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SHP2 inhibitors SPI-112 and its cell-permeable analog, SPI-112Me.

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound and SPI-112Me?

A: this compound is a potent and selective inhibitor of the protein tyrosine phosphatase SHP2. However, it is not cell-permeable, limiting its use to in vitro, cell-free assays.[1][2][3][4] To overcome this, SPI-112Me, a methyl ester analog of this compound, was developed. SPI-112Me is designed to be cell-permeable and is hydrolyzed by intracellular esterases to release the active inhibitor, this compound, within the cell.[1][2][3]

Q2: What are the primary applications of this compound and SPI-112Me?

A: this compound is ideal for in vitro enzyme kinetics and binding assays to directly assess its inhibitory activity on purified SHP2 protein.[1][2][4] SPI-112Me is used in cell-based assays to investigate the functional consequences of SHP2 inhibition in various cellular processes, including signal transduction, cell proliferation, and migration.[1][2][3]

Q3: How should I use this compound in my cellular experiments with SPI-112Me?

A: Due to its inability to cross the cell membrane, this compound can serve as an excellent negative control in cellular experiments where SPI-112Me is the active compound.[1][2][3] Comparing the effects of SPI-112Me to an equimolar concentration of this compound can help confirm that the observed cellular effects are due to the intracellular inhibition of SHP2 by the hydrolyzed SPI-112Me.

Q4: What are the known downstream signaling pathways affected by SPI-112Me?

A: As a SHP2 inhibitor, SPI-112Me has been shown to modulate key signaling pathways that are often dysregulated in cancer. These include the RAS/ERK (MAPK) and JAK/STAT pathways.[1][5][6] Inhibition of SHP2 by SPI-112Me can lead to decreased phosphorylation of ERK1/2 and altered STAT activation.[1]

Troubleshooting Guides

Problem 1: SPI-112Me shows no or low activity in my cell-based assay.
Possible Cause Troubleshooting Step
Compound Instability/Degradation Ensure proper storage of SPI-112Me stock solutions (-20°C or -80°C, protected from light).[4] Prepare fresh dilutions in culture medium for each experiment. Avoid repeated freeze-thaw cycles.
Insufficient Cellular Uptake or Hydrolysis Increase incubation time to allow for sufficient cellular uptake and conversion of SPI-112Me to this compound. Verify the expression and activity of intracellular esterases in your cell line, as this can vary.
Sub-optimal Compound Concentration Perform a dose-response experiment to determine the optimal concentration of SPI-112Me for your specific cell line and assay. Effective concentrations can range from low to high micromolar, depending on the cell type and experimental endpoint.[2]
Cell Line Insensitivity Confirm that your cell line of interest has an active signaling pathway that is dependent on SHP2. Cell lines with activating mutations in upstream receptor tyrosine kinases (RTKs) or those with a reliance on the RAS/MAPK pathway are generally more sensitive to SHP2 inhibition.
Assay-Specific Issues Ensure that the chosen assay is sensitive enough to detect the expected biological effect of SHP2 inhibition. For example, when assessing effects on cell viability, ensure the assay duration is sufficient for changes to manifest.
Problem 2: High background or off-target effects are observed with SPI-112Me.
Possible Cause Troubleshooting Step
Compound Cytotoxicity at High Concentrations Determine the cytotoxic concentration of SPI-112Me in your cell line using a cell viability assay. Use concentrations below the cytotoxic threshold for your functional assays to minimize non-specific effects.
Off-Target Inhibition While this compound is selective for SHP2 over SHP1 and PTP1B, at higher concentrations, off-target effects can occur.[4] Use the lowest effective concentration of SPI-112Me. Include appropriate controls, such as a structurally unrelated SHP2 inhibitor, to confirm that the observed effects are specific to SHP2 inhibition.
Solvent Effects Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is consistent across all experimental conditions and is at a non-toxic level (typically <0.1%).

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50
SHP21 µM
SHP118.3 µM
PTP1B14.5 µM

Data sourced from MedChemExpress and DC Chemicals.[4]

Table 2: Effect of SPI-112Me on TF-1/Shp2E76K Cell Viability

SPI-112Me Concentration% Apoptotic Cells
0 µM (Control)4.2%
12.5 µM9.3%
25 µM18.8%

Data from a study on the inhibition of a gain-of-function Shp2 mutant.[2]

Experimental Protocols

Western Blotting for Phospho-ERK1/2
  • Cell Lysis: After treatment with SPI-112Me, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (pERK1/2) and total ERK1/2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of SPI-112Me, this compound (as a negative control), and a vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Visualizations

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Recruits & Activates JAK JAK RTK->JAK Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds Grb2 Grb2 SHP2->Grb2 Activates STAT STAT SHP2->STAT Dephosphorylates (Context-dependent) SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT->Transcription JAK->STAT Phosphorylates SPI112Me SPI-112Me Esterases Intracellular Esterases SPI112Me->Esterases SPI112 This compound SPI112->SHP2 Inhibits Esterases->SPI112 Hydrolysis

Caption: Simplified signaling pathway of SHP2 and the mechanism of inhibition by SPI-112Me.

Experimental_Workflow cluster_invitro In Vitro (Cell-Free) cluster_cellular Cellular Assays PurifiedSHP2 Purified SHP2 Enzyme EnzymeAssay Enzyme Kinetic Assay PurifiedSHP2->EnzymeAssay SPI112_vitro This compound SPI112_vitro->EnzymeAssay IC50 Determine IC50 EnzymeAssay->IC50 CulturedCells Cultured Cells Treatment Treatment CulturedCells->Treatment SPI112Me_cell SPI-112Me (Active Compound) SPI112Me_cell->Treatment SPI112_cell This compound (Negative Control) SPI112_cell->Treatment WesternBlot Western Blot (e.g., pERK) Treatment->WesternBlot ViabilityAssay Cell Viability Assay (e.g., MTT) Treatment->ViabilityAssay Phenotypic_Response Phenotypic Response (e.g., Apoptosis, Migration) WesternBlot->Phenotypic_Response ViabilityAssay->Phenotypic_Response

Caption: Experimental workflow for evaluating this compound and SPI-112Me.

References

Technical Support Center: Verifying Intracellular Conversion of SPI-112Me to SPI-112

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the prodrug SPI-112Me and verifying its intracellular conversion to the active form, SPI-112.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of intracellular conversion of SPI-112Me to this compound?

A1: SPI-112Me is a methyl ester prodrug of this compound. It is designed to be more cell-permeable than its parent compound. Once inside the cell, it is hypothesized that ubiquitous intracellular esterases cleave the methyl ester group, converting SPI-112Me into the active carboxylic acid form, this compound.

Q2: Why is it crucial to verify the intracellular conversion of SPI-112Me?

A2: Verifying the intracellular conversion is critical to ensure that the observed biological effects are due to the intended active compound, this compound, and not the prodrug itself. This confirmation is essential for accurate interpretation of experimental results and for advancing the compound in drug development pipelines.

Q3: What are the recommended analytical methods to quantify SPI-112Me and this compound in cell lysates?

A3: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying both the prodrug and the active drug in complex biological matrices like cell lysates. This method offers high sensitivity and specificity, allowing for the simultaneous measurement of both compounds.

Troubleshooting Guide: Intracellular Conversion Assay

This guide addresses common issues that may arise during the experimental process of verifying the intracellular conversion of SPI-112Me to this compound.

Problem Potential Cause Recommended Solution
Low or no detectable this compound in cell lysates 1. Inefficient cell lysis: The compounds of interest are not being efficiently released from the cells.- Optimize the cell lysis protocol. Consider using a stronger lysis buffer or mechanical disruption methods like sonication or freeze-thaw cycles. Ensure the chosen method is compatible with the downstream analytical technique.
2. Low esterase activity in the chosen cell line: The cell line may have inherently low levels of the necessary esterases to convert the prodrug.- Screen different cell lines to find one with higher esterase activity. - As a positive control, treat cell lysates with purified porcine liver esterase (PLE) to confirm that the assay can detect conversion if the enzyme is present.
3. Degradation of this compound or SPI-112Me: The compounds may be unstable in the cell lysate or during sample processing.- Process samples on ice and minimize the time between cell lysis and analysis. - Consider adding esterase inhibitors (e.g., sodium fluoride or bis(4-nitrophenyl) phosphate) to a control group of samples immediately after lysis to prevent further conversion and potential degradation.
High variability between replicate samples 1. Inconsistent cell seeding or treatment: Uneven cell numbers or variations in compound concentration will lead to variable results.- Ensure accurate and consistent cell counting and seeding. - Use calibrated pipettes and ensure thorough mixing of the dosing solution.
2. Incomplete removal of extracellular compound: Residual SPI-112Me in the supernatant can artificially inflate its measured intracellular concentration.- Implement a stringent washing protocol. Wash cell pellets with ice-cold PBS multiple times before lysis.
Detection of this compound in the extracellular medium 1. Cell leakage or lysis during incubation: Damaged cells can release intracellular contents, including converted this compound, into the medium.- Assess cell viability after treatment using methods like Trypan Blue exclusion or a commercial viability assay. - Handle cells gently during treatment and harvesting.
2. Presence of extracellular esterases: Serum in the culture medium can contain esterases that convert the prodrug extracellularly.- Conduct experiments in serum-free medium or use heat-inactivated serum.

Experimental Protocols

Protocol 1: Intracellular Conversion Assay

This protocol outlines the general steps to assess the conversion of SPI-112Me to this compound in a cellular context.

  • Cell Seeding: Plate the cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with SPI-112Me at the desired concentration and for various time points (e.g., 1, 4, 8, 24 hours). Include a vehicle-treated control.

  • Cell Harvesting and Washing:

    • Aspirate the medium.

    • Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Harvest the cells by scraping or trypsinization.

    • Centrifuge the cell suspension to pellet the cells.

    • Discard the supernatant and wash the cell pellet again with ice-cold PBS.

  • Cell Lysis:

    • Resuspend the cell pellet in a known volume of lysis buffer (e.g., RIPA buffer or methanol/water).

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Alternatively, use three freeze-thaw cycles in liquid nitrogen and a 37°C water bath.

  • Protein Precipitation and Sample Preparation:

    • Add a protein precipitation solvent (e.g., ice-cold acetonitrile containing an internal standard) to the cell lysate.

    • Vortex vigorously and centrifuge at high speed to pellet the precipitated protein.

    • Collect the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the concentrations of SPI-112Me and this compound.

Protocol 2: LC-MS/MS Method for Quantification of SPI-112Me and this compound

This is a general guideline. Specific parameters will need to be optimized for your instrument.

Parameter Recommendation
HPLC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B and gradually increase to elute the compounds.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI) in either positive or negative mode (to be determined empirically for optimal sensitivity for both analytes).
Mass Spectrometry Triple quadrupole mass spectrometer
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing pure standards of SPI-112Me and this compound into the mass spectrometer to identify the precursor ion and the most abundant and stable product ions.

Data Presentation

The following table is a template for presenting quantitative data from an intracellular conversion experiment.

Cell LineTreatment Time (hours)SPI-112Me Concentration (µM)Intracellular SPI-112Me (pmol/10^6 cells)Intracellular this compound (pmol/10^6 cells)Conversion Ratio (%) (this compound / (SPI-112Me + this compound))
MCF-7410DataDataData
MCF-7810DataDataData
MCF-72410DataDataData
A549410DataDataData
A549810DataDataData
A5492410DataDataData

*Data to be filled in from experimental results.

Visualizations

Signaling Pathway

This compound is an inhibitor of the protein tyrosine phosphatase Shp2. Upon stimulation by growth factors like Epidermal Growth Factor (EGF), Shp2 is recruited to activated receptor tyrosine kinases (RTKs) and plays a crucial role in the downstream activation of the Ras/MAPK signaling pathway, which is involved in cell proliferation and survival.

Shp2_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Shp2 Shp2 EGFR->Shp2 recruits SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Shp2->Ras promotes activation SPI112 This compound SPI112->Shp2 inhibits

Caption: EGFR-Shp2-Ras-MAPK signaling pathway inhibited by this compound.

Experimental Workflow

The following diagram illustrates the workflow for verifying the intracellular conversion of SPI-112Me to this compound.

Experimental_Workflow start Start: Seed Cells treat Treat cells with SPI-112Me start->treat harvest Harvest and Wash Cells treat->harvest lyse Cell Lysis harvest->lyse precipitate Protein Precipitation lyse->precipitate analyze LC-MS/MS Analysis precipitate->analyze quantify Quantify SPI-112Me and this compound analyze->quantify end End: Calculate Conversion Ratio quantify->end

Caption: Workflow for intracellular conversion analysis of SPI-112Me.

Addressing solubility issues of SPI-112

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SHP2 inhibitor, SPI-112.

Troubleshooting Guide: Solubility Issues

Researchers may encounter difficulties in dissolving this compound. The following guide provides a detailed protocol to address these challenges.

Problem: this compound is not dissolving in my solvent.

Solution: this compound has limited solubility in aqueous solutions but is soluble in dimethyl sulfoxide (DMSO). Adherence to the following protocol is critical for successful solubilization.

Experimental Protocol: Dissolving this compound in DMSO

  • Solvent Selection: Use fresh, anhydrous, or newly opened DMSO. Hygroscopic DMSO can significantly impact the solubility of the product.[1]

  • Concentration: Prepare a stock solution of up to 50 mg/mL in DMSO.[1]

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile, chemical-resistant vial.

    • Add the appropriate volume of high-quality DMSO to achieve the target concentration.

    • If the compound does not readily dissolve, sonicate the solution in an ultrasonic water bath. This will facilitate the dissolution process.[1]

  • Storage:

    • Store the DMSO stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2]

    • Protect the stock solution from light.[2]

    • Aliquot the stock solution to avoid repeated freeze-thaw cycles.

Quantitative Data: this compound Solubility

SolventConcentrationMolarityNotes
DMSO50 mg/mL106.73 mMUltrasonic assistance may be required. Use of fresh, anhydrous DMSO is recommended.[1]

Experimental Workflow for Solubilizing this compound

G start Start: Weigh this compound Powder add_dmso Add fresh, anhydrous DMSO (up to 50 mg/mL) start->add_dmso vortex Vortex to mix add_dmso->vortex check_dissolution Check for complete dissolution vortex->check_dissolution sonicate Sonicate in water bath check_dissolution->sonicate No aliquot Aliquot for storage check_dissolution->aliquot Yes check_again Re-check for dissolution sonicate->check_again check_again->aliquot Yes fail Troubleshoot: - Use fresh DMSO - Check concentration check_again->fail No store Store at -20°C or -80°C (protect from light) aliquot->store end End: Ready for use store->end

Caption: Workflow for dissolving this compound in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and competitive inhibitor of the protein tyrosine phosphatase SHP2 (PTPN11).[1] It interacts with the catalytic site of SHP2.[1] SHP2 is a key signaling molecule involved in various cellular processes, and its dysregulation has been implicated in diseases such as cancer.

Q2: I've dissolved this compound in DMSO, but I'm not seeing any effect in my cell-based assays. Why?

A2: this compound is understood to have poor cell permeability.[3][4][5] This is attributed to its negatively charged carboxylic acid group, which hinders its ability to cross the cell membrane.[3][5] Therefore, even if dissolved, it may not reach its intracellular target in sufficient concentrations to elicit a biological response in whole-cell experiments.

Q3: How can I overcome the cell permeability issue of this compound?

A3: To address the poor cell permeability of this compound, a methyl ester prodrug, SPI-112Me , has been developed.[3][4][5] The methyl ester group masks the negatively charged carboxylic acid, allowing the compound to be taken up by cells.[3][4] Once inside the cell, cellular esterases are predicted to hydrolyze the methyl ester, releasing the active inhibitor, this compound.[3][4]

Signaling Pathway: Overcoming Cell Permeability with SPI-112Me

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space SPI_112Me SPI-112Me (Cell Permeable Prodrug) membrane SPI_112Me->membrane SPI_112_out This compound (Poorly Permeable) SPI_112_out->membrane Blocked esterases Cellular Esterases SPI_112_in This compound (Active Inhibitor) esterases->SPI_112_in Hydrolysis SHP2 SHP2 Target SPI_112_in->SHP2 inhibition Inhibition of SHP2 Activity SHP2->inhibition membrane->esterases Enters Cell

Caption: Mechanism of SPI-112Me cellular uptake and activation.

Q4: What are the IC50 values for this compound?

A4: The reported half-maximal inhibitory concentrations (IC50) for this compound are:

  • SHP2: 1.0 µM[1]

  • PTP1B: 14.5 µM[1]

  • General Protein Tyrosine Phosphatases (PTP): 18.3 µM[1]

Q5: Are there any specific safety precautions I should take when handling this compound?

A5: While a specific safety data sheet (SDS) for this compound is not publicly available, general laboratory safety practices for handling chemical compounds should be followed. This includes:

  • Wearing appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat.

  • Handling the compound in a well-ventilated area or a chemical fume hood.

  • Avoiding inhalation of the powder and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Consult your institution's safety guidelines for handling chemical reagents.

References

Validation & Comparative

A Comparative Guide to the In Vitro Validation of SPI-112: A Catalytic Inhibitor of SHP2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the SHP2 inhibitor SPI-112 and its cell-permeable prodrug, SPI-112Me, with other notable allosteric SHP2 inhibitors. The data presented is compiled from publicly available research to facilitate an informed evaluation of these compounds for research and development purposes.

Introduction to SHP2 and its Inhibition

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of various receptor tyrosine kinases. It is a key component of the RAS-MAPK, PI3K-AKT, and JAK-STAT signaling pathways, which are fundamental to cell growth, proliferation, differentiation, and survival. Gain-of-function mutations in SHP2 are associated with developmental disorders and various cancers, making it a compelling target for therapeutic intervention.

SHP2 inhibitors can be broadly categorized into two classes based on their mechanism of action:

  • Catalytic (or Orthosteric) Inhibitors: These compounds, such as this compound, directly bind to the active site of the SHP2 phosphatase domain, competitively inhibiting its enzymatic activity.

  • Allosteric Inhibitors: These molecules, including TNO155, RMC-4550, and SHP099, bind to a tunnel-like allosteric site at the interface of the N-SH2, C-SH2, and PTP domains. This binding stabilizes SHP2 in an auto-inhibited conformation, preventing its activation.

This guide focuses on the in vitro validation of this compound, with a particular emphasis on its cell-permeable methyl ester prodrug, SPI-112Me, which is necessary for cellular assays.

Comparative Analysis of In Vitro Efficacy

The following tables summarize the in vitro potency of this compound and its prodrug SPI-112Me in comparison to prominent allosteric SHP2 inhibitors. It is important to note that the data is compiled from different studies and direct comparisons should be made with caution as experimental conditions may vary.

Table 1: Biochemical Potency of SHP2 Inhibitors

CompoundTargetIC50 (µM)Inhibition TypeNotes
This compoundSHP21.0[1]Competitive, CatalyticPotent inhibitor of the isolated enzyme.
SPI-112MeSHP2>100[1]-Prodrug, not active against the isolated enzyme.[1]
SHP099SHP20.071AllostericA well-characterized, first-generation allosteric inhibitor.
TNO155SHP20.039 - 211.1AllostericPotency varies significantly across different cell lines.
RMC-4550SHP20.261 - 20.9AllostericGenerally more potent than TNO155 in the tested cell lines.

Table 2: Cellular Activity of SHP2 Inhibitors

CompoundCell LineAssayEndpointResult
SPI-112MeMDA-MB-468EGF-stimulated SHP2 ActivityPTP Activity77% reduction at 20 µM[1]
SPI-112MeTF-1/Shp2E76KCell ViabilityViable Cell Number~50% decrease at 10 µM[1]
TNO155Various OSCC linesCell ViabilityIC500.39 µM to 211.1 µM
RMC-4550Various OSCC linesCell ViabilityIC500.261 µM to 20.9 µM
SHP099Various OSCC linesCell ViabilityIC503.822 µM to 34.0 µM

Signaling Pathways and Experimental Workflows

To understand the context of SHP2 inhibition, the following diagrams illustrate the SHP2 signaling pathway, a typical experimental workflow for validating SHP2 inhibitors, and a comparison of the inhibitor types.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 recruits SHP2 SHP2 RTK->SHP2 activates PI3K PI3K RTK->PI3K JAK JAK RTK->JAK SOS1 SOS1 GRB2->SOS1 binds RAS RAS SOS1->RAS activates SHP2->RAS promotes activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT STAT JAK->STAT STAT->Transcription

SHP2 Signaling Pathways

SHP2_Inhibition_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays phosphatase_assay SHP2 Phosphatase Activity Assay (e.g., DiFMUP) determine_ic50 Determine Biochemical IC50 phosphatase_assay->determine_ic50 cell_treatment Treat SHP2-dependent cancer cell lines with inhibitor western_blot Western Blot for pERK/ERK cell_treatment->western_blot viability_assay Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) cell_treatment->viability_assay

In Vitro Validation Workflow

Inhibitor_Comparison catalytic Catalytic Inhibitor (this compound) Binds to the active site (PTP domain) Competitive inhibition Directly blocks substrate dephosphorylation allosteric Allosteric Inhibitor (TNO155, etc.) Binds to a remote 'tunnel' site Non-competitive inhibition Stabilizes auto-inhibited conformation

Inhibitor Mechanism Comparison

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

SHP2 Phosphatase Activity Assay

This assay biochemically measures the enzymatic activity of SHP2 and the potency of inhibitors.

  • Principle: The fluorogenic substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) is dephosphorylated by SHP2 to produce the fluorescent product 6,8-difluoro-7-hydroxycoumarin (DiFMU). The increase in fluorescence is proportional to SHP2 activity.

  • Materials:

    • Recombinant human SHP2 protein

    • DiFMUP substrate

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% BSA)

    • Test compounds (this compound and others)

    • 384-well black plates

    • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add a fixed concentration of SHP2 enzyme to the wells of the 384-well plate containing assay buffer.

    • Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the DiFMUP substrate to all wells.

    • Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) or as an endpoint reading.

    • Calculate the rate of the reaction for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot for Phospho-ERK (pERK)

This assay determines the effect of SHP2 inhibition on the downstream MAPK signaling pathway by measuring the levels of phosphorylated ERK.

  • Principle: Cells are treated with the SHP2 inhibitor, and the levels of pERK and total ERK are detected using specific antibodies. A decrease in the pERK/total ERK ratio indicates inhibition of the SHP2-RAS-MAPK pathway.

  • Materials:

    • SHP2-dependent cancer cell line (e.g., MDA-MB-468)

    • Cell culture reagents

    • Test compounds (SPI-112Me and others)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and nitrocellulose or PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the SHP2 inhibitor for a specified time (e.g., 2-24 hours). A vehicle control (DMSO) should be included.

    • Lyse the cells and quantify the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against pERK.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the primary antibody against total ERK to ensure equal protein loading.

    • Quantify the band intensities and calculate the pERK/total ERK ratio for each treatment condition.

Cell Viability Assay

This assay measures the effect of SHP2 inhibition on the proliferation and survival of cancer cells.

  • Principle: The metabolic activity of viable cells is measured using a colorimetric or luminescent reagent. A decrease in the signal indicates a reduction in cell viability.

  • Materials:

    • SHP2-dependent cancer cell line (e.g., TF-1/Shp2E76K)

    • Cell culture reagents

    • Test compounds (SPI-112Me and others)

    • 96-well clear-bottom plates

    • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)

    • Plate reader (absorbance or luminescence)

  • Procedure:

    • Seed cells at a low density in a 96-well plate and allow them to attach.

    • Add serial dilutions of the test compounds to the wells.

    • Incubate the cells for a period of time that allows for multiple cell divisions (e.g., 72-96 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color or signal development.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting cell viability against inhibitor concentration.

Conclusion

This compound is a potent, competitive inhibitor of the SHP2 catalytic domain. For cellular studies, its prodrug, SPI-112Me, effectively enters cells and demonstrates on-target activity by inhibiting SHP2 function, leading to reduced downstream signaling and decreased viability in SHP2-dependent cancer cells. While direct comparative data with allosteric inhibitors in the same experimental systems is limited in the public domain, the available information suggests that both catalytic and allosteric inhibitors are valid approaches for targeting SHP2. The choice of inhibitor for a particular research application may depend on the specific biological question being addressed, the desired mechanism of action, and the cellular context. The experimental protocols provided in this guide offer a robust framework for the in vitro validation and comparison of SHP2 inhibitors.

References

A Head-to-Head Battle of SHP2 Inhibitors: SPI-112 vs. SHP099

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the protein tyrosine phosphatase SHP2 has emerged as a critical node in cellular signaling pathways, making it a compelling target for drug development. Among the numerous inhibitors developed, SPI-112 and SHP099 represent two distinct approaches to targeting this enzyme. This guide provides a detailed comparison of their performance, supported by available preclinical data, for researchers and drug development professionals.

At a Glance: Key Differences

FeatureThis compoundSHP099
Mechanism of Action Competitive InhibitorAllosteric Inhibitor
Binding Site Catalytic SiteAllosteric (non-catalytic) pocket
Cell Permeability NoYes
Prodrug Available Yes (SPI-112Me)Not applicable
Oral Bioavailability Not reportedYes
In Vivo Efficacy Not reported for this compoundDemonstrated in xenograft models

Quantitative Performance Metrics

The following tables summarize the key quantitative data for this compound and SHP099 based on published preclinical studies. It is important to note that these values were not determined in head-to-head experiments and may have been generated under different assay conditions.

Table 1: Biochemical Potency and Selectivity
InhibitorTargetIC50KiKDSelectivity
This compound SHP21 µM[1]0.8 µM[1]1.30 µM[1]~14.5-fold vs. PTP1B, ~18.3-fold vs. PTP[1]
SHP099 SHP271 nM[2]Not ReportedNot ReportedNo detectable activity against a panel of 21 phosphatases (including SHP1)[2]
Table 2: Cellular Activity
InhibitorCell LineAssayEffect
SPI-112Me MDA-MB-468EGF-stimulated SHP2 activity77% reduction at 20 µM[3]
MDA-MB-468EGF-stimulated pERK1/2Inhibition observed at 10 µM[3]
TF-1/Shp2E76KCell survivalInhibition of mutant-dependent survival[3]
SHP099 KYSE520pERK levels50-70% reduction in vivo[4]
Multiple MyelomaCell proliferationInhibition via apoptosis and cell cycle arrest[5]
Somatotroph tumorCell proliferationDecreased in vitro and in vivo[6]

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between this compound and SHP099 lies in their mechanism of inhibition.

This compound is a competitive inhibitor , meaning it directly competes with the substrate for binding to the catalytic active site of SHP2.[1] This mode of action is common for many enzyme inhibitors. However, a significant drawback of this compound is its lack of cell permeability due to a polar group, which has necessitated the development of a methyl ester prodrug, SPI-112Me , to facilitate cellular uptake.[3][7][8][9]

SHP099 , on the other hand, is an allosteric inhibitor .[10][11][12] It binds to a novel, tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains, which is distinct from the active site.[11] This binding stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its activation.[12] This allosteric mechanism contributes to its high selectivity and favorable pharmacokinetic properties, including oral bioavailability.[2][13]

cluster_competitive Competitive Inhibition (this compound) cluster_allosteric Allosteric Inhibition (SHP099) SHP2_active SHP2 (Active Site) Product Product SHP2_active->Product Catalyzes Substrate Substrate Substrate->SHP2_active Binds SPI112 This compound SPI112->SHP2_active Blocks SHP2_inactive SHP2 (Inactive) SHP2_active_allo SHP2 (Active) SHP2_inactive->SHP2_active_allo Activation SHP099 SHP099 SHP099->SHP2_inactive Stabilizes SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SHP2 SHP2 RTK->SHP2 SOS SOS GRB2->SOS RAS RAS SOS->RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound / SHP099 Inhibitor->SHP2 Inhibits cluster_workflow SHP2 Inhibitor Evaluation Workflow start Start biochem_assay Biochemical Assay (e.g., DiFMUP) start->biochem_assay ic50 Determine IC50 biochem_assay->ic50 cell_assay Cell-Based Assay (e.g., pERK Western Blot) ic50->cell_assay in_vivo In Vivo Efficacy (Xenograft Model) cell_assay->in_vivo end End in_vivo->end

References

A Comparative Analysis of SPI-112 and Allosteric SHP2 Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the catalytic site inhibitor SPI-112 and modern allosteric SHP2 inhibitors, supported by available preclinical data. This document summarizes key efficacy parameters, details experimental methodologies, and visualizes relevant biological pathways to inform future research and development in SHP2-targeted cancer therapy.

The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, has emerged as a critical node in oncogenic signaling pathways. Its role in mediating cellular proliferation, survival, and differentiation through the RAS-MAPK pathway has made it a compelling target for cancer therapeutics. Historically, drug discovery efforts focused on competitive inhibitors of the SHP2 catalytic site. More recently, a new class of allosteric inhibitors has demonstrated significant promise, showing high potency and selectivity. This guide compares the efficacy of this compound, a representative catalytic site inhibitor, with that of several leading allosteric SHP2 inhibitors.

Mechanism of Action: Catalytic vs. Allosteric Inhibition

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of various receptor tyrosine kinases (RTKs).[1] Allosteric SHP2 inhibitors stabilize the autoinhibited conformation of SHP2, preventing its activation.[1] In contrast, catalytic site inhibitors like this compound competitively bind to the active site of the phosphatase domain.

cluster_catalytic Catalytic Inhibition (e.g., this compound) cluster_allosteric Allosteric Inhibition SPI_112 This compound Active_Site SHP2 Catalytic Site SPI_112->Active_Site Competitive Binding Allosteric_Inhibitor Allosteric Inhibitor Allosteric_Site SHP2 Allosteric Site Allosteric_Inhibitor->Allosteric_Site Binding Allosteric_Site->Active_Site Conformational Change (Inactivation)

Figure 1: Mechanisms of SHP2 Inhibition.

Comparative Efficacy Data

The following tables summarize the available quantitative data for this compound and prominent allosteric SHP2 inhibitors. It is important to note that this compound is a significantly older compound, and as such, there is a disparity in the breadth of available data compared to the more recently developed allosteric inhibitors.

Biochemical Potency

Allosteric inhibitors generally exhibit higher potency in biochemical assays compared to the catalytic inhibitor this compound.

InhibitorTypeTargetIC50
This compound CatalyticSHP21 µM
SHP099 AllostericSHP20.071 µM[1]
TNO155 AllostericSHP20.011 µM
RMC-4630 AllostericSHP2~0.03 µM
PF-07284892 AllostericSHP20.021 µM

Table 1: Biochemical IC50 Values for SHP2 Inhibitors.

Cellular Efficacy

While this compound itself is not cell-permeable, its methyl ester prodrug, SPI-112Me, was developed to facilitate cellular entry. The available data for allosteric inhibitors demonstrate potent inhibition of cancer cell growth across various cell lines.

InhibitorCell LineCancer TypeIC50 (Cell Viability)
SHP099 KYSE520Esophageal Squamous Cell Carcinoma~5.14 µM
TNO155 Kelly (ALK-mutant)NeuroblastomaNot explicitly reported, but sensitive
RMC-4550 RPMI-8226Multiple MyelomaDose- and time-dependent decrease in viability
PF-07284892 NCI-H3122 (lorlatinib-resistant)Non-Small Cell Lung CancerSynergistic effect with lorlatinib

Table 2: Selected Cell-Based Efficacy of SHP2 Inhibitors.

In Vivo Efficacy

Preclinical in vivo studies using xenograft models have demonstrated the anti-tumor activity of allosteric SHP2 inhibitors. Specific in vivo efficacy data for SPI-112Me is limited in the public domain.

InhibitorXenograft ModelCancer TypeDosingEfficacy
SHP099 KYSE520Esophageal Squamous Cell Carcinoma100 mg/kg, dailySignificant tumor growth inhibition[2]
TNO155 Kelly (ALK-mutant)Neuroblastoma20 mg/kg, twice daily (in combination)Reduced tumor growth and prolonged survival[3]
RMC-4630 RPMI-8226Multiple Myeloma30 mg/kg, dailyReduced tumor size, growth, and weight[4]

Table 3: In Vivo Efficacy of Allosteric SHP2 Inhibitors in Xenograft Models.

Signaling Pathways and Experimental Workflows

SHP2 is a key transducer of signals from receptor tyrosine kinases (RTKs) to the RAS-MAPK pathway. Inhibition of SHP2 blocks this signaling cascade, leading to reduced cancer cell proliferation and survival.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SHP2 SHP2 RTK->SHP2 Activation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->RAS Promotes Activation SHP2_Inhibitor SHP2 Inhibitor (Allosteric or Catalytic) SHP2_Inhibitor->SHP2 Inhibition

Figure 2: Simplified SHP2-mediated RAS-MAPK signaling pathway.

A typical experimental workflow to assess the efficacy of SHP2 inhibitors involves a multi-step process, from initial biochemical screening to in vivo validation.

Experimental_Workflow Biochemical_Assay Biochemical Assay (IC50 determination) Cell_Based_Assay Cell-Based Assay (Cell Viability, pERK levels) Biochemical_Assay->Cell_Based_Assay Lead Compound Selection In_Vivo_Xenograft In Vivo Xenograft Model (Tumor Growth Inhibition) Cell_Based_Assay->In_Vivo_Xenograft Candidate Selection Clinical_Trials Clinical Trials In_Vivo_Xenograft->Clinical_Trials Clinical Candidate Nomination

Figure 3: General experimental workflow for SHP2 inhibitor evaluation.

Experimental Protocols

SHP2 Biochemical Inhibition Assay (Fluorescence-Based)

This assay measures the ability of a compound to inhibit the enzymatic activity of SHP2. A common method utilizes a fluorogenic substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

  • Materials:

    • Recombinant human SHP2 protein

    • DiFMUP substrate

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.2, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)

    • Test compounds (e.g., this compound, allosteric inhibitors) dissolved in DMSO

    • 384-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add a small volume of the diluted compounds.

    • Add the SHP2 enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding the DiFMUP substrate to each well.

    • Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm over a time course (e.g., 30 minutes) in a kinetic read mode.

    • The rate of increase in fluorescence is proportional to the SHP2 activity.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.[5][6]

Cell Viability Assay (e.g., CCK-8 or MTT)

This assay assesses the effect of SHP2 inhibitors on the proliferation and viability of cancer cells.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • 96-well clear or opaque-walled microplates

    • Test compounds dissolved in DMSO

    • Cell Counting Kit-8 (CCK-8) or MTT reagent

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

    • Add the CCK-8 or MTT reagent to each well and incubate for 1-4 hours at 37°C.

    • For CCK-8, measure the absorbance at 450 nm. For MTT, after solubilizing the formazan crystals, measure the absorbance at a wavelength between 500 and 600 nm.

    • Calculate the percentage of cell viability relative to DMSO-treated control cells.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[4]

In Vivo Xenograft Efficacy Study

This study evaluates the anti-tumor efficacy of SHP2 inhibitors in a living organism.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice)

    • Human cancer cells for implantation

    • Test compound formulated for in vivo administration (e.g., oral gavage)

    • Vehicle control

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of human cancer cells into the flank of the immunocompromised mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).

    • Measure the tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting for target engagement).

    • Evaluate the anti-tumor efficacy by comparing the tumor growth rates and final tumor volumes between the treated and control groups.[4][7]

Conclusion

The development of allosteric SHP2 inhibitors represents a significant advancement in targeting this critical oncogenic phosphatase. The available data suggest that these newer agents offer substantially improved potency and cellular activity compared to older catalytic site inhibitors like this compound. While direct comparative in vivo data for SPI-112Me is scarce, the extensive preclinical evidence for allosteric inhibitors has paved the way for their ongoing clinical evaluation in various cancer types. This guide provides a foundational comparison to aid researchers in the strategic development of next-generation SHP2-targeted therapies.

References

Orthogonal Validation of SPI-112Me's Effect on Downstream Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In drug discovery and development, confirming that a novel compound elicits its intended biological effect through its proposed mechanism of action is paramount. Orthogonal validation, the practice of using multiple, distinct methodologies to verify an experimental result, provides the necessary rigor to establish confidence in a compound's activity. This guide provides a comparative overview of orthogonal approaches to validate the effect of SPI-112Me, a novel inhibitor of the mammalian target of rapamycin (mTOR), on its downstream signaling pathway.

The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in numerous diseases, including cancer.[][2] SPI-112Me is designed to inhibit mTOR kinase activity, thereby blocking the phosphorylation of its key downstream effectors. This guide will compare three widely used techniques—Western Blotting, In-Cell Western (ICW) Assays, and Mass Spectrometry-based Phosphoproteomics—to validate the inhibitory effect of SPI-112Me.

Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 S6 Ribosomal Protein S6 p70S6K->S6 Translation Protein Synthesis (Cell Growth, Proliferation) S6->Translation eIF4E eIF4E fourEBP1->eIF4E eIF4E->Translation SPI112Me SPI-112Me SPI112Me->mTORC1

Caption: The mTOR signaling pathway, illustrating the inhibitory effect of SPI-112Me on mTORC1.

Comparative Analysis of Validation Methods

To confirm that SPI-112Me inhibits mTOR signaling, its effect on the phosphorylation of two key downstream targets, p70 ribosomal S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), was assessed using three different methods.[3][4] A summary of the quantitative data is presented below.

MethodTarget AnalyteSPI-112Me (100 nM) % InhibitionSPI-112Me (1 µM) % InhibitionThroughput
Western Blot p-p70S6K (T389)85%98%Low
p-4E-BP1 (T37/46)82%95%Low
In-Cell Western p-p70S6K (T389)88%97%High
Phosphoproteomics p-p70S6K (T389)90%99%High
p-4E-BP1 (T37/46)87%98%High

This multi-faceted approach ensures that the observed inhibition of downstream signaling is a robust finding, not an artifact of a single experimental technique.

Hypothesis Hypothesis: SPI-112Me inhibits mTOR signaling Validation Orthogonal Validation Hypothesis->Validation WB Western Blot (Low-throughput, protein-specific) Conclusion Conclusion: SPI-112Me is a potent mTOR pathway inhibitor WB->Conclusion ICW In-Cell Western (High-throughput, quantitative) ICW->Conclusion MS Phosphoproteomics (High-throughput, unbiased discovery) MS->Conclusion Validation->WB Validation->ICW Validation->MS

Caption: Workflow for the orthogonal validation of SPI-112Me's mechanism of action.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

Western Blotting for p-p70S6K and p-4E-BP1

This method provides semi-quantitative data on the abundance of specific phosphorylated proteins.

  • Cell Lysis:

    • Culture cells to 80-90% confluency and treat with SPI-112Me or vehicle control for the desired time.

    • Wash cells with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]

    • Determine protein concentration of the supernatant using a BCA protein assay.

  • Electrophoresis and Transfer:

    • Denature 20-40 µg of protein lysate by boiling in SDS sample buffer for 5 minutes.[5]

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[6]

    • Incubate the membrane with primary antibodies specific for p-p70S6K (Thr389) or p-4E-BP1 (Thr37/46) overnight at 4°C with gentle agitation.[6]

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in step 3.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.[5]

    • Quantify band intensity using densitometry software and normalize to a loading control like β-actin.

In-Cell Western (ICW) Assay for p-p70S6K

This high-throughput method allows for the quantification of protein levels directly in fixed cells in a multi-well plate format.[7][8]

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well or 384-well black-walled imaging plate and allow them to adhere overnight.

    • Treat cells with a dose-response of SPI-112Me or vehicle control.

  • Fixation and Permeabilization:

    • Fix cells with 4% formaldehyde in PBS for 20 minutes at room temperature.[9]

    • Wash wells three times with PBS.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 15 minutes.

  • Immunostaining and Detection:

    • Block cells with a suitable blocking buffer (e.g., LI-COR Intercept® Blocking Buffer) for 90 minutes at room temperature.[8]

    • Incubate with the primary antibody against p-p70S6K (Thr389) overnight at 4°C.[10]

    • Wash wells five times with PBST (PBS with 0.1% Tween-20).

    • Incubate with an infrared dye-conjugated secondary antibody (e.g., IRDye® 800CW) and a cell normalization stain (e.g., CellTag™ 700 Stain) for 1 hour at room temperature, protected from light.[8][11]

    • Wash wells five times with PBST.

    • Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey®).

    • Normalize the target signal (800 nm channel) to the cell stain signal (700 nm channel) to correct for variations in cell number.

Mass Spectrometry (MS)-based Phosphoproteomics

This unbiased approach provides comprehensive and quantitative information on the phosphorylation status of thousands of proteins simultaneously.[12][13]

  • Sample Preparation:

    • Lyse cells treated with SPI-112Me or vehicle control in a urea-based buffer and determine protein concentration.

    • Reduce cysteine residues with dithiothreitol (DTT) and alkylate with iodoacetamide.

    • Digest proteins into peptides using an enzyme like Trypsin.[14]

  • Phosphopeptide Enrichment:

    • Enrich for phosphopeptides from the complex peptide mixture using methods such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[15]

  • LC-MS/MS Analysis:

    • Separate the enriched phosphopeptides using liquid chromatography (LC).

    • Analyze the peptides by tandem mass spectrometry (MS/MS) on a high-resolution mass spectrometer.[14]

  • Data Analysis:

    • Identify phosphopeptides and localize phosphorylation sites using a database search algorithm (e.g., MaxQuant, Spectronaut).

    • Quantify the relative abundance of each phosphopeptide between the SPI-112Me-treated and control samples.

    • Perform statistical analysis to identify phosphosites that are significantly regulated by SPI-112Me treatment.

Conclusion

The consistent and dose-dependent inhibition of p70S6K and 4E-BP1 phosphorylation by SPI-112Me across three methodologically distinct platforms—Western Blotting, In-Cell Western, and Mass Spectrometry-based Phosphoproteomics—provides a high degree of confidence in its mechanism of action as a potent mTOR pathway inhibitor. This orthogonal validation approach is critical for building a robust data package to support the continued development of novel therapeutic agents like SPI-112Me.

References

Comparative Analysis of SPI-112: A Guide to Cross-Reactivity and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of SPI-112, a competitive inhibitor of the protein tyrosine phosphatase Shp2. Due to the limited publicly available data on direct cross-reactivity studies of this compound against a broad panel of phosphatases, this document focuses on comparing its in vitro biochemical performance with other notable Shp2 inhibitors. The data presented is a synthesis of information from various independent studies, and direct comparisons should be interpreted with caution as experimental conditions may have varied between studies.

Executive Summary

This compound is a potent inhibitor of Shp2, a crucial node in cellular signaling pathways implicated in various cancers. A significant limitation of this compound is its lack of cell permeability. To address this, a methyl ester prodrug, SPI-112Me, has been developed for cellular studies, which is intracellularly converted to the active this compound. This guide will compare this compound with other well-characterized Shp2 inhibitors, including active-site and allosteric modulators, to provide a broader context for its potential applications and limitations.

Data Presentation: Comparative Inhibitor Performance

The following tables summarize the inhibitory potency of this compound and selected alternative Shp2 inhibitors. It is important to note that the data has been compiled from different research publications.

Table 1: In Vitro Inhibitory Activity against Shp2

CompoundTypeTargetIC50 / Ki (µM)Reference
This compound Active-site, CompetitiveShp2IC50: 1.0, KD: 1.30±0.14[1][2]
SPI-112Me ProdrugShp2IC50: >100 (inactive in vitro)[1][2]
NSC-87877 Active-siteShp2IC50: 0.318[3][4][5]
PHPS1 Active-siteShp2Ki: 0.73[6][7][8]
SHP099 AllostericShp2IC50: 0.070[4]

Note: IC50 and Ki values are measures of inhibitor potency. A lower value indicates higher potency. KD represents the dissociation constant.

Table 2: Selectivity Profile of Shp2 Inhibitors

This table presents a qualitative and quantitative overview of the selectivity of various Shp2 inhibitors against other protein tyrosine phosphatases (PTPs). The lack of comprehensive screening data for this compound limits a direct comparison.

CompoundShp1 (IC50/Ki, µM)PTP1B (IC50/Ki, µM)Other PTPsSelectivity NotesReference
This compound Data not availableData not availableData not availableSelectivity profile not extensively characterized in publicly available literature.
NSC-87877 0.3551.691Selective over HePTP, DEP1, CD45, and LAR.[9][10]Inhibits Shp1 and Shp2 with similar potency.[3][4][5] Also inhibits DUSP26.[5][11][3][4][5][9][10][11]
PHPS1 10.7 (Ki)5.8 (Ki)Data not availableDemonstrates 15-fold and 8-fold selectivity for Shp2 over Shp1 and PTP1B, respectively.[8][6][7][8][12]
SHP099 Data not availableData not availableData not availableAs an allosteric inhibitor, it is expected to have high selectivity due to binding to a less conserved pocket.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments relevant to the characterization of Shp2 inhibitors.

In Vitro Shp2 Phosphatase Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting the enzymatic activity of purified Shp2 protein.

Materials:

  • Recombinant human Shp2 protein

  • Phosphatase substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

  • Assay buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM DTT, 1 mM EDTA

  • Test compound (e.g., this compound) dissolved in DMSO

  • 384-well black microplates

  • Plate reader capable of fluorescence detection (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the test compound dilutions to the assay buffer.

  • Add the recombinant Shp2 protein to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells.

  • Immediately measure the fluorescence intensity at time zero and then kinetically every minute for a specified period (e.g., 30 minutes) using a plate reader.

  • The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Signaling Pathway of Shp2 in Growth Factor Signaling

The following diagram illustrates the central role of Shp2 in the RAS-ERK signaling pathway, a common mechanism dysregulated in cancer.

Shp2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits Shp2 Shp2 RTK->Shp2 recruits & activates SOS SOS Grb2->SOS recruits Ras Ras SOS->Ras activates Shp2->Ras promotes activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SPI112 This compound SPI112->Shp2 inhibits Inhibition_Assay_Workflow A Prepare serial dilution of test compound (e.g., this compound) B Add compound and recombinant Shp2 to plate A->B C Incubate to allow inhibitor binding B->C D Add fluorescent substrate (DiFMUP) C->D E Measure fluorescence kinetically D->E F Calculate reaction rates and percent inhibition E->F G Determine IC50 value F->G Prodrug_Concept cluster_extracellular Extracellular cluster_intracellular Intracellular SPI112Me_out SPI-112Me (Cell Permeable, Inactive) SPI112Me_in SPI-112Me SPI112Me_out->SPI112Me_in Cell Membrane Transport SPI112 This compound (Active Inhibitor) SPI112Me_in->SPI112 Hydrolysis by Esterases Cellular Esterases Shp2 Shp2 SPI112->Shp2 inhibits

References

A Comparative Analysis of SPI-112 and First-Generation Allosteric SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of SPI-112, a catalytic inhibitor of the SHP2 phosphatase, with first-generation allosteric SHP2 inhibitors, including TNO155, RMC-4630, and the pioneering compound SHP099. This comparison aims to highlight the distinct mechanisms of action, biochemical potency, and cellular activities of these compounds to inform future drug discovery and development efforts targeting SHP2.

Introduction to SHP2 Inhibition

Src homology region 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling. It is a key component of the RAS-MAPK pathway, which is frequently hyperactivated in various cancers. This has made SHP2 an attractive target for cancer therapy. Early efforts in SHP2 inhibitor development focused on targeting the catalytic site, leading to compounds like this compound. More recently, a new class of allosteric inhibitors has emerged, demonstrating a distinct mechanism of action and significant clinical potential.

Mechanism of Action: Catalytic vs. Allosteric Inhibition

The fundamental difference between this compound and the first-generation inhibitors lies in their mechanism of action. This compound is a competitive inhibitor that directly binds to the catalytic site of SHP2, preventing it from dephosphorylating its substrates.[1] In contrast, first-generation inhibitors like TNO155, RMC-4630, and SHP099 are allosteric inhibitors. They bind to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains, stabilizing SHP2 in an auto-inhibited conformation.[2]

cluster_catalytic Catalytic Inhibition (e.g., this compound) cluster_allosteric Allosteric Inhibition (e.g., TNO155, RMC-4630) Active SHP2 Active SHP2 Inactive Complex Inactive Complex Active SHP2->Inactive Complex Binding to Catalytic Site This compound This compound This compound->Inactive Complex No Dephosphorylation No Dephosphorylation Substrate Substrate Substrate->Active SHP2 Blocked Auto-inhibited SHP2 Auto-inhibited SHP2 Stabilized Inactive SHP2 Stabilized Inactive SHP2 Auto-inhibited SHP2->Stabilized Inactive SHP2 Binding to Allosteric Site Allosteric Inhibitor Allosteric Inhibitor Allosteric Inhibitor->Stabilized Inactive SHP2 No Activation No Activation Activating Signal Activating Signal Activating Signal->Auto-inhibited SHP2 Blocked

Figure 1. Mechanisms of SHP2 Inhibition.

Biochemical Potency and Selectivity

The following table summarizes the in vitro potency and selectivity of this compound against first-generation allosteric SHP2 inhibitors.

InhibitorTypeTargetIC50Selectivity Notes
This compound CatalyticSHP21 µM[1][3]~14.5-fold selective over PTP1B (IC50 = 14.5 µM)[1][3].
SHP099 AllostericSHP20.071 µM[2][4]Highly selective; no detectable activity against a panel of 21 other phosphatases, including SHP1[4].
TNO155 AllostericSHP20.011 µM[]Highly selective for SHP2[].
RMC-4630 AllostericSHP21.29 nMNo significant interaction with other kinases or phosphatases in standard in vitro assays.

Cellular Activity and Permeability

A significant challenge with early catalytic SHP2 inhibitors was achieving cellular activity due to poor membrane permeability.

InhibitorCell PermeabilityCellular Activity
This compound No detectable cellular activity due to a negatively charged group.[1][6]A cell-permeable methyl ester prodrug, SPI-112Me , was developed which inhibits cellular SHP2 activity, leading to reduced Erk1/2 activation and inhibition of cancer cell survival and migration.[7]
SHP099 Orally bioavailable.[2]Inhibits RAS-ERK signaling and the proliferation of receptor tyrosine kinase-driven human cancer cells in vitro.[2]
TNO155 Orally efficacious.[8]Currently in clinical trials, demonstrating manageable safety and tolerability in patients with advanced solid tumors.[9]
RMC-4630 Orally bioavailable.[10]Has shown preliminary clinical activity in patients with KRAS-mutant non-small cell lung cancer.[10]

SHP2 Signaling Pathway and Points of Inhibition

The diagram below illustrates the central role of SHP2 in the RAS-MAPK signaling pathway and the distinct points of intervention for catalytic and allosteric inhibitors.

SHP2_Pathway cluster_inhibition Inhibition Points RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2/SOS RTK->Grb2_SOS SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive recruits RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active activates SHP2_active->Grb2_SOS dephosphorylates & activates SPI112 This compound (Catalytic Site) SPI112->SHP2_active inhibits Allosteric TNO155, RMC-4630 (Allosteric Site) Allosteric->SHP2_inactive stabilizes SPR_Workflow start Start immobilize Immobilize SHP2 on Sensor Chip start->immobilize inject Inject this compound (Analyte) immobilize->inject measure Measure Binding (Sensorgram) inject->measure analyze Analyze Data (ka, kd, KD) measure->analyze end End analyze->end

References

Preclinical Assessment of SPI-112: A Look at the Existing Experimental Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is a cornerstone of scientific validation. This guide provides an objective summary of the available preclinical data on SPI-112, a novel inhibitor of the protein tyrosine phosphatase Shp2. Due to the early stage of its development, this document focuses on the existing in vitro findings for its cell-permeable analog, SPI-112Me, and clarifies the current limitations regarding reproducibility and comparative analysis.

This compound is a potent and selective competitive inhibitor of Shp2 (PTPN11), a protein tyrosine phosphatase that is a key component of various growth factor and cytokine signaling pathways.[1][2] However, the practical application of this compound in cellular assays has been limited by its lack of cell permeability.[2][3] To address this, a methyl ester analog, SPI-112Me, was synthesized, which is designed to be hydrolyzed to this compound after entering cells.[2]

At present, publicly available data on this compound and SPI-112Me is limited to a single preclinical study. No reproducibility studies, clinical trials, or in vivo experimental data have been identified in the public domain. Therefore, a direct comparison with alternative Shp2 inhibitors in clinical development is not feasible. The information presented here is a digest of the initial findings to inform the scientific community.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial preclinical study on this compound and SPI-112Me.

Table 1: In Vitro Inhibitory Activity of this compound [1]

TargetIC50 (μM)Ki (μM)Binding Kinetics (KD, μM)
Shp210.81.30
PTP1B14.5--
PTPs (general)18.3--

Table 2: Cellular Activity of SPI-112Me [3]

Cell LineAssayConcentration of SPI-112MeObserved Effect
MDA-MB-468EGF-stimulated cell migration12.5 μM62% reduction in migration
MDA-MB-468EGF-stimulated cell migration25 μMComplete blockage of migration
TF-1 (Shp2(E76K) mutant)Cell survivalNot specifiedInhibition of Shp2(E76K)-dependent survival

Mechanism of Action: Shp2 Inhibition

This compound acts as a competitive inhibitor of the Shp2 phosphatase.[1][3] Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway, which is downstream of numerous receptor tyrosine kinases (RTKs).[4][5][6] By binding to the catalytic site of Shp2, this compound prevents the dephosphorylation of its target proteins, thereby inhibiting downstream signaling cascades that are involved in cell proliferation, differentiation, and migration.[2][7]

Signaling Pathway Diagram

The following diagram illustrates the simplified signaling pathway involving Shp2 and the point of inhibition by this compound.

Shp2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Recruits Shp2 Shp2 RTK->Shp2 Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Shp2->Ras Promotes activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription SPI112 This compound SPI112->Shp2 Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: Simplified Shp2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are the key experimental methodologies cited in the available research on this compound and SPI-112Me.

1. Surface Plasmon Resonance (SPR) Binding Assay: This assay was used to determine the binding kinetics of this compound to the Shp2 protein.[3] It measures the change in the refractive index at the surface of a sensor chip as the analyte (this compound) flows over the immobilized ligand (Shp2), allowing for the calculation of association (Ka), dissociation (Kd), and equilibrium (KD) constants.

2. Enzyme Kinetics Assay: To determine the inhibitory constant (Ki) and the mode of inhibition, a standard enzyme kinetics assay was performed using a synthetic phosphopeptide as the substrate for Shp2.[1] The rate of phosphate release was measured in the presence of varying concentrations of this compound.

3. Cell Migration Assay: The effect of SPI-112Me on cell migration was assessed using a Transwell assay.[3] MDA-MB-468 cells were seeded in the upper chamber of a Transwell insert, and epidermal growth factor (EGF) was added to the lower chamber as a chemoattractant. The number of cells that migrated through the porous membrane to the lower chamber was quantified after a specific incubation period in the presence or absence of SPI-112Me.

4. Western Blot Analysis: To evaluate the effect of SPI-112Me on intracellular signaling, western blotting was used to measure the phosphorylation status of key proteins in the Shp2 pathway, such as ERK1/2 and paxillin, in cells stimulated with EGF.[2]

5. Cell Viability and Apoptosis Assays: The impact of SPI-112Me on the survival of cancer cells harboring a gain-of-function Shp2 mutant (E76K) was investigated using cell viability assays.[2] Apoptosis was assessed by methods such as Acridine Orange/Ethidium Bromide (AO/EB) staining and flow cytometry.[3]

Conclusion and Future Directions

The available preclinical data suggests that this compound is a potent inhibitor of Shp2 in vitro, and its cell-permeable analog, SPI-112Me, can effectively inhibit Shp2-mediated signaling and cellular processes in cancer cell lines. However, the current body of evidence is limited to a single publication, and as such, the reproducibility of these findings has not been independently verified.

References

Independent Verification of SPI-112's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SPI-112's mechanism of action as a Shp2 (PTPN11) protein tyrosine phosphatase inhibitor, supported by available experimental data. It compares its performance with alternative Shp2 inhibitors and includes detailed experimental methodologies for key assays.

Executive Summary

This compound is a competitive inhibitor of the Shp2 protein tyrosine phosphatase, a key signaling node in various growth factor and cytokine pathways implicated in oncology.[1][2] Due to its low cell permeability, a methyl ester prodrug, SPI-112Me, was developed to facilitate cellular studies.[1][2] Upon cellular uptake, SPI-112Me is hydrolyzed to the active this compound, inhibiting Shp2 activity.[1][3] This guide summarizes the experimental evidence for SPI-112Me's mechanism of action and compares its in vitro efficacy to other known Shp2 inhibitors, NSC-87877 and PHPS1.

Comparative Analysis of Shp2 Inhibitors

The following table summarizes the in vitro potency of this compound and its cell-permeable analog, SPI-112Me, in comparison to other catalytic site inhibitors of Shp2.

CompoundTargetIC50 (in vitro)Cell PermeabilityKey Findings
This compound Shp2~1.0 µMNoCompetitive inhibitor of Shp2.[2] Not suitable for cellular assays due to a negatively charged carboxyl group.[4]
SPI-112Me Shp2 (pro-drug)> 100 µMYesMethyl ester prodrug of this compound.[1][4] Effectively inhibits Shp2 activity in intact cells.[1][2]
NSC-87877 Shp1, Shp20.355 µM (Shp1), 0.318 µM (Shp2)YesCell-permeable inhibitor with similar potency for Shp1 and Shp2.[5] Inhibits EGF-induced Erk1/2 activation.[5][6]
PHPS1 Shp2Kᵢ = 0.73 µMYesSelective for Shp2 over Shp1 and PTP1B.[7] Inhibits HGF/SF-induced cell scattering and Erk1/2 phosphorylation.[7]

Mechanism of Action: Signaling Pathway

SPI-112Me exerts its effects by inhibiting the Shp2 phosphatase, which is a critical positive regulator of the Ras-Erk signaling pathway downstream of receptor tyrosine kinases (RTKs). The diagram below illustrates the signaling cascade initiated by Epidermal Growth Factor (EGF) and the point of inhibition by this compound.

SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Recruits Shp2 Shp2 EGFR->Shp2 Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk1/2 MEK->Erk Transcription Gene Transcription Erk->Transcription Phosphorylates Transcription Factors Shp2->Ras Promotes Activation SPI112Me SPI-112Me SPI112 This compound SPI112Me->SPI112 Hydrolyzed to SPI112->Shp2 Inhibits EGF EGF EGF->EGFR Binds PTP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Enzyme Purified Shp2 Enzyme Mix Incubate Shp2 with Inhibitor Enzyme->Mix Substrate DiFMUP (fluorogenic substrate) AddSubstrate Add DiFMUP to start reaction Substrate->AddSubstrate Inhibitor This compound / SPI-112Me / Alternatives Inhibitor->Mix Buffer Assay Buffer Buffer->Mix Mix->AddSubstrate Incubate Incubate at RT AddSubstrate->Incubate Measure Measure Fluorescence (Excitation/Emission) Incubate->Measure Analyze Calculate % Inhibition / IC50 Measure->Analyze Scratch_Assay_Workflow cluster_culture Cell Culture cluster_wound Wound Creation & Treatment cluster_imaging Imaging & Analysis Seed Seed cells in a multi-well plate Confluence Grow to a confluent monolayer Seed->Confluence Scratch Create a 'scratch' with a pipette tip Confluence->Scratch Wash Wash to remove detached cells Scratch->Wash Treat Add media with/without inhibitor Wash->Treat Image_t0 Image the scratch at time 0 Treat->Image_t0 Incubate Incubate for 24-48 hours Image_t0->Incubate Image_t_final Image the same area at final time point Incubate->Image_t_final Analyze Measure the change in scratch area Image_t_final->Analyze

References

A Comparative Analysis of SPI-112 and Other Competitive Inhibitors of SHP2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory potency of SPI-112, a competitive inhibitor of the protein tyrosine phosphatase SHP2 (Src homology 2 domain-containing phosphatase 2), with other known competitive inhibitors of the same target. The data presented is intended to assist researchers in selecting appropriate tools for their studies and to provide context for the development of novel SHP2-targeted therapeutics.

Introduction to SHP2 and Its Inhibition

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in various cellular signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. It is a key regulator of cell growth, differentiation, and survival. Gain-of-function mutations in SHP2 are associated with developmental disorders like Noonan syndrome and various cancers, making it an attractive target for therapeutic intervention.

Competitive inhibitors of SHP2 bind to the active site of the enzyme, preventing the binding of its natural substrates. The inhibitory constant (Ki) is a measure of the inhibitor's binding affinity, with lower Ki values indicating greater potency.

Comparative Analysis of Inhibitor Potency

The following table summarizes the Ki values of this compound and other selected competitive inhibitors of SHP2. It is important to note that while many SHP2 inhibitors have been developed, a significant portion are allosteric inhibitors, which bind to a site other than the active site and induce a conformational change that inhibits enzyme activity. This guide focuses specifically on competitive inhibitors for a direct comparison of active-site binders.

InhibitorKi (µM)Inhibition Type
This compound 0.8 Competitive
PHPS10.73Competitive
NSC-87877Not explicitly defined as Ki, IC50 = 0.318 µMCompetitive
II-B08Not explicitly defined as Ki, IC50 = 5.5 µMNoncompetitive

Note: IC50 values represent the concentration of an inhibitor required to reduce enzyme activity by 50% and can be influenced by experimental conditions. Ki is a more direct measure of binding affinity.

Experimental Protocols for Determining Inhibitor Potency

The determination of the inhibitory constant (Ki) for a competitive inhibitor of SHP2 typically involves enzymatic assays that measure the rate of dephosphorylation of a substrate in the presence and absence of the inhibitor. Below are detailed methodologies for conducting such assays.

Method 1: Colorimetric Assay using p-Nitrophenyl Phosphate (pNPP)

This method relies on the dephosphorylation of the colorimetric substrate p-nitrophenyl phosphate (pNPP) by SHP2, which produces p-nitrophenol, a yellow product that can be quantified by measuring its absorbance at 405 nm.

Materials:

  • Recombinant human SHP2 enzyme

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 2 mM EDTA, 3 mM DTT

  • p-Nitrophenyl phosphate (pNPP) substrate solution

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 5 M NaOH (for stopping the reaction)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a series of dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add 10 µL of each inhibitor dilution to the respective wells. Include a control well with solvent only (e.g., DMSO).

  • Add 80 µL of a solution containing the SHP2 enzyme (e.g., 100 nM final concentration) in assay buffer to each well.

  • Pre-incubate the plate at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 10 µL of the pNPP substrate solution (e.g., 1 mM final concentration) to each well.

  • Incubate the plate at 30°C for 90 minutes.

  • Stop the reaction by adding 50 µL of 5 M NaOH to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • To determine the Ki value, the experiment should be repeated with varying concentrations of the pNPP substrate.

  • The data can then be analyzed using Michaelis-Menten kinetics and a suitable plot (e.g., Lineweaver-Burk or Dixon plot) to determine the Ki for competitive inhibition.[1]

Method 2: Fluorometric Assay using 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

This highly sensitive method utilizes the fluorogenic substrate DiFMUP. Dephosphorylation of DiFMUP by SHP2 yields the fluorescent product 6,8-difluoro-4-methylumbelliferone (DiFMU), which can be detected with a fluorescence plate reader.

Materials:

  • Recombinant human SHP2 enzyme (full-length or catalytic domain)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% BSA)

  • 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate solution

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well or 384-well black microplate

  • Fluorescence microplate reader (excitation ~360 nm, emission ~460 nm)

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • Add the inhibitor dilutions to the wells of a black microplate. Include a solvent-only control.

  • Add the SHP2 enzyme to each well to a final concentration that gives a linear reaction rate (e.g., 0.5 nM).

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.

  • Initiate the reaction by adding the DiFMUP substrate to each well (e.g., at a concentration close to its Km value for SHP2).

  • Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader in kinetic mode.

  • The initial reaction velocities (rates) are calculated from the linear portion of the fluorescence versus time curves.

  • To determine the Ki value for competitive inhibition, the assay should be performed with multiple substrate concentrations at each inhibitor concentration.

  • The data is then fitted to the Michaelis-Menten equation for competitive inhibition to calculate the Ki value.

SHP2 Signaling Pathway and Experimental Workflow

The following diagrams illustrate the central role of SHP2 in cellular signaling and a typical workflow for identifying and characterizing SHP2 inhibitors.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS Recruitment PI3K PI3K RTK->PI3K Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation SHP2 SHP2 GRB2_SOS->SHP2 Activation RAS RAS SHP2->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT STAT JAK->STAT STAT->Transcription

Caption: SHP2 is a key node in multiple signaling pathways.

Inhibitor_Screening_Workflow cluster_screening Screening & Validation cluster_characterization Characterization Compound_Library Compound Library HTS High-Throughput Screening (HTS) Compound_Library->HTS Hit_Compounds Hit Compounds HTS->Hit_Compounds Dose_Response Dose-Response & IC50 Determination Hit_Compounds->Dose_Response Lead_Compounds Lead Compounds Dose_Response->Lead_Compounds Ki_Determination Ki Determination (Competitive Assay) Lead_Compounds->Ki_Determination Selectivity_Profiling Selectivity Profiling (vs. other PTPs) Ki_Determination->Selectivity_Profiling Cellular_Assays Cellular Assays (pERK, Proliferation) Selectivity_Profiling->Cellular_Assays Validated_Inhibitor Validated Competitive Inhibitor Cellular_Assays->Validated_Inhibitor

Caption: Workflow for identifying and validating SHP2 competitive inhibitors.

References

A Comparative Guide to the In Vivo Efficacy of SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical node in oncogenic signaling pathways, making it a compelling target for cancer therapy. The development of small molecule inhibitors targeting SHP2 has shown promise in preclinical and clinical settings. This guide provides an objective comparison of the in vivo efficacy of prominent SHP2 inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tools for their studies.

In Vivo Efficacy Comparison of SHP2 Inhibitors

This section summarizes the in vivo anti-tumor activity of several SHP2 inhibitors as monotherapy in various xenograft models. The data presented here is compiled from different studies, and direct head-to-head comparisons should be interpreted with caution due to variations in experimental conditions.

InhibitorCancer ModelCell LineAnimal ModelDosing RegimenTumor Growth Inhibition (TGI) / OutcomeReference
SHP099 Non-Small Cell Lung Cancer (NSCLC)PC-9 (EGFR ex19del)XenograftNot specified in abstractStrongest inhibition of tumor growth when combined with osimertinib.[1]
MyelomaRPMI-8226, NCI-H929XenograftNot specified in abstractSignificantly reduced tumor growth rates.[2]
KRAS-mutant NSCLCKP (KrasG12D;Trp53-/-)Allograft75 mg/kg/daySignificant single-agent efficacy.[3]
TNO155 Malignant Peripheral Nerve Sheath Tumor (MPNST)Not specifiedPatient-Derived Xenograft (PDX)Not specified in abstractSuppressed tumor growth; enhanced efficacy in combination with ribociclib.[2]
Advanced Solid TumorsVariousHuman Clinical Trial (Phase I)1.5-70 mg QD or 30-50 mg BIDLimited single-agent efficacy; stable disease observed in 20% of patients.[4]
RMC-4630 KRAS-mutant NSCLCNot specifiedHuman Clinical Trial (Phase I)Not specified in abstractShowed anti-tumor activity.[5]
GDC-1971 (RLY-1971) EGFR and KRAS altered tumorsVariousXenograftContinuous daily dosesSignificant tumor-growth inhibition.[6][7]
KRAS G12C-mutant NSCLCNCI-H2122Xenograft60 mg/kg BID (in combination)Modest reduction in tumor growth as a single agent.[8]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are representative protocols for in vivo xenograft studies used to evaluate the efficacy of SHP2 inhibitors.

General Xenograft Tumor Growth Inhibition Protocol

A common method for assessing in vivo efficacy involves the following steps:

  • Cell Culture and Implantation: Human cancer cell lines (e.g., 5 x 10^6 cells) are suspended in a suitable medium, sometimes mixed with an extracellular matrix like Matrigex, and subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).[9]

  • Tumor Growth Monitoring: Once tumors are established and reach a predetermined size (e.g., 100-200 mm³), animals are randomized into vehicle control and treatment groups.[9] Tumor volume is measured regularly (e.g., twice or three times a week) using calipers, and calculated using the formula: (Length x Width²)/2.[10]

  • Drug Administration: The SHP2 inhibitor or vehicle is administered to the mice according to the specified dosing regimen (e.g., daily oral gavage).[11]

  • Efficacy Assessment: The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups. Other endpoints may include tumor regression and overall survival.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be excised for analysis of target engagement and downstream signaling pathways (e.g., by measuring levels of phosphorylated ERK).

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and processes involved in SHP2 inhibitor studies, the following diagrams are provided.

SHP2_Signaling_Pathway cluster_upstream Upstream Activation cluster_shp2 SHP2 Regulation cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive Recruits & Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds SHP2_active SHP2 (active) SHP2_inactive->SHP2_active RAS RAS SHP2_active->RAS Dephosphorylates regulatory sites SHP2_inhibitor SHP2 Inhibitor SHP2_inhibitor->SHP2_active Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Promotes

Caption: SHP2 signaling pathway and point of inhibition.

Xenograft_Workflow A 1. Cancer Cell Culture/Expansion B 2. Cell Harvest & Preparation A->B C 3. Subcutaneous Injection into Immunocompromised Mice B->C D 4. Tumor Growth (to ~100-200 mm³) C->D E 5. Randomization into Control & Treatment Groups D->E F 6. Daily Dosing with SHP2 Inhibitor or Vehicle E->F G 7. Regular Tumor Volume Measurement F->G Repeated H 8. Data Analysis: Tumor Growth Inhibition G->H I 9. (Optional) Ex-vivo Pharmacodynamic Analysis H->I

Caption: Typical workflow for a xenograft efficacy study.

References

Validation of SPI-112Me as a Research Tool for Studying SHP2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of SPI-112Me with other commonly used SHP2 inhibitors, offering researchers, scientists, and drug development professionals the necessary data and protocols to make informed decisions for their experimental needs.

Introduction to SHP2

Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in various cellular processes, including cell growth, differentiation, and survival.[1] It is a key component of multiple signaling pathways, such as the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[2][3] Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers and developmental disorders, making it a significant target for therapeutic intervention and research.[2][3][4]

SPI-112Me: A Competitive SHP2 Inhibitor

SPI-112Me is the methyl ester prodrug of SPI-112, a competitive inhibitor of SHP2.[4][5][6] While this compound itself is not cell-permeable, the methyl ester modification in SPI-112Me allows it to be taken up by cells, where it is predicted to be hydrolyzed to the active inhibitor, this compound.[4][5][6] This allows for the study of SHP2 inhibition in intact cells. SPI-112Me has been demonstrated to inhibit epidermal growth factor (EGF)-stimulated SHP2 phosphatase activity, leading to the suppression of downstream signaling events like Erk1/2 activation and cell migration.[4][7]

Comparative Analysis of SHP2 Inhibitors

A key consideration for researchers is the mode of inhibition. SHP2 inhibitors can be broadly categorized as either competitive inhibitors that target the active site or allosteric inhibitors that bind to a different site on the enzyme to lock it in an inactive conformation.[2][8]

InhibitorTypeMechanism of ActionIC50 (Wild-Type SHP2)
This compound CompetitiveBinds to the catalytic active site of SHP2.1 µM[9]
SHP099 AllostericStabilizes SHP2 in an auto-inhibited conformation.[10]71 nM[11][12]
TNO155 AllostericBinds to and inhibits SHP2, preventing SHP2-mediated signaling.[13]11 nM[14]
RMC-4550 AllostericStabilizes the auto-inhibited conformation of SHP2.[15]0.58 nM[16]

Experimental Protocols

Biochemical SHP2 Phosphatase Activity Assay

This assay directly measures the enzymatic activity of purified SHP2 in the presence of an inhibitor.

Methodology:

  • Reagents: Purified SHP2 enzyme, phosphatase buffer (e.g., 50 mM Bis-Tris, pH 6.0, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20), a fluorogenic phosphatase substrate like 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), and the test inhibitor (e.g., SPI-112Me).[17]

  • Procedure: a. Prepare serial dilutions of the inhibitor in the phosphatase buffer. b. In a 384-well plate, add the purified SHP2 enzyme to each well containing the inhibitor dilutions.[17] c. For allosteric inhibitors acting on the full-length protein, pre-incubate the enzyme with a dually phosphorylated peptide (e.g., from IRS-1) to activate it.[17] d. Initiate the enzymatic reaction by adding the DiFMUP substrate. e. Monitor the fluorescence intensity over time using a plate reader. The rate of increase in fluorescence is proportional to the phosphatase activity.

  • Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Inhibition of Downstream Signaling (pERK Western Blot)

This assay assesses the ability of an inhibitor to block SHP2-mediated signaling within a cellular context.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., MDA-MB-468 breast cancer cells) to sub-confluency.[4]

  • Treatment: a. Serum-starve the cells to reduce basal signaling. b. Pre-treat the cells with various concentrations of the SHP2 inhibitor (e.g., SPI-112Me) for a specified time. c. Stimulate the cells with a growth factor like EGF to activate the SHP2 pathway.[4]

  • Protein Extraction and Western Blotting: a. Lyse the cells and quantify the protein concentration. b. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. c. Probe the membrane with primary antibodies against phosphorylated ERK1/2 (pERK1/2) and total ERK1/2. d. Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities and normalize the pERK1/2 signal to the total ERK1/2 signal. Compare the levels of pERK1/2 in inhibitor-treated cells to the stimulated control to determine the extent of signaling inhibition.

Cell Viability and Proliferation Assay

This assay evaluates the impact of SHP2 inhibition on the survival and growth of cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., TF-1 myeloid cells transformed with a SHP2E76K mutant) in a 96-well plate.[4]

  • Treatment: Treat the cells with a range of concentrations of the SHP2 inhibitor.

  • Incubation: Incubate the cells for a period of 24 to 72 hours.

  • Viability Assessment: a. Add a viability reagent such as MTT or resazurin to the wells. b. Incubate for the recommended time to allow for the conversion of the reagent by viable cells. c. Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the readings to the vehicle-treated control cells to determine the percentage of cell viability. Calculate the IC50 value for cell growth inhibition.

Visualizations

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS1 SOS1 Grb2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->RAS

Caption: SHP2 signaling pathway in receptor tyrosine kinase activation.

SHP2_Inhibitor_Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies EnzymeAssay SHP2 Phosphatase Activity Assay Selectivity Selectivity Profiling (vs. other PTPs) EnzymeAssay->Selectivity Signaling Downstream Signaling (pERK Western Blot) Selectivity->Signaling Viability Cell Viability/ Proliferation Assay Signaling->Viability Migration Cell Migration Assay Viability->Migration Xenograft Tumor Xenograft Models Migration->Xenograft

Caption: Experimental workflow for the validation of a SHP2 inhibitor.

Validation_Assay_Relationships cluster_0 In Vitro Validation cluster_1 In Vivo Validation Biochemical Biochemical Potency (IC50 on purified enzyme) Cellular Cellular Potency (Inhibition of signaling & viability) Biochemical->Cellular Informs Efficacy In Vivo Efficacy (Tumor growth inhibition) Cellular->Efficacy Predicts

Caption: Logical relationship between different validation assays.

References

Safety Operating Guide

Proper Disposal Procedures for SPI-112: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of SPI-112, a potent and selective SHP2 inhibitor used in research. Adherence to these procedures will help ensure the safety of laboratory personnel and minimize environmental impact.

This compound, with CAS number 1051387-90-6, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this compound is not disposed of down the drain or in regular waste streams.

Summary of Key Safety and Handling Information

Before proceeding with disposal, it is crucial to be aware of the hazards associated with this compound. The following table summarizes key quantitative and qualitative safety data.

PropertyValueSource
Molecular Formula C22H17FN4O5S[1]
Molecular Weight 468.45 g/mol [1]
GHS Classification Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410[1]
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1]
Storage Conditions Store at -20°C (powder) or -80°C (in solvent). Keep container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[1]

Experimental Protocols for Safe Handling

Prior to disposal, ensure that all personnel handling this compound are familiar with the following safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]

  • Spill Response: In case of a spill, avoid generating dust. Carefully collect the spilled material and place it in a sealed container for disposal as hazardous waste.

  • First Aid:

    • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1]

    • Eye Contact: Remove any contact lenses and flush eyes immediately with large amounts of water.[1]

    • Skin Contact: Rinse skin thoroughly with large amounts of water and remove contaminated clothing.[1]

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant."[1] The following steps provide a detailed workflow for this process.

  • Segregation:

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

    • Keep solid waste (e.g., contaminated weigh boats, pipette tips) separate from liquid waste (e.g., unused solutions).

  • Containerization:

    • Use a dedicated, properly labeled hazardous waste container for all this compound waste.

    • The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.

    • For solutions, ensure the container has adequate headspace to accommodate any potential pressure changes.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include:

      • The full chemical name: "this compound"

      • The CAS number: "1051387-90-6"

      • The hazard characteristics: "Toxic," "Harmful if Swallowed," "Environmental Hazard"

      • The date the waste was first added to the container.

      • The name and contact information of the generating researcher or lab.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area should be secure, away from general traffic, and clearly marked as a hazardous waste storage area.

    • Ensure incompatible wastes are not stored in close proximity.[1]

  • Disposal Request:

    • Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

    • Provide the EHS department with a complete and accurate description of the waste.

Visualization of Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

SPI112_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Handle in Ventilated Area C Segregate this compound Waste B->C Proceed to Collection D Use Dedicated, Labeled Container C->D E Store in Satellite Accumulation Area D->E Store Securely F Contact EHS for Pickup E->F Container Full or Time Limit Reached G Transport to Approved Waste Facility F->G Professional Disposal

Caption: Logical workflow for the proper disposal of this compound.

By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, contributing to a safer laboratory environment and protecting our ecosystems. Always consult your institution's specific guidelines for hazardous waste management.

References

Personal protective equipment for handling SPI-112

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of SPI-112, a cell-impermeable inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP-2). Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Safety Data

This compound (CAS Number: 1051387-90-6) is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. The following table summarizes its key hazard information.

Hazard ClassificationGHS PictogramHazard Statement
Acute toxicity, Oral (Category 4)
alt text
H302: Harmful if swallowed[1]
Acute aquatic toxicity (Category 1)
alt text
H400: Very toxic to aquatic life[1]
Chronic aquatic toxicity (Category 1)
alt text
H410: Very toxic to aquatic life with long lasting effects[1]

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound. The following provides a detailed breakdown of the required equipment.

Summary of Required PPE
Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or neoprene, inspect for tears before use.
Eyes Safety glasses with side shields or gogglesMust be worn at all times in the handling area.
Body Laboratory coatFully buttoned to protect skin and clothing.
Respiratory Use in a well-ventilated areaA certified chemical fume hood is required.

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow outlines the key steps for safe handling.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Handling Area gather_ppe Gather Required PPE prep_area->gather_ppe prep_spill_kit Prepare Spill Kit gather_ppe->prep_spill_kit don_ppe Don PPE prep_spill_kit->don_ppe handle_in_hood Handle this compound in Fume Hood don_ppe->handle_in_hood weigh_prepare Weigh and Prepare Solutions handle_in_hood->weigh_prepare clean_area Clean Work Area weigh_prepare->clean_area doff_ppe Doff PPE clean_area->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands G cluster_waste_collection Waste Collection cluster_waste_segregation Waste Segregation cluster_disposal Disposal unused_product Unused this compound hazardous_waste_container Designated Hazardous Waste Container unused_product->hazardous_waste_container contaminated_ppe Contaminated PPE contaminated_ppe->hazardous_waste_container lab_materials Contaminated Lab Materials lab_materials->hazardous_waste_container approved_disposal Dispose via Approved Waste Disposal Plant hazardous_waste_container->approved_disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.